2-Amino-2-(4-methoxyphenyl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSMUSCZYUFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-2-(4-methoxyphenyl)ethanol
This guide provides a comprehensive overview of 2-Amino-2-(4-methoxyphenyl)ethanol, a versatile chiral building block with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic profile, and potential applications.
Introduction and Significance
This compound is a primary amino alcohol featuring a chiral center at the carbon bearing the amino and hydroxyl groups. This structural motif is a key pharmacophore in a variety of biologically active molecules. The presence of the 4-methoxyphenyl group influences the molecule's lipophilicity and potential for aromatic interactions with biological targets. Its utility as a synthetic intermediate is underscored by the reactivity of its amino and hydroxyl functionalities, which allow for a wide range of chemical modifications.[1][2] In the pharmaceutical industry, chiral amino alcohols are crucial components in the synthesis of drugs targeting a variety of conditions, including neurological disorders.[2] The controlled synthesis of specific stereoisomers of this compound is therefore of high importance in drug discovery and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Physical and Chemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | |
| Molecular Weight | 167.21 g/mol | |
| CAS Number | 138713-55-0 | |
| Appearance | Solid | |
| Boiling Point | 325.4 ± 32.0 °C at 760 mmHg | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | Inferred from related structures[3] |
| Purity | Typically available at ≥97% |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons (H-2', H-6'): ~7.2 ppm (d, J ≈ 8.5 Hz, 2H)
-
Aromatic protons (H-3', H-5'): ~6.9 ppm (d, J ≈ 8.5 Hz, 2H)
-
Methine proton (H-2): ~4.0-4.2 ppm (m, 1H)
-
Methylene protons (H-1): ~3.5-3.7 ppm (m, 2H)
-
Methoxy protons (OCH₃): ~3.8 ppm (s, 3H)
-
Amino and Hydroxyl protons (NH₂, OH): Variable, broad singlets
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
C-4': ~159 ppm
-
C-1': ~132 ppm
-
C-2', C-6': ~128 ppm
-
C-3', C-5': ~114 ppm
-
C-2: ~75 ppm
-
C-1: ~65 ppm
-
OCH₃: ~55 ppm
FTIR (Fourier-Transform Infrared Spectroscopy):
-
O-H stretch: 3400-3200 cm⁻¹ (broad)
-
N-H stretch: 3400-3200 cm⁻¹ (medium)
-
C-H stretch (aromatic): 3100-3000 cm⁻¹
-
C-H stretch (aliphatic): 3000-2850 cm⁻¹
-
C=C stretch (aromatic): 1610, 1510 cm⁻¹
-
C-O stretch (alcohol): ~1050 cm⁻¹
-
C-O stretch (ether): ~1250 cm⁻¹
MS (Mass Spectrometry):
-
Molecular Ion [M]⁺: m/z 167
-
Major Fragments: m/z 137 ([M-CH₂OH]⁺), m/z 108 ([M-C₂H₆NO]⁺)
Synthesis of this compound
The most common and practical approach for the synthesis of this compound involves the reduction of the corresponding α-aminoketone, 2-amino-1-(4-methoxyphenyl)ethanone. This method is advantageous due to the commercial availability of the starting materials and the generally high yields achieved.
Synthetic Pathway Overview
The synthesis can be conceptualized as a two-step process starting from 2-bromo-1-(4-methoxyphenyl)ethanone. The first step is a nucleophilic substitution to introduce the amino group, followed by the reduction of the ketone to the desired alcohol. A more direct approach involves the reduction of 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride.
Caption: Synthetic routes to this compound.
Experimental Protocol: Reduction of 2-Amino-1-(4-methoxyphenyl)ethanone Hydrochloride
This protocol details the reduction of the commercially available 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride using sodium borohydride, a mild and selective reducing agent.[6]
Materials:
-
2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride (1.0 eq) in methanol (10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The addition should be done over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the effervescence ceases and the pH is acidic.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: To the remaining aqueous residue, add a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: Experimental workflow for the reduction of 2-amino-1-(4-methoxyphenyl)ethanone.
Applications in Drug Development
This compound serves as a valuable chiral building block in the synthesis of various pharmaceutical agents. Its structural features are present in molecules with diverse pharmacological activities.
One notable area of application is in the synthesis of β-adrenergic receptor agonists. For instance, structurally related amino alcohols are key components of drugs like formoterol, used in the management of asthma and COPD. The stereochemistry of the amino alcohol moiety is critical for the drug's efficacy and receptor selectivity.
Furthermore, the amino and hydroxyl groups provide convenient handles for the introduction of further molecular complexity, making it a versatile scaffold for the generation of compound libraries in early-stage drug discovery.[7] Derivatives of this compound could potentially be explored for their activity as modulators of various enzymes and receptors. The 4-methoxyphenyl group can also be a site for modification to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Based on data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection (P280).
-
Avoid breathing dust/fume/gas/mist/vapors/spray (P261).
-
Use only outdoors or in a well-ventilated area (P271).
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
-
Store in a well-ventilated place. Keep container tightly closed (P403+P233).
-
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its synthesis via the reduction of the corresponding aminoketone is a reliable and scalable method. A thorough understanding of its physicochemical and spectroscopic properties is crucial for its effective utilization. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like this compound in the drug development pipeline is set to increase.
References
- 1. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound hydrochloride | 1258649-69-2 | IAC64969 [biosynth.com]
An In-Depth Technical Guide to 2-Amino-2-(4-methoxyphenyl)ethanol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(4-methoxyphenyl)ethanol is a chiral amino alcohol that holds potential as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, featuring a stereocenter, a primary amine, and a hydroxyl group, makes it a versatile intermediate for the construction of a variety of bioactive compounds. The presence of the 4-methoxyphenyl group can also influence the pharmacological profile of derivative molecules. This guide provides a comprehensive overview of its chemical structure, a plausible synthesis pathway, expected analytical characterization, and potential applications in drug discovery and development, based on the known reactivity and utility of related aminoalkanol derivatives.
Chemical Structure and Nomenclature
The chemical identity of this compound is defined by its unique arrangement of functional groups.
Table 1: Compound Identification
| IUPAC Name | This compound |
| CAS Number | 138713-55-0 |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| InChI Key | OZNSMUSCZYUFHD-UHFFFAOYSA-N |
The structure consists of an ethanol backbone with an amino group and a 4-methoxyphenyl group attached to the same carbon atom (C2). This substitution pattern creates a chiral center at C2, meaning the compound can exist as two enantiomers, (R)- and (S)-2-amino-2-(4-methoxyphenyl)ethanol.
Figure 1: Chemical structure of this compound. The chiral center is marked with an asterisk.
Proposed Synthesis Pathway
While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient route can be proposed based on established organic chemistry principles. A common method for synthesizing β-amino alcohols is through the reductive amination of α-hydroxy ketones or the reduction of α-azido alcohols. A likely precursor for this synthesis is 4-methoxyacetophenone, which is commercially available.
A potential synthetic approach involves the following key steps:
-
α-Bromination of 4-methoxyacetophenone: To introduce a functional group for nucleophilic substitution.
-
Azide Substitution: The bromide is displaced by an azide ion to form an α-azido ketone.
-
Reduction of the Ketone and Azide: A reducing agent can simultaneously reduce the ketone to a hydroxyl group and the azide to a primary amine.
Figure 2: A plausible synthetic workflow for this compound starting from 4-methoxyacetophenone.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound based on the reductive amination of a precursor, a common strategy for preparing similar compounds.
Step 1: Synthesis of 2-Azido-1-(4-methoxyphenyl)ethanone
-
To a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-azido-1-(4-methoxyphenyl)ethanone.
Step 2: Reduction to this compound
-
Dissolve the crude 2-azido-1-(4-methoxyphenyl)ethanone in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄, 3-4 equivalents) in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Structural Elucidation and Characterization
The identity and purity of synthesized this compound would be confirmed using standard analytical techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of δ 6.8-7.3 ppm. - A singlet for the methoxy protons around δ 3.8 ppm. - Multiplets for the CH and CH₂ protons of the ethanolamine backbone. - Broad singlets for the -NH₂ and -OH protons, which are exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbon signals between δ 114-160 ppm. - A signal for the methoxy carbon around δ 55 ppm. - Signals for the two aliphatic carbons of the ethanolamine backbone. |
| FTIR (cm⁻¹) | - Broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹. - C-H stretching of the aromatic ring just above 3000 cm⁻¹. - C-H stretching of the aliphatic parts just below 3000 cm⁻¹. - C=C stretching of the aromatic ring around 1610 and 1510 cm⁻¹. - C-O stretching of the ether and alcohol around 1250 and 1030 cm⁻¹, respectively. |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Fragmentation patterns consistent with the loss of water, the amino group, and cleavage of the ethanol backbone. |
Potential Applications in Drug Development
As a Chiral Building Block
The primary utility of this compound in drug development is likely as a chiral building block. The stereochemistry of drug molecules is often critical to their efficacy and safety. The use of enantiomerically pure starting materials like (R)- or (S)-2-amino-2-(4-methoxyphenyl)ethanol can simplify the synthesis of single-enantiomer drug candidates, avoiding costly and complex chiral separations later in the synthetic sequence.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[2][3][4] While not a classical auxiliary that is later removed, using this molecule as a chiral scaffold imparts its stereochemistry onto the final product.
Figure 3: Conceptual workflow illustrating the use of this compound as a chiral building block in the synthesis of a drug candidate.
Analogues in Medicinal Chemistry
Derivatives of aminoethanols are known to interact with various biological targets. For instance, many adrenergic receptor agonists and antagonists contain a phenylethanolamine scaffold. The 4-methoxy substitution can influence the lipophilicity and electronic properties of a molecule, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. Researchers could utilize this compound to synthesize libraries of novel compounds for screening against various diseases. The amino and hydroxyl groups provide convenient handles for further chemical modifications.
Safety and Handling
Based on safety data for similar compounds, this compound should be handled with care in a laboratory setting. It is predicted to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chiral compound with significant potential as an intermediate in synthetic organic chemistry, particularly for the development of new pharmaceutical agents. While detailed experimental data for this specific molecule is limited in publicly accessible literature, its structure suggests clear pathways for its synthesis and well-defined methods for its characterization. Its value lies in its potential to serve as a chiral building block, enabling the stereocontrolled synthesis of complex bioactive molecules. Further research into the synthesis and application of this and related compounds could open new avenues in drug discovery.
References
- 1. Pharmacological properties of some aminoalkanolic derivatives of xanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of 2-Amino-2-(4-methoxyphenyl)ethanol (CAS Number: 138713-55-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 2-Amino-2-(4-methoxyphenyl)ethanol, registered under CAS number 138713-55-0. This document delves into the fundamental physicochemical properties, outlines detailed protocols for its spectroscopic analysis, and discusses potential synthetic pathways. As a crucial chiral building block in medicinal chemistry, a thorough understanding of its structural and analytical profile is paramount for its effective utilization in research and development. This guide is intended to be a valuable resource for scientists engaged in the synthesis, analysis, and application of this compound, ensuring a foundation of scientific integrity and technical accuracy.
Introduction
This compound is a chiral amino alcohol that holds significance as a versatile intermediate in the synthesis of various biologically active molecules. Its structure, featuring a primary amine, a secondary alcohol, and a methoxy-substituted phenyl ring, provides multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. The stereochemistry of the molecule further adds to its potential, as different enantiomers can exhibit distinct pharmacological profiles.
This guide will systematically present the key characterization data for this compound, offering both established information and predictive insights where experimental data is not publicly available. The subsequent sections will provide a detailed exploration of its chemical identity, physical properties, and a comprehensive guide to its spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, a plausible synthetic route and a discussion on its potential applications and biological relevance will be presented.
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical identity and physical properties of a compound is the cornerstone of its scientific investigation. This section provides the fundamental molecular and physical data for this compound.
Chemical Structure and Nomenclature
-
CAS Number : 138713-55-0
-
Chemical Name : this compound[1]
-
Synonyms : b-Amino-4-Methoxy-benzeneethanol
-
IUPAC Name : this compound[2]
-
Molecular Formula : C₉H₁₃NO₂[1]
-
Molecular Weight : 167.21 g/mol [1]
-
InChI Code : 1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3[2]
-
InChI Key : OZNSMUSCZYUFHD-UHFFFAOYSA-N[2]
-
SMILES : COC1=CC=C(C=C1)C(N)CO
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | Predicted |
| Boiling Point | 325.4 ± 32.0 °C at 760 mmHg | Predicted[2] |
| Density | 1.128 ± 0.06 g/cm³ | Predicted |
| pKa | 12.54 ± 0.10 | Predicted |
| Storage Temperature | 4°C, protect from light[1] | ChemScene[1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methylene protons, the amine protons, the hydroxyl proton, and the methoxy protons.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| Aromatic (H-2', H-6') | ~7.25 | d | 2H | ~8.5 |
| Aromatic (H-3', H-5') | ~6.88 | d | 2H | ~8.5 |
| Methine (CH-N) | ~4.0-4.2 | dd | 1H | J ≈ 4.0, 8.0 |
| Methylene (CH₂-O) | ~3.5-3.7 | m | 2H | - |
| Methoxy (OCH₃) | ~3.78 | s | 3H | - |
| Amine (NH₂) | Variable | br s | 2H | - |
| Hydroxyl (OH) | Variable | br s | 1H | - |
The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4' (C-O) | ~159 |
| C-1' (C-C) | ~133 |
| C-2', C-6' (Ar C-H) | ~128 |
| C-3', C-5' (Ar C-H) | ~114 |
| Methine (C-N) | ~60 |
| Methylene (C-O) | ~68 |
| Methoxy (O-CH₃) | ~55 |
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to better resolve exchangeable protons (NH₂ and OH).
-
Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
For this compound (MW = 167.21), the mass spectrum, typically acquired using electrospray ionization (ESI), is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 168.2.
Key Expected Fragments:
-
m/z 151 : Loss of NH₃ (ammonia) from the protonated molecule.
-
m/z 137 : Loss of CH₂OH (formaldehyde) from the protonated molecule.
-
m/z 135 : A characteristic fragment of the 4-methoxybenzyl moiety.
-
m/z 107 : Loss of the aminoethanol side chain.
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to the solution to promote protonation in positive ion mode.
Data Acquisition (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺.
-
Analyze the fragmentation pattern to confirm the structure.
-
Compare the observed m/z values with the theoretical values for the proposed fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3400-3200 | Strong, Broad |
| N-H stretch (amine) | 3400-3250 | Medium (two bands for primary amine) |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=C stretch (aromatic) | 1600-1475 | Medium |
| C-O stretch (alcohol) | 1260-1050 | Strong |
| C-O stretch (ether) | 1250-1000 | Strong |
| C-N stretch (amine) | 1250-1020 | Medium |
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups.
-
Compare the obtained spectrum with reference spectra of similar compounds if available.
Synthesis Pathway
While a specific, detailed synthesis protocol for this compound is not extensively reported in readily accessible literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A common approach involves the reduction of an α-amino ketone precursor.
Proposed Synthesis Route:
The synthesis can be envisioned to start from the commercially available 4-methoxyacetophenone.
-
α-Bromination: 4-Methoxyacetophenone is first brominated at the α-position to yield 2-bromo-1-(4-methoxyphenyl)ethan-1-one. This reaction is typically carried out using bromine in a suitable solvent like acetic acid or methanol.
-
Amination: The resulting α-bromo ketone is then subjected to amination. A common method is the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrolysis or hydrazinolysis to liberate the primary amine. Alternatively, direct amination with ammonia can be performed, though this can sometimes lead to side products.
-
Reduction of the Ketone: The final step is the reduction of the carbonyl group in the α-amino ketone to a hydroxyl group. This can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). This step will yield the target molecule, this compound.
Potential Applications and Biological Relevance
Derivatives of 2-amino-2-phenylethanol are known to possess a wide range of biological activities, and thus, this compound serves as a valuable building block in medicinal chemistry. Its structural motifs are found in various pharmacologically active compounds.
-
Chiral Building Block: As a chiral molecule, it can be used in the enantioselective synthesis of more complex molecules where stereochemistry is crucial for biological activity.
-
Adrenergic Receptor Ligands: The phenylethanolamine scaffold is a classic pharmacophore for adrenergic receptor agonists and antagonists. Modifications on the amine and the aromatic ring can lead to compounds with selectivity for different adrenergic receptor subtypes.
-
Enzyme Inhibitors: The functional groups present in the molecule can interact with the active sites of various enzymes, making it a potential starting point for the design of enzyme inhibitors.
Further research is warranted to fully explore the pharmacological profile of this compound and its derivatives.
Conclusion
This technical guide has provided a detailed overview of the characterization of this compound (CAS 138713-55-0). While a lack of publicly available experimental spectroscopic data presents a challenge, this guide has offered a comprehensive set of predicted data and detailed experimental protocols to enable researchers to confidently identify and characterize this compound. The outlined synthetic pathway provides a practical approach for its preparation in the laboratory. Given its structural features, this compound is a promising scaffold for the development of new chemical entities with potential therapeutic applications. It is our hope that this guide will serve as a valuable resource for the scientific community, fostering further research and innovation in this area.
References
Spectroscopic Fingerprinting of 2-Amino-2-(4-methoxyphenyl)ethanol: A Multi-technique Approach
This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-Amino-2-(4-methoxyphenyl)ethanol, a compound of interest in pharmaceutical research and organic synthesis. Through a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a comprehensive analysis of its molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectral data based on established principles and comparative analysis with structurally related compounds, alongside field-proven experimental protocols.
Introduction: Unveiling the Molecular Architecture
The precise elucidation of a molecule's structure is fundamental to understanding its chemical behavior, reactivity, and potential biological activity. This compound (C₉H₁₃NO₂) is a chiral amino alcohol whose structural features—a para-substituted aromatic ring, a primary amine, and a primary alcohol—give rise to a unique spectroscopic signature. This guide systematically decodes this signature, providing a foundational understanding for its identification, purity assessment, and further investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a detailed picture of the connectivity and chemical environment of each atom can be constructed.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, methoxy, and ethanolamine moieties. The predicted chemical shifts (in ppm) are based on the analysis of similar compounds, such as 2-Methoxy-2-(4-hydroxyphenyl)ethanol and various aminobenzyl alcohols.[1][2]
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' (Aromatic) | ~ 7.25 | Doublet | ~ 8.5 |
| H-3', H-5' (Aromatic) | ~ 6.90 | Doublet | ~ 8.5 |
| H-2 (CH-N) | ~ 4.0 - 4.2 | Doublet of Doublets (dd) or Triplet (t) | ~ 4-8 |
| H-1 (CH₂-O) | ~ 3.5 - 3.7 | Multiplet (m) | - |
| OCH₃ (Methoxy) | ~ 3.80 | Singlet | - |
| NH₂ (Amine) | Variable (exchangeable) | Broad Singlet | - |
| OH (Alcohol) | Variable (exchangeable) | Broad Singlet | - |
The aromatic protons are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the chiral center (H-2) and the adjacent methylene group (H-1) will likely show complex splitting patterns due to diastereotopicity. The signals for the amine and hydroxyl protons are typically broad and their chemical shifts are highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4' (C-O) | ~ 159 |
| C-1' (C-C) | ~ 132 |
| C-2', C-6' (Ar-CH) | ~ 128 |
| C-3', C-5' (Ar-CH) | ~ 114 |
| C-2 (CH-N) | ~ 60 |
| C-1 (CH₂-O) | ~ 68 |
| OCH₃ | ~ 55 |
The chemical shifts are influenced by the electron-donating methoxy group on the aromatic ring and the electronegative oxygen and nitrogen atoms in the ethanolamine side chain.
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.[2]
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.
-
Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
Instrument Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: ≥ 1024.
-
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C=C bonds. The predicted vibrational frequencies are based on data from similar compounds.[3]
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3400 - 3200 | Strong, Broad |
| N-H (Amine) | Stretching | 3400 - 3300 | Medium, Doublet |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=C (Aromatic) | Stretching | 1610, 1510 | Medium-Strong |
| N-H (Amine) | Bending | 1650 - 1580 | Medium |
| C-O (Alcohol) | Stretching | 1200 - 1000 | Strong |
| C-O (Ether) | Stretching | 1250 (asymmetric), 1030 (symmetric) | Strong |
The broad O-H stretch and the doublet for the N-H stretch are key diagnostic features. The strong C-O stretching bands confirm the presence of the alcohol and ether functionalities.
Experimental Protocol for IR Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Caption: Workflow for IR spectroscopic analysis using ATR.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrum
For this compound (Molecular Weight: 181.23 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 181. Key fragmentation pathways would likely involve the loss of small neutral molecules and the formation of stable carbocations.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 181 | [M]⁺ (Molecular Ion) |
| 151 | [M - CH₂O]⁺ |
| 135 | [M - CH₂OH - H₂]⁺ or [C₈H₉O]⁺ |
| 122 | [M - C₂H₅NO]⁺ |
| 108 | [C₇H₈O]⁺ |
| 77 | [C₆H₅]⁺ |
The fragmentation is likely initiated by the cleavage of the C-C bond between the chiral center and the methylene group, or by the loss of the hydroxyl group. The presence of the methoxy-substituted aromatic ring will influence the stability of the resulting fragments.
Experimental Protocol for MS Analysis
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
Detect the ions to generate the mass spectrum.
-
Caption: General workflow for mass spectrometric analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a detailed and self-validating framework for its structural elucidation. While this guide is based on predictive data and comparative analysis, it offers a robust foundation for researchers to empirically verify these findings. The provided protocols are designed to yield high-quality data, enabling confident identification and characterization of this important molecule in various scientific endeavors.
References
"physical and chemical properties of 2-Amino-2-(4-methoxyphenyl)ethanol"
An In-depth Technical Guide: Physical and Chemical Properties of 2-Amino-2-(4-methoxyphenyl)ethanol
Executive Summary
This compound is a chiral amino alcohol of significant interest as a structural motif in medicinal chemistry and a versatile building block in organic synthesis. Its unique arrangement of a primary amine, a primary alcohol, and a methoxy-substituted aromatic ring provides multiple reactive centers, making it a valuable precursor for a diverse range of more complex molecules. This guide provides a comprehensive overview of its known physical and chemical properties, outlines authoritative analytical protocols for its characterization, proposes a logical synthetic pathway, and discusses critical safety and handling considerations. The information herein is synthesized from established chemical data sources to ensure scientific integrity and empower researchers in their experimental design and execution.
Compound Identification and Structure
Nomenclature and Isomeric Clarification
Precise identification is paramount, as several structural isomers exist with similar names. This guide focuses exclusively on the isomer defined by the International Union of Pure and Applied Chemistry (IUPAC) name This compound .
-
IUPAC Name: this compound[1]
-
CAS Number: 138713-55-0[1]
-
Molecular Formula: C₉H₁₃NO₂[1]
-
InChI Key: OZNSMUSCZYUFHD-UHFFFAOYSA-N[1]
-
SMILES: COC1=CC=C(C=C1)C(N)CO
It is crucial to distinguish this compound from its common isomers, such as 2-amino-1-(4-methoxyphenyl)ethanol (CAS: 46084-23-5)[2][3] and 2-(4-methoxyphenyl)aminoethanol, which possess different connectivity and, consequently, distinct chemical and biological properties. The structure of the target compound features an ethanol backbone where the C2 carbon is substituted with both a primary amine and the 4-methoxyphenyl group.
Chemical Structure
The molecular architecture is foundational to understanding the compound's properties and reactivity.
Caption: Structure of this compound.
Physical and Physicochemical Properties
The physical properties dictate the compound's behavior in various states and its suitability for different experimental conditions. The data presented below is compiled from commercial supplier technical specifications and predictive models where empirical data is unavailable.
Summary of Properties
| Property | Value | Source |
| Molecular Weight | 167.21 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 325.4 ± 32.0 °C (at 760 mmHg) | [1] |
| Melting Point | Not empirically determined. The isomer, 2-amino-1-(4-methoxyphenyl)ethanol, melts at 100-102 °C[2]. | - |
| Solubility | Expected to be soluble in methanol and DMSO based on the properties of related structures like 2-(4-Methoxyphenyl)ethanol[4]. Poorly soluble in non-polar solvents. | - |
Solubility Profile: A Deeper Look
The molecule's amphiphilic nature, arising from the non-polar 4-methoxyphenyl ring and the polar amino and hydroxyl groups, governs its solubility.
-
Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to hydrogen bonding interactions between the solvent and the compound's -OH and -NH₂ groups.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): Good solubility is expected as these solvents can accept hydrogen bonds and engage in dipole-dipole interactions.
-
Aqueous Solvents: Solubility is pH-dependent. At low pH, the amine group will be protonated (-NH₃⁺), increasing water solubility. At high pH, the hydroxyl group may be deprotonated, also enhancing solubility. Near its isoelectric point, aqueous solubility will be at its minimum.
Chemical Properties and Reactivity
Acid-Base Characteristics
The compound possesses two key ionizable groups:
-
Primary Amine (-NH₂): This group is basic. The pKa of the conjugate acid (-NH₃⁺) is expected to be in the range of 9-10, typical for primary amino alcohols. This site is readily protonated by acids.
-
Primary Alcohol (-OH): This group is weakly acidic, with an estimated pKa of around 16-18, and will only be deprotonated by strong bases.
Understanding these pKa values is critical for designing purification schemes (e.g., acid-base extraction) and for predicting the compound's charge state in biological systems.
Reactivity Profile
The molecule's functionality allows for a range of chemical transformations:
-
N-Acylation/Alkylation: The primary amine is a strong nucleophile, readily reacting with acyl halides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively.
-
O-Acylation/Alkylation: The primary alcohol can be esterified or converted to an ether, though it is a weaker nucleophile than the amine. Selective protection strategies are often required if N-acylation is not desired.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. The choice of reagent determines the final product.
-
Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group. The aromatic ring can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation, primarily at the positions ortho to the methoxy group.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound requires a multi-technique analytical approach. The following sections describe the expected spectral features and provide validated protocols for data acquisition.
References
- 1. This compound | 138713-55-0 [sigmaaldrich.com]
- 2. 2-amino-1-(4-methoxyphenyl)ethanol CAS#: 46084-23-5 [m.chemicalbook.com]
- 3. 2-Amino-1-(4-methoxyphenyl)ethanol | CAS#:46084-23-5 | Chemsrc [chemsrc.com]
- 4. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
"solubility of 2-Amino-2-(4-methoxyphenyl)ethanol in different solvents"
An In-Depth Technical Guide to the Solubility of 2-Amino-2-(4-methoxyphenyl)ethanol
Introduction
This compound is an organic compound featuring a versatile molecular architecture that includes a primary amine, a secondary alcohol, and a methoxy-substituted aromatic ring. This unique combination of functional groups makes it a valuable building block in organic synthesis and a molecule of interest for pharmaceutical research. Understanding the solubility of this compound is a critical first step in its application, directly influencing reaction kinetics, purification strategies, and, in a pharmaceutical context, its bioavailability and formulation development.[1][2] Poor solubility can lead to challenges in achieving desired therapeutic levels and may complicate the interpretation of in vitro testing results.[3]
This technical guide provides a comprehensive analysis of the solubility profile of this compound. We will explore the theoretical principles governing its dissolution, present a detailed experimental protocol for solubility determination, analyze its expected behavior in various solvent classes, and discuss key factors that influence its solubility.
Theoretical Principles of Solubility: A Molecular Perspective
The solubility of a solute in a solvent is governed by the fundamental principle "like dissolves like," which is an empirical observation rooted in the nature and magnitude of intermolecular forces (IMFs) between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5][6] For dissolution to occur, the energy required to break the existing solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new, favorable solute-solvent interactions.[7]
The structure of this compound dictates its potential for intermolecular interactions:
-
Hydrogen Bond Donors: The primary amine (-NH₂) and the hydroxyl (-OH) groups can both donate hydrogen atoms for hydrogen bonding.
-
Hydrogen Bond Acceptors: The nitrogen atom of the amine, the oxygen atom of thehydroxyl group, and the ether oxygen of the methoxy group (-OCH₃) can all accept hydrogen bonds.
-
Dipole-Dipole Interactions: The polar C-N, C-O, and H-O/H-N bonds create permanent dipoles within the molecule, allowing for dipole-dipole interactions.
-
London Dispersion Forces: The nonpolar phenyl ring contributes to van der Waals forces, which are particularly relevant for interactions with nonpolar solvents.[8]
Given this array of functional groups, this compound is a polar molecule. It is predicted to be most soluble in polar protic solvents that can readily engage in hydrogen bonding both as donors and acceptors (e.g., water, methanol, ethanol). Its solubility is expected to be moderate in polar aprotic solvents (e.g., DMSO, acetone), which can act as hydrogen bond acceptors but not donors.[9][10] Conversely, due to the significant polarity imparted by the amine and hydroxyl groups, its solubility in nonpolar solvents (e.g., hexane, toluene) is anticipated to be low.[8]
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[11][12] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[2][13] It is considered the most reliable technique for obtaining true thermodynamic solubility data.[11]
Detailed Protocol: Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Ethanol, Acetone, Hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer[14][15]
Procedure:
-
Preparation: Add an excess amount of solid this compound to several vials. The goal is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[11][16]
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[16][17] Preliminary studies can determine the minimum time required to achieve a stable concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For more complete separation, centrifuge the vials at the controlled temperature.[14][17]
-
Sample Collection: Carefully withdraw an aliquot from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particulates.
-
Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted filtrate using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[15][16]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[17]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Solubility Profile of this compound
| Solvent Class | Solvent | Polarity | Key Intermolecular Forces with Solute | Expected Solubility |
| Polar Protic | Water | High | H-Bonding, Dipole-Dipole | Sparingly to Moderately Soluble |
| Methanol | High | H-Bonding, Dipole-Dipole | Very Soluble | |
| Ethanol | High | H-Bonding, Dipole-Dipole | Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | H-Bonding (acceptor), Dipole-Dipole | Very Soluble |
| Acetone | Medium | H-Bonding (acceptor), Dipole-Dipole | Soluble | |
| Acetonitrile | Medium | Dipole-Dipole | Sparingly Soluble | |
| Nonpolar | Toluene | Low | London Dispersion | Sparingly Soluble |
| Hexane | Low | London Dispersion | Insoluble |
Disclaimer: This table presents an illustrative and predicted solubility profile for educational purposes. Experimental verification is required for precise quantitative values.
Analysis of Solubility Trends:
-
High Solubility in Polar Protic Solvents (Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, forming strong interactions with the amine and hydroxyl groups of the solute, leading to effective solvation.[18]
-
Moderate Solubility in Water: While water is highly polar, the nonpolar methoxyphenyl group can disrupt the water's hydrogen-bonding network, slightly reducing overall solubility compared to small alcohols.
-
High Solubility in DMSO: DMSO is a highly polar aprotic solvent and a potent hydrogen bond acceptor, allowing for strong interactions with the solute's -OH and -NH₂ groups.[10]
-
Low to Insoluble in Nonpolar Solvents (Toluene, Hexane): The energy required to break the strong hydrogen bonds between the solute molecules is not sufficiently compensated by the weak London dispersion forces that would form with nonpolar solvents.[8]
Key Factors Influencing Solubility
1. Effect of pH: The solubility of this compound in aqueous media is highly dependent on pH.[9]
-
In acidic solutions (low pH): The primary amine group (-NH₂) will be protonated to form an ammonium salt (-NH₃⁺). This ionic species is significantly more polar and, therefore, much more soluble in water.[19]
-
In neutral solutions (pH ≈ 7): The molecule exists primarily in its neutral form.
-
In strongly basic solutions (high pH): The hydroxyl group (-OH) can be deprotonated to form an alkoxide (-O⁻). This anionic form would also exhibit increased aqueous solubility.
2. Effect of Temperature: For most solid organic compounds, solubility increases with temperature.[4] An increase in temperature provides the system with more thermal energy to overcome the solute-solute lattice energy and disrupt the solvent-solvent interactions, favoring the dissolution process.
Conclusion
This compound is a polar molecule whose solubility is dictated by its capacity for strong hydrogen bonding and dipole-dipole interactions. It is expected to be highly soluble in polar solvents like methanol and DMSO, moderately soluble in water and acetone, and poorly soluble in nonpolar solvents such as hexane. Its aqueous solubility is highly sensitive to pH, increasing significantly in both acidic and strongly basic conditions due to the formation of ionic species. For researchers and drug developers, a thorough understanding of these solubility characteristics, confirmed by robust experimental methods like the shake-flask protocol, is essential for the successful application of this compound in synthesis and formulation.
References
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. youtube.com [youtube.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. enamine.net [enamine.net]
- 15. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]
- 16. bioassaysys.com [bioassaysys.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. researchgate.net [researchgate.net]
- 19. www1.udel.edu [www1.udel.edu]
The Synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol Derivatives and Analogues: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic strategies for preparing 2-amino-2-(4-methoxyphenyl)ethanol and its derivatives, a class of compounds with significant pharmacological interest. The guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key synthetic pathways, including asymmetric methods to control stereochemistry, which is crucial for biological activity. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into experimental choices and offering detailed, step-by-step protocols for key transformations. The content is grounded in authoritative scientific literature, ensuring technical accuracy and trustworthiness.
Introduction: The Significance of Chiral β-Amino Alcohols
The 1,2-amino alcohol moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceutical agents.[1][2] Specifically, derivatives of this compound are analogues of biologically active compounds like methoxamine, a known α1-adrenergic receptor agonist.[3][4] The stereochemistry of these molecules is paramount, as different enantiomers often exhibit vastly different pharmacological profiles.[5] Therefore, the development of efficient and highly stereoselective synthetic routes is a critical endeavor in drug discovery. This guide will focus on the practical synthesis of these valuable chiral building blocks.
Retrosynthetic Analysis: Key Disconnections
A logical approach to the synthesis of this compound derivatives involves a few key retrosynthetic disconnections. The primary target is the chiral β-amino alcohol core. This can be achieved through several strategic bond formations.
Caption: Key retrosynthetic pathways to this compound derivatives.
Asymmetric Synthesis of the β-Amino Alcohol Core
The enantioselective synthesis of the β-amino alcohol core is the cornerstone of producing biologically active single-enantiomer drugs. Several powerful strategies have been developed to achieve high levels of stereocontrol.
Asymmetric Reduction of α-Amino Ketones
One of the most direct and widely employed methods for synthesizing chiral β-amino alcohols is the asymmetric reduction of the corresponding α-amino ketones.[6][7] This transformation can be achieved with high enantioselectivity using various catalytic systems.
3.1.1. Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation
Transition-metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are highly efficient methods for the enantioselective reduction of α-amino ketones.[8][9][10] Catalysts based on noble metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, have demonstrated exceptional performance.[11][12][13] More recently, earth-abundant metals such as cobalt have also been successfully employed.[9][10]
A significant advantage of these methods is the ability to achieve dynamic kinetic resolution (DKR), where a racemic starting ketone can be converted into a single enantiomer of the alcohol product in high yield and enantiomeric excess.[11]
Experimental Protocol: Asymmetric Transfer Hydrogenation of an α-Amino Ketone [8][11]
This protocol provides a general procedure for the asymmetric transfer hydrogenation of an N-protected α-amino acetophenone derivative.
-
Catalyst Preparation: In a glovebox, a solution of the chiral catalyst, for example, a Ru(II) complex with a tosylated diamine ligand (e.g., [(arene)Ru((R,R)-TsDPEN)Cl]), is prepared in an appropriate solvent like isopropanol.
-
Reaction Setup: To a solution of the α-amino ketone substrate (1.0 mmol) in a mixture of formic acid and triethylamine (5:2 ratio) or isopropanol, add the catalyst solution (0.5-1 mol%).
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 28 °C) and monitored by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Comparison of Catalysts for Asymmetric Transfer Hydrogenation of α-Amino Ketones [11]
| Catalyst | Substrate Protecting Group | Diastereoselectivity (dr) | Enantiomeric Excess (ee) | Reference |
| [(p-cymene)Ru((R,R)-TsDPEN)Cl] | Boc | >99:1 | 94% | [11] |
| [(mesitylene)Ru((R,R)-TsDPEN)Cl] | Cbz | >99:1 | 98% | [11] |
| Chiral Cobalt Complex | (unprotected) | N/A | up to 99% | [9][10] |
Asymmetric Reductive Amination of α-Hydroxy Ketones
An alternative and highly attractive approach is the asymmetric reductive amination of α-hydroxy ketones. This method directly introduces the amino group with stereocontrol. Biocatalysis, in particular, has emerged as a powerful tool for this transformation.
3.2.1. Biocatalytic Reductive Amination
Engineered amine dehydrogenases (AmDHs) have been successfully employed to catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source.[14][15] This biocatalytic approach offers several advantages, including mild reaction conditions, high enantioselectivity (often >99% ee), and the use of an inexpensive and environmentally benign nitrogen source.[14][15]
Caption: Biocatalytic asymmetric reductive amination of an α-hydroxy ketone.
Use of Chiral Auxiliaries
The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in the synthesis of β-amino alcohols.[16][17][18] A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[18]
3.3.1. Oxazolidinone Auxiliaries
Evans oxazolidinone auxiliaries are widely used in asymmetric synthesis, including aldol reactions that can be adapted to produce precursors for β-amino alcohols.[17][18] The chiral auxiliary is first acylated, and the resulting imide undergoes a stereoselective reaction. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product.
Synthesis of Analogues and Derivatives
The core this compound scaffold can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies.
Modification of the Aryl Ring
The 4-methoxy group on the phenyl ring can be replaced with other substituents to explore their effect on biological activity. This can be achieved by starting with appropriately substituted benzaldehyde or acetophenone precursors.
N-Alkylation and N-Acylation
The primary amino group can be functionalized through standard N-alkylation or N-acylation reactions to introduce a variety of substituents.[9] Reductive amination with aldehydes or ketones is a common method for N-alkylation.
Duplicated Analogues
Novel dimeric analogues of related compounds like methoxamine have been synthesized, where two active units are connected by a polymethylene spacer.[3] Interestingly, some of these duplicated analogues exhibited a shift in activity from α-adrenergic agonism to potent β-adrenergic agonism.[3]
Conclusion and Future Perspectives
The synthesis of this compound derivatives and their analogues remains an active area of research, driven by their potential as valuable pharmaceutical agents. The continued development of highly efficient and stereoselective catalytic methods, including both transition-metal catalysis and biocatalysis, will be crucial for the streamlined production of these important chiral building blocks. As our understanding of the biological targets of these compounds grows, so too will the demand for novel and diverse synthetic strategies to access a wider range of analogues for drug discovery programs.
References
- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 3. Synthesis and adrenergic properties of new duplicated analogs of methoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
- 18. Chiral auxiliary - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Biological Activities of 2-Amino-2-(4-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(4-methoxyphenyl)ethanol is a phenylethanolamine derivative with a chemical structure suggestive of a range of biological activities. As a member of this well-studied class of compounds, it holds potential for interacting with various physiological systems, making it a molecule of interest for researchers in pharmacology and drug discovery. The core structure, featuring a phenyl ring, an amino group, and a hydroxyl group, is a common pharmacophore in many biologically active molecules. The presence of a methoxy group on the phenyl ring further modulates its physicochemical properties and potential biological interactions. This in-depth technical guide provides a comprehensive overview of the predicted biological activities of this compound, drawing upon structure-activity relationships with analogous compounds, and outlines detailed experimental protocols for their investigation.
Predicted Biological Activities and Mechanistic Insights
Based on its structural similarity to known phenylethanolamine derivatives, this compound is predicted to exhibit a range of biological activities, primarily targeting the adrenergic system, with potential effects on the central nervous system (CNS), as well as possible anti-inflammatory and antimicrobial properties.
Adrenergic System Modulation: A Focus on β2-Adrenergic Receptor Agonism
The most prominent predicted activity of this compound is its potential to act as a β-adrenergic agonist, with a likely preference for the β2 subtype. This prediction is based on the well-established pharmacology of phenylethanolamine derivatives, which are known to interact with adrenergic receptors.[1]
Mechanistic Hypothesis:
This compound is hypothesized to bind to and activate β2-adrenergic receptors, which are G-protein coupled receptors. This activation would lead to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. In smooth muscle cells, such as those in the bronchioles, this cascade results in muscle relaxation and bronchodilation.[2]
Experimental Workflow for Assessing β2-Adrenergic Receptor Agonism
References
"toxicology and safety data for 2-Amino-2-(4-methoxyphenyl)ethanol"
An In-Depth Technical Guide to the Toxicological and Safety Assessment of 2-Amino-2-(4-methoxyphenyl)ethanol
Introduction: A Roadmap for Characterizing Novel Chemical Entities
This compound is a phenylethanolamine derivative whose comprehensive toxicological profile is not extensively documented in publicly accessible literature. For researchers, scientists, and drug development professionals, the absence of established safety data necessitates a structured, first-principles approach to its toxicological evaluation. This guide provides a strategic framework for characterizing the safety profile of such a data-poor compound.
This document is not a simple data sheet but a methodological guide. It explains the rationale behind each recommended assessment, outlining a tiered, logical progression from computational predictions to in-vitro and potential in-vivo studies. This approach ensures a thorough evaluation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. We will proceed with the assumption that this molecule is a candidate for further development, requiring a rigorous safety assessment.
Part 1: Physicochemical Characterization and In Silico Toxicological Prediction
Before any biological testing, a thorough understanding of the molecule's physical and chemical properties is paramount. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile and can offer early clues to potential toxicological liabilities.
Core Physicochemical Parameters
The initial step involves determining key physicochemical properties. While some information is available from chemical suppliers, experimental verification is crucial.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Prediction | Significance in Toxicology |
| Molecular Formula | C9H13NO2 | Defines the elemental composition. |
| Molecular Weight | 167.21 g/mol | Influences diffusion and transport across biological membranes. |
| CAS Number | 57091-76-2 | A unique identifier for the chemical substance. |
| Predicted LogP | ~0.7-1.2 (Predicted) | Indicates lipophilicity. A low-to-moderate LogP suggests reasonable aqueous solubility and potential for membrane permeability, impacting both bioavailability and distribution. |
| Predicted pKa | Amine (pKa ~9.5), Alcohol (pKa ~14) (Predicted) | Determines the ionization state at physiological pH (7.4). The primary amine will be predominantly protonated, influencing receptor interactions and solubility. |
| Predicted Solubility | Moderate to high in aqueous solutions (Predicted) | Affects the choice of vehicle for in-vitro and in-vivo studies and influences the rate of absorption. |
In Silico Toxicological Assessment
Computational (in silico) models provide a rapid, cost-effective initial screening for potential toxicological flags. These models use Quantitative Structure-Activity Relationships (QSAR) to predict a compound's likelihood of causing various forms of toxicity based on its chemical structure.
Caption: Workflow for computational toxicology screening.
Key Predictive Endpoints:
-
Genotoxicity/Mutagenicity: Models like DEREK Nexus or Sarah Nexus can identify structural alerts (toxicophores) associated with DNA reactivity, predicting the outcome of an Ames test.
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome and cardiac arrhythmia. In silico models can predict the binding affinity of the compound to the hERG channel.
-
Hepatotoxicity: Drug-Induced Liver Injury (DILI) is a major concern. QSAR models can screen for structural features associated with hepatotoxicity.
Part 2: In Vitro Toxicology Assessment
In vitro assays are the cornerstone of modern safety assessment, providing mechanistic insights without the use of whole animals. The results from the in silico analysis should guide the prioritization of these tests.
Genotoxicity and Mutagenicity
The potential for a compound to interact with DNA and cause mutations is a critical safety endpoint.
This test is a regulatory requirement for most new chemical entities. It evaluates the ability of the compound to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver). This is crucial because some chemicals only become mutagenic after being metabolized.
-
Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, looking for signs of cytotoxicity to the bacterial strains. The highest concentration should be 5000 µ g/plate or the limit of solubility.
-
Assay Procedure (Plate Incorporation Method):
-
Mix the test compound at various concentrations, the bacterial tester strain, and (if required) the S9 mix in molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least double the background (vehicle control) count.
Cytotoxicity Assessment
Cytotoxicity assays measure the potential of a compound to cause cell death. These are often performed in a human cell line relevant to the intended use (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity).
The MTT assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
In Vitro Safety Pharmacology: Cardiotoxicity
As predicted by in silico models, assessing cardiotoxicity is a priority. The primary in vitro assay for this is the hERG patch-clamp assay.
This assay directly measures the effect of the compound on the electrical current flowing through the hERG channel.
-
Cell System: Use a mammalian cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells).
-
Electrophysiology: Use either manual or automated patch-clamp electrophysiology systems.
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current, which is the most sensitive component to drug-induced inhibition.
-
Compound Application: After establishing a stable baseline current, apply increasing concentrations of this compound to the cells. Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control.
-
Data Analysis: Measure the percentage of hERG current inhibition at each concentration. Calculate the IC50 value, which represents the concentration required to block 50% of the hERG current. An IC50 value below 10 µM is often considered a potential concern.
Part 3: Tiered In Vivo Assessment Strategy
Should the in vitro results and the intended application of the compound warrant further investigation, a tiered in vivo testing strategy is employed. This strategy begins with acute, low-animal-use studies.
Acute Oral Toxicity Assessment
The goal is to determine the short-term toxicity of a single high dose of the substance.
This method uses a stepwise procedure with a small number of animals per step.
-
Animal Model: Typically, female rats are used.
-
Starting Dose: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any existing information and in silico predictions.
-
Procedure: In a stepwise manner, a group of three animals is dosed with the selected starting dose.
-
Observation: The outcome (mortality or survival) determines the next step. If mortality is high, the dose for the next group is lowered. If no mortality occurs, a higher dose may be used.
-
Endpoint: The test concludes when a dose that causes mortality is identified or when no mortality is observed at the highest dose level. The substance is then classified into a GHS (Globally Harmonized System) toxicity category based on the results. Clinical signs of toxicity, body weight changes, and gross necropsy findings are also recorded.
Caption: A tiered approach to safety and toxicology testing.
Conclusion: Synthesizing a Safety Profile
The toxicological assessment of a novel chemical entity like this compound is a systematic, evidence-based process. By integrating in silico predictions with a carefully selected battery of in vitro assays and a tiered in vivo strategy, a robust safety profile can be constructed. This approach not only identifies potential hazards but also provides critical data for risk assessment, guiding the future development and safe handling of the compound. Each step builds upon the last, ensuring that decisions are informed by a comprehensive and scientifically rigorous evaluation.
A Technical Guide to 2-Amino-2-(4-methoxyphenyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral auxiliaries represent a powerful and reliable strategy for controlling stereochemistry during synthesis, temporarily imparting chirality to a prochiral substrate to direct a subsequent diastereoselective transformation. This technical guide provides an in-depth examination of 2-Amino-2-(4-methoxyphenyl)ethanol, a chiral auxiliary featuring a 1,2-amino alcohol scaffold. We will explore its structural attributes, the mechanistic basis for its stereodirecting influence, and its practical application in asymmetric synthesis. Particular focus is given to the unique role of the para-methoxyphenyl (PMP) group, which offers distinct advantages for post-reaction cleavage under mild oxidative conditions. This document provides theoretical insights, detailed experimental protocols, and a framework for its integration into complex synthetic workflows.
The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis
The biological activity of chiral molecules, particularly pharmaceuticals, is often exclusive to a single enantiomer. The synthesis of single-enantiomer drugs is therefore critical to maximize therapeutic efficacy and minimize off-target effects.[1] Asymmetric synthesis aims to selectively produce one enantiomer over the other. Among the various strategies available, the use of a chiral auxiliary is a robust and well-established method.[2][3]
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary creates a diastereomeric intermediate, which then allows for the differentiation of the two faces of the prochiral center.[4] After a stereoselective reaction, the auxiliary is cleaved from the product and can, ideally, be recovered for reuse.[2] Prominent examples that have shaped the field include Evans' oxazolidinones, Oppolzer's camphorsultam, and amino alcohol-based auxiliaries like pseudoephedrine.[3][5] The selection of an auxiliary is dictated by its ability to provide high stereocontrol, its ease of attachment and cleavage, and its recyclability.
Profile of this compound
Molecular Structure and Key Features
This compound is a chiral 1,2-amino alcohol with the chemical formula C₉H₁₃NO₂.[6] Its structure is characterized by two key functional groups attached to a stereogenic center: a primary alcohol and a primary amine. The chirality arises from the carbon atom bonded to the hydroxyl, amino, hydrogen, and 4-methoxyphenyl groups.
The efficacy of this molecule as a chiral auxiliary is derived from three critical components:
-
The 1,2-Amino Alcohol Scaffold: This arrangement allows for the formation of rigid, chelated intermediates (e.g., amides or oxazolidinones) upon attachment to a substrate. This rigidity is paramount for effective stereochemical communication between the auxiliary and the reacting substrate.
-
The Bulky 4-Methoxyphenyl Group: This aromatic substituent provides the necessary steric hindrance to shield one face of the reactive intermediate, thereby directing the approach of an incoming reagent to the opposite, less-hindered face.
-
The Electron-Rich Methoxy Group: The para-methoxy substituent makes the aromatic ring susceptible to mild oxidative cleavage.[7] This provides a significant advantage over auxiliaries that require harsh acidic, basic, or reductive conditions for removal, enhancing functional group compatibility in complex syntheses.[8]
Synthesis and Availability
This compound and its enantiomers can be synthesized via several routes, typically involving the asymmetric reduction of an α-aminoketone precursor or the resolution of the racemic mixture. It is commercially available from various chemical suppliers, typically as a solid.[6][9]
Mechanism of Stereocontrol: An Application in Asymmetric Alkylation
The primary function of a chiral auxiliary is to establish a predictable and high-fidelity transfer of stereochemical information. The mechanism is best illustrated through a common application: the asymmetric alkylation of a carboxylic acid derivative.
General Workflow
The process follows three distinct stages: attachment of the auxiliary, diastereoselective alkylation, and cleavage to yield the enantiomerically enriched product.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 138713-55-0 [sigmaaldrich.com]
- 7. "DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF" by Christina Delach [ir.library.illinoisstate.edu]
- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride | 1258649-69-2 | IAC64969 [biosynth.com]
Methodological & Application
Application Notes and Protocols for 2-Amino-2-(4-methoxyphenyl)ethanol in Organic Synthesis
Introduction: The Strategic Advantage of the 4-Methoxyphenyl Moiety in Chiral Amino Alcohols
In the landscape of asymmetric synthesis, the selection of a chiral auxiliary or ligand precursor is a critical determinant of stereochemical control. 2-Amino-2-(4-methoxyphenyl)ethanol, a readily available chiral β-amino alcohol, has emerged as a valuable building block for the construction of sophisticated chiral auxiliaries and ligands. Its utility is principally centered on its transformation into chiral oxazolines, which are pivotal in a multitude of stereoselective transformations.
The strategic placement of a 4-methoxyphenyl group confers several advantageous properties. The methoxy substituent, being an electron-donating group, can modulate the electronic character of the resulting ligand, influencing its coordination behavior with metal centers. Furthermore, the aromatic ring provides essential steric bulk, which is instrumental in creating a well-defined and rigid chiral environment around a catalytic site. This steric hindrance effectively shields one face of the reactive intermediate, thereby directing the approach of incoming reagents and leading to high levels of diastereoselectivity or enantioselectivity.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in organic synthesis. The protocols detailed herein are designed to be self-validating, with explanations of the underlying principles to empower the user to adapt and troubleshoot as necessary.
Core Application: Synthesis of Chiral Oxazoline Auxiliaries
The primary application of this compound is its conversion into chiral 2-oxazoline derivatives. These heterocycles are not only stable and readily synthesized but also serve as versatile chiral auxiliaries and precursors to widely used ligand classes such as BOX (bisoxazoline) and PHOX (phosphinooxazoline) ligands.
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-4-(4-methoxyphenyl)oxazolines
This protocol describes a rapid and efficient synthesis of chiral oxazolines from this compound and an aromatic nitrile under microwave irradiation, a method celebrated for its reduced reaction times and often improved yields.[1]
Reaction Scheme:
Materials:
-
(S)-2-Amino-2-(4-methoxyphenyl)ethanol
-
Aryl nitrile (e.g., Benzonitrile)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Chlorobenzene
-
Microwave synthesis vials
-
Magnetic stir bars
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add (S)-2-Amino-2-(4-methoxyphenyl)ethanol (1.0 mmol, 167.2 mg).
-
Add the aryl nitrile (1.2 mmol).
-
Add anhydrous zinc chloride (0.1 mmol, 13.6 mg) as the catalyst.
-
Add anhydrous chlorobenzene (2 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 30 minutes.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral oxazoline.
Expected Outcome: This method typically provides the chiral oxazoline in high yield (80-95%).
Causality of Experimental Choices:
-
Microwave Irradiation: Significantly accelerates the rate of the cyclization reaction compared to conventional heating.
-
Zinc Chloride: Acts as a Lewis acid catalyst to activate the nitrile group towards nucleophilic attack by the amino alcohol.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the catalyst and intermediates.
Application in Asymmetric Synthesis: Diastereoselective Alkylation
Once synthesized, the chiral oxazoline can be employed as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. A classic application is the diastereoselective alkylation of an enolate derived from an N-acyl oxazolidinone, a related chiral auxiliary concept. In the context of our oxazoline, we can envision its use in directing the alkylation of a carbanion alpha to the oxazoline ring. The following protocol is a representative example of how such an oxazoline can be used to control stereochemistry.
Protocol 2: Diastereoselective Alkylation of a 2-Alkyloxazoline
This protocol illustrates the diastereoselective alkylation of a 2-alkyloxazoline derived from (S)-2-Amino-2-(4-methoxyphenyl)ethanol. The bulky 4-methoxyphenyl group on the oxazoline ring directs the approach of the electrophile.
Workflow Overview:
Caption: Workflow for diastereoselective alkylation and auxiliary removal.
Materials:
-
(S)-2-Alkyl-4-(4-methoxyphenyl)oxazoline (synthesized from Protocol 1 or equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride solution
Procedure:
Part A: Diastereoselective Alkylation
-
Dissolve the (S)-2-alkyl-4-(4-methoxyphenyl)oxazoline (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi or LDA (1.1 mmol) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of the azaenolate.
-
Add the alkyl halide (1.2 mmol) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
-
Purify the product by flash chromatography.
Part B: Chiral Auxiliary Cleavage
-
Dissolve the purified alkylated oxazoline (1.0 mmol) in a mixture of methanol (5 mL) and 6 M aqueous HCl (5 mL).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a saturated sodium bicarbonate solution and extract the recovered chiral amino alcohol with dichloromethane.
-
Acidify the aqueous layer with 6 M HCl and extract the desired chiral carboxylic acid with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Quantitative Data Summary:
| Chiral Auxiliary System | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Phenyl-substituted oxazoline | Benzyl bromide | >95:5 | 85-95 | [2] |
| Isopropyl-substituted oxazoline | Methyl iodide | >98:2 | 90-98 | [3] |
Note: The data presented are representative of typical results achieved with similar chiral oxazoline auxiliaries.
Causality of Experimental Choices:
-
Low Temperature (-78 °C): Crucial for the kinetic control of the deprotonation and subsequent alkylation, which maximizes diastereoselectivity.
-
Chelating Lithium Cation: The lithium cation coordinates to the nitrogen of the enolate and the oxygen of the oxazoline ring, creating a rigid five-membered chelate. This conformation, combined with the steric bulk of the 4-methoxyphenyl group, effectively blocks one face of the enolate from the electrophile.
-
Acidic Hydrolysis: A standard and effective method for the cleavage of the oxazoline ring to liberate the carboxylic acid and recover the valuable chiral auxiliary.[4]
Visualization of Stereochemical Control
The stereochemical outcome of the alkylation is dictated by the rigid conformation of the lithium azaenolate intermediate. The 4-methoxyphenyl group projects outwards, creating a steric shield that directs the incoming electrophile to the opposite face of the enolate.
References
- 1. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Amino-2-(4-methoxyphenyl)ethanol as a Versatile Intermediate in Drug Discovery
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Amino-2-(4-methoxyphenyl)ethanol as a pivotal intermediate in modern drug discovery. The 1,2-amino alcohol functional group is a well-established pharmacophore present in numerous clinically significant drugs, particularly those targeting adrenergic receptors. This guide elucidates the synthesis, chiral importance, and practical applications of this compound, offering field-proven insights and step-by-step protocols for its incorporation into complex molecular scaffolds.
Introduction: The Strategic Importance of the 2-Aryl-2-aminoethanol Scaffold
The 2-aryl-2-aminoethanol moiety is a cornerstone of medicinal chemistry, most famously recognized as the core structure of β-adrenergic receptor agonists and antagonists (beta-blockers).[1][2] The precise spatial arrangement of the aromatic ring, the hydroxyl group, and the amino group is critical for specific molecular recognition at the receptor binding site. Chirality, specifically at the carbon bearing the hydroxyl group, is a determining factor for pharmacological efficacy and safety, with one enantiomer often being significantly more active than the other.[3]
This compound is a particularly valuable building block within this class for several reasons:
-
Structural Preorganization: It provides a pre-installed chiral center and the essential 1,2-amino alcohol relationship, streamlining synthetic routes.
-
Functional Handles: The primary amine and secondary alcohol serve as versatile reaction points for further molecular elaboration, enabling the exploration of diverse chemical space.
-
Electronic Properties: The 4-methoxyphenyl group can engage in specific π-stacking or hydrogen bond interactions within a target protein and modulates the overall lipophilicity and metabolic profile of the final molecule.
This guide will demonstrate how this intermediate can be synthesized in an enantiomerically pure form and utilized in the construction of therapeutically relevant scaffolds.
Synthesis of Enantiomerically Pure this compound
The most efficient and industrially scalable methods for producing chiral β-amino alcohols rely on the asymmetric reduction of a corresponding α-amino ketone precursor. This approach establishes the critical stereocenter with high fidelity.
The causality behind this choice is rooted in control. Starting with the flat, achiral ketone allows the use of a chiral catalyst to direct the approach of the reducing agent from one specific face, thereby building the desired stereoisomer preferentially. Biocatalytic methods, using enzymes like ketoreductases, offer an exceptionally high degree of selectivity under mild, environmentally friendly conditions.[3]
General Synthetic Workflow
The synthesis begins with the readily available 4'-methoxyacetophenone and proceeds through α-amination followed by a stereoselective reduction.
Caption: Workflow for the asymmetric synthesis of the target intermediate.
Protocol 1: Asymmetric Synthesis of (R)-2-Amino-2-(4-methoxyphenyl)ethanol
This protocol describes a representative biocatalytic reduction of the α-amino ketone precursor. The choice of a ketoreductase (KRED) enzyme is critical for achieving high enantiomeric excess (e.e.).
Objective: To produce (R)-2-Amino-2-(4-methoxyphenyl)ethanol with high optical purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-1-(4-methoxyphenyl)ethan-1-one HCl | ≥98% | Sigma-Aldrich | The hydrochloride salt is often more stable. |
| Ketoreductase (KRED) Enzyme Panel | N/A | Various | Screen various KREDs for optimal activity and stereoselectivity. |
| NADP⁺/NADPH | ≥95% | Sigma-Aldrich | Cofactor for the KRED enzyme. |
| Glucose Dehydrogenase (GDH) | Enzyme Grade | Various | For cofactor regeneration. |
| D-Glucose | Reagent Grade | Fisher Scientific | Substrate for the regeneration system. |
| Potassium Phosphate Buffer, pH 7.0 | Molecular Biology Grade | Various | Reaction medium. |
| Ethyl Acetate | ACS Grade | Various | Extraction solvent. |
| Anhydrous Sodium Sulfate | ACS Grade | Various | Drying agent. |
Step-by-Step Methodology
-
Preparation of the Reaction Mixture: In a temperature-controlled reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 7.0).
-
Cofactor Regeneration System: To the buffer, add D-glucose (1.2 equivalents relative to the substrate), NADP⁺ (0.01 eq.), and Glucose Dehydrogenase (GDH, ~5 U/mL). Stir until fully dissolved.
-
Causality Note: A cofactor regeneration system is employed because NADPH is expensive. The GDH enzyme oxidizes glucose to regenerate the catalytic amount of NADPH consumed by the KRED, making the process economically viable.
-
-
Enzyme Addition: Add the selected Ketoreductase (e.g., KRED-P1-B02 or a similar enzyme known for reducing α-amino ketones) to a final concentration of 1-2 mg/mL.
-
Substrate Addition: Dissolve 2-Amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride (1.0 eq.) in a minimal amount of buffer and adjust the pH to ~7.0 with 1M NaOH. Add this solution to the reaction vessel.
-
Reaction: Maintain the reaction at 30°C with gentle agitation. Monitor the reaction progress by HPLC or TLC by observing the disappearance of the starting ketone.
-
Work-up: Once the reaction is complete (~24 h), quench by adding an equal volume of ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Trustworthiness Note: The pH of the aqueous layer should be adjusted to >9 with NaOH before extraction to ensure the product amine is in its free base form, maximizing its solubility in the organic solvent.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification & Characterization: Purify the product by flash column chromatography on silica gel. Confirm the structure and determine the enantiomeric excess using chiral HPLC.
Application in Drug Discovery: A Scaffold for Heterocyclic Synthesis
Beyond its role in mimicking endogenous ligands for GPCRs, this compound is an excellent precursor for building complex heterocyclic systems, which are ubiquitous in approved drugs.[4][5] The vicinal amino and alcohol groups are perfectly positioned to react with bifunctional reagents to form five- or six-membered rings.
For example, reaction with phosgene or its equivalents yields oxazolidinones, a "privileged scaffold" found in antibiotics (e.g., Linezolid) and other therapeutic agents.
Workflow for Oxazolidinone Formation
Caption: Synthesis of an oxazolidinone scaffold from the amino alcohol intermediate.
Protocol 2: Synthesis of (R)-4-(4-Methoxyphenyl)oxazolidin-2-one
This protocol details the cyclization of the amino alcohol intermediate to form a valuable heterocyclic scaffold.
Objective: To synthesize a chiral oxazolidinone building block for further elaboration in a drug discovery program.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-2-Amino-2-(4-methoxyphenyl)ethanol | ≥98%, >99% e.e. | Synthesized | Product from Protocol 1. |
| Triphosgene | ≥98% | Sigma-Aldrich | A safer, solid substitute for phosgene gas. Handle with extreme caution. |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Anhydrous. |
| Dichloromethane (DCM) | ACS Grade | Various | Anhydrous. |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | N/A | For quenching. |
| Brine | Lab Prepared | N/A | For washing. |
Step-by-Step Methodology
-
Inert Atmosphere: Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve (R)-2-Amino-2-(4-methoxyphenyl)ethanol (1.0 eq.) and triethylamine (2.5 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Carbonyl Source Addition: In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous DCM.
-
Expertise Note: Triphosgene is a trimer that releases three equivalents of phosgene upon reaction. Using slightly more than 1/3 equivalent ensures the reaction goes to completion. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Slow Addition: Transfer the triphosgene solution to the dropping funnel and add it dropwise to the cooled amine solution over 30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution while the flask is still in an ice bath (the quench can be exothermic).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield the pure oxazolidinone product. Characterize by NMR and Mass Spectrometry.
Conclusion and Future Perspectives
This compound is more than a simple chemical; it is a strategic starting point for accelerated drug discovery. Its inherent stereochemistry and versatile functional groups allow for the efficient, controlled synthesis of complex molecules with high therapeutic potential. The protocols provided herein demonstrate robust and scalable methods for both the synthesis of the intermediate itself and its subsequent application in constructing high-value heterocyclic scaffolds. As synthetic methodologies continue to advance, particularly in the fields of asymmetric catalysis and biocatalysis, the utility of such chiral building blocks will only continue to grow, enabling the next generation of precisely engineered medicines.
References
Application Notes & Protocols: The Strategic Use of 2-Amino-2-(4-methoxyphenyl)ethanol in the Synthesis of Bio-relevant Heterocyclic Compounds
Abstract
This technical guide provides an in-depth exploration of 2-Amino-2-(4-methoxyphenyl)ethanol as a pivotal chiral building block in modern organic synthesis. Its unique structural combination of a primary amine, a secondary alcohol, and a chiral center tethered to an electronically-rich methoxyphenyl group makes it an exceptionally versatile precursor for a range of N- and O/S-containing heterocycles. We will detail field-proven protocols for the synthesis of high-value oxazolines, thiazolines, and imidazolines. The causality behind experimental choices, mechanistic insights, and the strategic application of this scaffold in asymmetric synthesis and drug discovery will be thoroughly discussed.
Introduction: A Versatile Chiral Precursor
This compound is a chiral amino alcohol that has garnered significant attention in synthetic and medicinal chemistry.[1][2] The stereochemistry at the carbinolamine center is crucial for its application as a chiral auxiliary, enabling the control of stereochemical outcomes in subsequent reactions.[3][4] Furthermore, the 1,2-amino alcohol motif is a classic precursor for the construction of five-membered heterocyclic rings, which are privileged structures in numerous natural products and pharmaceuticals.[5][6] The presence of the 4-methoxyphenyl group is also significant, as this moiety is found in a multitude of approved drugs and can favorably influence ligand-target binding, physicochemical properties, and ADME parameters.[7]
This guide will focus on three principal classes of heterocycles derived from this precursor:
-
2-Oxazolines: Key intermediates, chiral ligands in asymmetric catalysis, and core components of bioactive molecules.
-
2-Thiazolines: Sulfur analogs of oxazolines with distinct biological activities, often found in antibiotics and anticancer agents.[8]
-
2-Imidazolines: Important pharmacophores exhibiting a wide range of biological activities, including antiprotozoal effects.[9][10]
Synthesis of 2-Substituted 4-(4-methoxyphenyl)oxazolines
The synthesis of 2-oxazolines from 1,2-amino alcohols is a cornerstone of heterocyclic chemistry. The general pathway involves the formation of an N-(2-hydroxyethyl)amide intermediate, followed by a cyclodehydration step.[6][11] Several robust methods exist, differing primarily in the choice of carbonyl source and cyclization promoter.
Pathway A: Dehydrative Cyclization from Carboxylic Acids
This is one of the most direct and widely used methods. The amino alcohol is first acylated with a carboxylic acid or its activated derivative (e.g., acyl chloride) to form an N-(2-hydroxyethyl)amide. This intermediate is then cyclized using a dehydrating agent.
Causality & Mechanistic Insight: The key to this transformation is the activation of the hydroxyl group to turn it into a good leaving group (e.g., H₂O). Strong Brønsted acids like triflic acid (TfOH) or reagents like thionyl chloride (SOCl₂) are effective. TfOH protonates the hydroxyl group, facilitating its departure as water upon nucleophilic attack by the amide oxygen.[5][12] This process typically proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon if it is a chiral center, suggesting an Sₙ2-type mechanism.
Workflow: Carboxylic Acid to Oxazoline
References
- 1. benchchem.com [benchchem.com]
- 2. Multi-step biocatalytic strategies for chiral amino alcohol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Oxazoline - Wikipedia [en.wikipedia.org]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-2-(4-methoxyphenyl)ethanol in the Development of Novel Therapeutic Agents
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
2-Amino-2-(4-methoxyphenyl)ethanol is a chiral amino alcohol that presents a compelling scaffold for the development of novel therapeutic agents. Its structure, featuring a primary amine, a hydroxyl group, and a methoxy-substituted phenyl ring, offers multiple points for chemical modification, enabling the exploration of a diverse chemical space. The inherent chirality of the molecule further allows for stereospecific interactions with biological targets, a critical consideration in modern drug design. The presence of the 4-methoxyphenyl group, a common moiety in many biologically active compounds, suggests potential interactions with a range of receptors and enzymes. These structural features position this compound as a promising starting point for the discovery of new drugs targeting a variety of pathological conditions, particularly in the realms of neuroprotection and anti-inflammatory action.
This guide provides a comprehensive overview of the potential therapeutic applications of this compound and its derivatives. It details synthetic strategies for library generation, proposes potential mechanisms of action, and offers detailed protocols for in vitro and in vivo evaluation. The methodologies described herein are grounded in established pharmacological principles and are designed to facilitate the systematic investigation of this promising chemical scaffold.
Part 1: Potential Therapeutic Applications and Mechanistic Hypotheses
The structural motifs within this compound suggest several plausible therapeutic applications. The amino alcohol functionality is a key pharmacophore in many biologically active compounds, including calcium channel blockers.[1] Furthermore, the phenylethylamine backbone is a common feature in molecules targeting the central nervous system.
Neuroprotection: Targeting Excitotoxicity and Oxidative Stress
Neurodegenerative diseases are often characterized by excessive neuronal stimulation (excitotoxicity), primarily mediated by the N-methyl-D-aspartate (NMDA) receptor, and subsequent oxidative stress.[2] The structural similarity of this compound derivatives to known NMDA receptor antagonists and calcium channel blockers suggests a potential neuroprotective role.
Hypothesized Mechanisms of Neuroprotection:
-
NMDA Receptor Antagonism: Derivatives of this compound could be designed to act as competitive or non-competitive antagonists of the NMDA receptor, thereby reducing excessive calcium influx and mitigating excitotoxic neuronal death.[2][3][4][5]
-
Calcium Channel Blockade: Modification of the amino alcohol scaffold could yield compounds that block voltage-gated calcium channels, further controlling intracellular calcium homeostasis and preventing downstream apoptotic cascades.[1][6][7][8]
Signaling Pathway: Hypothesized Neuroprotective Mechanism
Caption: Hypothesized inhibition of excitotoxicity by derivatives.
Anti-Inflammatory Activity: Modulation of Pro-inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases. The 4-methoxyphenyl moiety is present in compounds known to possess anti-inflammatory properties. By derivatizing the this compound scaffold, it may be possible to develop potent anti-inflammatory agents.
Hypothesized Mechanisms of Anti-Inflammatory Action:
-
Cyclooxygenase (COX) Inhibition: Amide or sulfonamide derivatives could be synthesized to target COX-1 and/or COX-2 enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade.[9][10][11][12][13] Structure-activity relationship (SAR) studies would be crucial to optimize selectivity for COX-2 to minimize gastrointestinal side effects.[14][15][16][17]
Signaling Pathway: Hypothesized Anti-Inflammatory Mechanism
Caption: Hypothesized inhibition of prostaglandin synthesis.
Part 2: Synthetic Protocols for Derivative Library Generation
The versatility of the this compound scaffold allows for the straightforward synthesis of a diverse library of analogs. The primary amine and secondary alcohol serve as key functional handles for modification.
General Synthetic Scheme
The following scheme illustrates the general approaches to derivatize the core scaffold.
Workflow: Synthetic Derivatization
Caption: General synthetic routes for derivatization.
Protocol: N-Acylation of this compound
This protocol describes a general method for the synthesis of amide derivatives.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add TEA or DIPEA (2.0-3.0 eq) to the solution and cool to 0 °C.
-
Slowly add the acyl chloride (1.1 eq) dissolved in anhydrous DCM. If starting from a carboxylic acid, pre-activate with a coupling agent according to the manufacturer's protocol before addition.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acyl derivative.
Rationale: The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the primary amine as a nucleophile. Anhydrous conditions are necessary to prevent hydrolysis of the acyl chloride.
Part 3: In Vitro Evaluation Protocols
Initial screening of the synthesized library should be performed using robust and high-throughput in vitro assays to identify lead compounds for further development.
Protocol: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of the compounds to protect neuronal cells from glutamate-induced cell death.[18][19]
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, HT22)
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Glutamate
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
Procedure:
-
Plate neuronal cells in 96-well plates and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., MK-801, a known NMDA receptor antagonist).
-
Induce excitotoxicity by adding a pre-determined toxic concentration of glutamate to the wells (except for the negative control wells).
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay according to the manufacturer's instructions.
-
Calculate the percentage of neuroprotection relative to the glutamate-treated and untreated controls.
Data Analysis:
| Compound | Concentration (µM) | Cell Viability (%) | Neuroprotection (%) |
| Vehicle | - | 100 ± 5 | - |
| Glutamate | 100 | 45 ± 4 | 0 |
| MK-801 | 10 | 85 ± 6 | 72.7 |
| Test Cpd 1 | 1 | 50 ± 5 | 9.1 |
| 10 | 65 ± 7 | 36.4 | |
| 50 | 78 ± 5 | 60.0 | |
| Test Cpd 2 | 1 | 48 ± 6 | 5.5 |
| 10 | 55 ± 4 | 18.2 | |
| 50 | 62 ± 5 | 30.9 |
Protocol: In Vitro COX Inhibition Assay
This assay determines the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.[9][10][12]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
COX inhibitor screening assay kit (commercially available)
-
96-well plate reader
Procedure:
-
Follow the protocol provided with the commercial COX inhibitor screening assay kit.
-
Typically, the assay involves incubating the enzyme with the test compound and then initiating the reaction by adding arachidonic acid.
-
The production of prostaglandins is measured, often via a colorimetric or fluorometric readout.
-
Determine the IC50 values for both COX-1 and COX-2 for each compound.
Data Analysis:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | >100 | 0.05 | >2000 |
| Test Cpd 3 | 50 | 1.2 | 41.7 |
| Test Cpd 4 | 15 | 0.5 | 30 |
| Test Cpd 5 | >100 | 25 | >4 |
Part 4: In Vivo Evaluation Protocols
Promising lead compounds identified from in vitro screening should be further evaluated in relevant animal models of disease.
Protocol: In Vivo Neuroprotection in a Mouse Model of Ischemic Stroke
This protocol assesses the neuroprotective efficacy of a lead compound in a model of focal cerebral ischemia.[20][21]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lead compound formulated for in vivo administration (e.g., in saline with 5% DMSO and 10% Tween 80)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Induce focal cerebral ischemia by MCAO for 60 minutes, followed by reperfusion.
-
Administer the lead compound or vehicle at a predetermined dose and time point (e.g., intraperitoneally at the time of reperfusion).
-
Monitor the animals for neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system.
-
At 24 hours, euthanize the animals and harvest the brains.
-
Slice the brains and stain with TTC to visualize the infarct volume.
-
Quantify the infarct volume using image analysis software.
Workflow: In Vivo Neuroprotection Study
Caption: Workflow for in vivo neuroprotection assessment.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and potential for diverse functionalization make it an attractive platform for medicinal chemists. The proposed applications in neuroprotection and anti-inflammatory therapy are based on sound pharmacological principles and the structural features of the molecule. The detailed protocols provided in this guide offer a systematic approach to the synthesis and evaluation of derivative libraries. Future work should focus on comprehensive structure-activity relationship studies to optimize potency and selectivity, as well as pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties. Through a rigorous and multidisciplinary approach, the full therapeutic potential of this versatile scaffold can be realized.
References
- 1. Lipophilic amino alcohols with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Competitive NMDA receptor antagonist, CGP 40116, substitutes for the discriminative stimulus effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.virginia.edu [med.virginia.edu]
- 5. NMDA receptor complex antagonists have ethanol-like discriminative stimulus effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2008141446A1 - Amino acid derivatives as calcium channel blockers - Google Patents [patents.google.com]
- 7. Synthesis of novel calcium channel blockers with ACE2 inhibition and dual antihypertensive/anti-inflammatory effects: A possible therapeutic tool for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of nimodipine and other calcium channel antagonists in alcohol-preferring AA rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Cyclooxygenase-2 inhibitors as a therapeutic target in inflammatory diseases. | Semantic Scholar [semanticscholar.org]
- 14. Structure-activity relationship (SAR) study of ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the potential of the lead against multidrug resistance in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Emerging Translational Research in Neurological and Psychiatric Diseases: From In Vitro to In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Amino-2-(4-methoxyphenyl)ethanol Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important amino alcohol intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt the synthesis to your specific needs.
Section 1: Understanding the Core Synthesis
The most common and direct route to synthesizing this compound is through the reduction of the corresponding α-amino ketone, 2-Amino-1-(4-methoxyphenyl)ethanone (also known as 2-Amino-4'-methoxyacetophenone).[1][2][3] This transformation targets the carbonyl group, converting it into a hydroxyl group without affecting the aromatic ring or the primary amine.
Caption: General reaction scheme for the synthesis of this compound.
The choice of reducing agent is critical and dictates the reaction conditions, safety protocols, and workup procedure.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the synthesis.
Q1: What is the recommended starting material?
The ideal starting material is 2-Amino-4'-methoxyacetophenone or its hydrochloride salt.[1][4] The hydrochloride salt is often more stable and easier to handle as a crystalline solid. If you use the salt, you will need to add a base (like triethylamine or sodium bicarbonate) to the reaction mixture to liberate the free amine before reduction.
Q2: Which reducing agent is best: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?
This is a crucial decision based on a trade-off between reactivity, safety, and experimental simplicity.
-
Sodium Borohydride (NaBH₄): This is the recommended choice for most applications . It is a mild and selective reducing agent that readily reduces ketones and aldehydes. It is stable in protic solvents like methanol and ethanol, making the reaction setup straightforward and safer.
-
Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful and non-selective reducing agent. While it will certainly reduce the ketone, it reacts violently with protic solvents and even atmospheric moisture. It requires strictly anhydrous conditions (e.g., dry THF or ether) and a more complex, hazardous workup procedure. Its use is generally unnecessary for this specific transformation and introduces significant risks.
Q3: What are the optimal reaction conditions for a NaBH₄ reduction?
-
Solvent: Methanol or ethanol are excellent choices. They readily dissolve the starting material and the NaBH₄.
-
Stoichiometry: A slight excess of NaBH₄ is recommended to ensure the reaction goes to completion. A molar ratio of 1.2 to 1.5 equivalents of NaBH₄ to 1 equivalent of the starting ketone is a good starting point.
-
Temperature: The reaction is typically performed at a low temperature initially (0-5 °C) by adding the NaBH₄ portion-wise to the solution of the ketone. This helps to control the initial exothermic reaction and minimize side product formation. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours.[5]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and efficient method.
-
Prepare your TLC plate: Use a silica gel plate.
-
Spotting: Spot the starting material in one lane, a co-spot (starting material and reaction mixture) in the middle, and the reaction mixture in the third lane.
-
Eluent: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) is a good starting point for the mobile phase. The polarity can be adjusted as needed.
-
Visualization: The product, being an alcohol, will be more polar than the starting ketone. Therefore, the product spot will have a lower Rf value (it will travel less distance up the plate). The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane.
Q5: What is the correct procedure for the reaction workup?
Proper workup is critical for maximizing yield and purity.
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly and carefully add a dilute acid (e.g., 1M HCl) or acetone to quench any unreacted NaBH₄. This will cause gas evolution (hydrogen), so it must be done cautiously in a well-ventilated fume hood.
-
Solvent Removal: Remove the bulk of the organic solvent (methanol/ethanol) using a rotary evaporator.
-
pH Adjustment & Extraction: This is a critical step. The product is an amino alcohol, meaning it can exist as a cation in acidic conditions (soluble in water) or a free base in neutral/basic conditions (soluble in organic solvents).
-
Add water to the residue.
-
Make the aqueous solution basic by adding a base like sodium carbonate or dilute sodium hydroxide until the pH is ~9-10. This ensures the amine group is deprotonated.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Q6: My final product is an oil/waxy solid. How can it be purified?
-
Recrystallization: This is the preferred method for obtaining a high-purity crystalline product. A common solvent system to try is isopropyl alcohol or a mixture of ethyl acetate and hexane.[5][6] The goal is to find a solvent or solvent system in which the product is soluble when hot but poorly soluble when cold.
-
Column Chromatography: If recrystallization fails or if there are impurities with similar polarity, silica gel column chromatography is a reliable alternative.[7] An eluent gradient starting with a lower polarity mixture (e.g., 7:3 Hexane:EtOAc) and gradually increasing the polarity will separate the product from less polar impurities and the more polar baseline impurities.
Section 3: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the experiment.
Caption: A troubleshooting workflow for common synthesis issues.
| Symptom | Possible Cause | Suggested Solution & Explanation |
| Low or No Product Yield | Inactive Reducing Agent | Sodium borohydride can decompose upon exposure to moisture. Solution: Use a fresh bottle of NaBH₄ or one that has been stored correctly in a desiccator. |
| Incomplete Reaction | The reaction may be too slow at low temperatures or the reaction time may be insufficient. Solution: After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Always confirm completion with TLC.[5] | |
| Incorrect Stoichiometry | An insufficient amount of reducing agent will lead to an incomplete reaction. Solution: Carefully calculate the molar equivalents. Ensure you are using a slight excess (1.2-1.5 eq) of NaBH₄. | |
| Product is Lost During Workup | Improper pH Adjustment | The amino alcohol product is protonated at low pH and will remain in the aqueous layer. Solution: Before extraction, ensure the aqueous layer is distinctly basic (pH 9-10) to neutralize the amine, making the product soluble in the organic solvent.[5] |
| Final Product is Impure | Starting Material Remains | The reaction was not allowed to proceed to completion. Solution: Increase the reaction time or re-check the activity and stoichiometry of your reducing agent.[5] |
| Formation of Side Products | The reaction may have been run at too high a temperature, or the starting material may contain reactive impurities. Solution: Control the exotherm by adding the NaBH₄ slowly in portions to the reaction mixture cooled in an ice bath. |
Section 4: Detailed Experimental Protocol (Example)
Synthesis of this compound via NaBH₄ Reduction
Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
2-Amino-4'-methoxyacetophenone hydrochloride (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (anhydrous)
-
Triethylamine (Et₃N) (1.1 eq, only if starting with the hydrochloride salt)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-Amino-4'-methoxyacetophenone hydrochloride (1.0 eq) and methanol (approx. 10 mL per gram of starting material).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add triethylamine (1.1 eq) to the slurry. Stir for 15 minutes to liberate the free amine.
-
In small portions over 20-30 minutes, add sodium borohydride (1.5 eq) to the reaction mixture. Maintain the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction at 0-5 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.
-
Monitor the reaction progress by TLC until all starting material is consumed.
-
Once complete, cool the flask back down in an ice bath. Slowly quench the reaction by the dropwise addition of 1M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and ethyl acetate.
-
Basify the aqueous layer by adding saturated sodium bicarbonate solution until the pH is ~9.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., isopropyl alcohol).
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-4'-methoxyacetophenone | 40513-43-7 [amp.chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-2-(4-methoxyphenyl)ethanol
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2-Amino-2-(4-methoxyphenyl)ethanol. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream applications. However, its unique chemical structure—possessing both a basic amino group and a polar hydroxyl group—presents specific purification challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to overcome these hurdles effectively. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and purification of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A: The impurity profile largely depends on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as 4-methoxyacetophenone or the corresponding styrene oxide, depending on your pathway.
-
Over-oxidized or Reduced Byproducts: For instance, the corresponding carboxylic acid or the fully reduced 2-(4-methoxyphenyl)ethanol.
-
Side-Reaction Products: Impurities arising from dimerization or polymerization, especially under harsh reaction conditions.
-
Reagent-Derived Impurities: Residual catalysts or reducing/oxidizing agents.
A preliminary analysis by Thin Layer Chromatography (TLC) or ¹H NMR is crucial to identify the nature and polarity of these impurities, which will guide your purification strategy.
Q2: My isolated product is a persistent oil or sticky gum, not the expected solid. Why is this happening?
A: This is a frequent issue with polar molecules like amino alcohols. The primary causes are:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing solidification. This is the most common cause.
-
Residual Solvent: Polar solvents used in the workup (e.g., ethyl acetate, methanol) can be difficult to remove completely and may keep the product in a semi-liquid state. Ensure you are drying under high vacuum for an extended period.
-
Hygroscopic Nature: The polar amino and hydroxyl groups can attract atmospheric moisture, leading to a gummy appearance. Handling the compound under a dry, inert atmosphere can mitigate this.
-
Incorrect pH: If the compound was isolated from an aqueous workup, the pH is critical. The free-base form is required for crystallization. A pH that is too low may result in partial salt formation, which can inhibit crystallization.
Q3: What is the best general purification strategy for this compound?
A: A two-tiered approach is most effective.
-
Primary Purification (Bulk): Recrystallization. This is the most efficient method for removing the bulk of impurities. Due to the compound's polarity, a mixed-solvent system is often required for optimal results.[1][2]
-
Secondary Purification (High-Purity): Column Chromatography. If recrystallization does not yield the desired purity, flash column chromatography is the next step. Special considerations, such as modifying the eluent, are often necessary to achieve good separation.[3][4]
The decision between these methods can be visualized in the following workflow:
Caption: Decision workflow for purification strategy.
Q4: How should I properly store the purified this compound?
A: To maintain its integrity, the purified compound, which is typically a solid, should be stored in a tightly sealed container at low temperature (2-8°C). It should be protected from light and moisture. For long-term storage, placing it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent gradual degradation or reaction with atmospheric CO₂.
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides direct answers to specific problems you may encounter during purification.
Challenge 1: Recrystallization Failures
Q: I've tried several single solvents, but my compound either doesn't dissolve when hot or stays dissolved when cold. What should I do?
A: This is a classic indication that a mixed-solvent system is necessary. The principle is to use one "good" solvent in which the compound is highly soluble and a "bad" (or "anti-solvent") in which it is poorly soluble.[1] For this compound, a polar protic solvent paired with water is an excellent starting point.
-
Causality: The "good" solvent (e.g., ethanol, isopropanol) dissolves the compound when hot. You then add the "bad" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). As the solution cools, the overall polarity of the solvent mixture is no longer ideal to keep the compound dissolved, forcing pure crystals to form while impurities remain in the mother liquor.[2]
Q: I attempted a mixed-solvent recrystallization, but my product "oiled out" instead of crystallizing. How can I prevent this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The compound separates as a liquid instead of a solid. Here are several corrective actions:
-
Increase the Amount of "Good" Solvent: Before adding the anti-solvent, add a bit more of the hot "good" solvent to ensure the solution is not overly concentrated.
-
Slower Cooling: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to an ice bath. Slow cooling is critical for forming pure, well-defined crystals.[1]
-
Seed the Solution: Add a tiny crystal of previously purified material to the solution as it cools. This provides a nucleation site for crystal growth to begin.
-
Vigorous Stirring: As the solution cools, stirring can sometimes break up the oil and encourage crystallization.
Caption: Troubleshooting flowchart for failed recrystallization.
Challenge 2: Ineffective Column Chromatography
Q: My compound is streaking badly on my silica gel column, leading to poor separation and broad fractions. What's the cause?
A: This is a hallmark issue for basic compounds like amines on standard silica gel.
-
Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound undergoes a strong acid-base interaction with these sites, causing it to "stick" to the stationary phase and elute slowly and unevenly. This results in significant peak tailing or streaking.
-
Solution: Neutralize the stationary phase by adding a small amount of a volatile base to your eluent system.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column smoothly and elute as a sharp band.
-
Q: I can't separate my product from a very close-running impurity on the TLC plate. How can I improve the separation?
A: When impurities have very similar polarity to your product, standard chromatography becomes challenging. Here are some advanced strategies:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the specific interactions and improve separation.
-
Use a Different Stationary Phase: If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can be an excellent choice for basic compounds. Reversed-phase (C18) silica is another option if the impurity has a different lipophilicity.
-
pH-Modified Chromatography: If the impurity is not basic, you can sometimes exploit the basicity of your product. Using a buffered mobile phase or a column pre-treated with a buffer can change the retention time of your product relative to neutral impurities.
| Problem | Probable Cause | Recommended Solution |
| Peak Tailing / Streaking | Strong interaction of the basic amine with acidic silica gel. | Add 0.5-1% triethylamine or NH₄OH to the mobile phase. |
| Poor Separation | Impurity and product have very similar polarities. | 1. Screen different mobile phase systems (e.g., DCM/MeOH). 2. Switch to a different stationary phase (Alumina, C18). |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., methanol) in your eluent mixture. |
Part 3: Detailed Experimental Protocols
Protocol 1: High-Yield Mixed-Solvent Recrystallization
This protocol uses an Ethanol/Water system, which is an effective starting point for this compound.
-
Dissolution: Place your crude solid (e.g., 5.0 g) into an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil. Start with ~15-20 mL and add more in 1-2 mL portions only if necessary.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Saturation: To the hot, clear solution, add deionized water dropwise while stirring and maintaining the heat. Continue adding water until you observe a faint, persistent cloudiness. This is the point of saturation.
-
Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it. You should see crystals begin to form.
-
Complete Crystallization: Once at room temperature, place the flask in a refrigerator for several hours, then in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel).
-
Washing: Wash the collected crystals sparingly with a small amount of ice-cold 50:50 ethanol/water, followed by a small amount of ice-cold water to remove residual ethanol.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: High-Purity Flash Column Chromatography
This protocol assumes the use of standard silica gel with a modified eluent.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3. A common starting point is Dichloromethane (DCM) with 1-5% Methanol (MeOH). Remember to add 1% triethylamine (Et₃N) to the TLC solvent jar.
-
Column Packing: Dry pack or wet slurry pack a glass column with silica gel using your chosen mobile phase (e.g., 98:2 DCM/MeOH + 1% Et₃N). The amount of silica should be 50-100 times the weight of your crude sample.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution process using TLC.
-
Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Final Drying: Place the resulting solid under high vacuum to remove all residual solvents, including the triethylamine.
References
Technical Support Center: Asymmetric Synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol
Welcome to the Technical Support Center for the asymmetric synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this critical synthetic transformation. The synthesis of enantiomerically pure amino alcohols is a cornerstone of modern pharmaceutical development, and this guide offers a structured approach to troubleshooting and optimizing your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis, focusing on the widely employed method of asymmetric transfer hydrogenation (ATH) of the precursor ketone, 2-amino-1-(4-methoxyphenyl)ethan-1-one. The typical catalytic system for this transformation involves a Ruthenium(II) complex with a chiral diamine ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), in the presence of a hydrogen donor like a formic acid/triethylamine mixture or isopropanol.[1][2]
Problem 1: Low or Inconsistent Enantiomeric Excess (ee%)
Achieving high enantioselectivity is the primary goal. Low ee% is a frequent and frustrating issue that can stem from multiple sources.
Possible Cause 1.1: Inactive or Improperly Handled Catalyst
-
Causality: The catalytic cycle for Noyori-type catalysts involves the precise coordination of the substrate to the chiral metal complex.[3][4] The catalyst's activity and stereodirecting ability are highly sensitive to its oxidation state, coordination sphere, and purity. Contamination by air, moisture, or other impurities can lead to catalyst deactivation or the formation of non-stereoselective species.
-
Solution:
-
Strict Inert Atmosphere: Always handle the catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)]) and prepare the reaction under a positive pressure of a dry, inert gas like argon or nitrogen using Schlenk line or glovebox techniques.[5]
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried and deoxygenated before use. Residual water can hydrolyze the catalyst or interfere with the hydride transfer mechanism.
-
Catalyst Activation: For some Ru(II) dihalide precatalysts, an in-situ activation step is necessary to form the active 16-electron Ru-hydride species.[4] This is typically achieved by heating the precatalyst with the hydrogen donor (e.g., formic acid/triethylamine or isopropanol/base) before adding the substrate.
-
Verify Catalyst/Ligand Purity: The enantiomeric purity of the chiral ligand (e.g., TsDPEN) is paramount. Source high-purity ligands and catalysts from reputable suppliers. If synthesizing the catalyst in-house, thoroughly characterize it to confirm its identity and purity.[6]
-
Possible Cause 1.2: Suboptimal Reaction Conditions
-
Causality: The delicate energy difference between the two diastereomeric transition states that lead to the (R) and (S) products is influenced by thermodynamic parameters. Even minor deviations can erode enantioselectivity.
-
Solution:
-
Temperature Control: Low temperatures often favor higher enantioselectivity by amplifying the small energy differences between the competing diastereomeric transition states. Run a temperature screen (e.g., from -20 °C to 40 °C) to find the optimum.
-
Solvent and Base Selection: The choice of solvent and base (if using isopropanol as a hydrogen source) can impact the catalyst's conformation and the solubility of intermediates. A common system is a 5:2 molar ratio of formic acid to triethylamine (HCOOH/TEA) or isopropanol with a base like KOH or potassium tert-butoxide.[4][7] The polarity and coordinating ability of the solvent are critical.
-
Concentration: Reaction concentration can affect catalyst aggregation and reaction kinetics. Very dilute conditions may slow the reaction, while very high concentrations can lead to side reactions or catalyst deactivation. A typical starting point is a substrate concentration of 0.1 M to 1.0 M.
-
Possible Cause 1.3: Racemization During Workup or Purification
-
Causality: The stereocenter in the product, being adjacent to both a phenyl ring and an amino group, can be susceptible to racemization under harsh pH conditions or elevated temperatures.[8]
-
Solution:
-
Mild Quenching: Avoid quenching the reaction with strong acids or bases. Use a saturated aqueous solution of a mild reagent like sodium bicarbonate or ammonium chloride.
-
Avoid Acidic Chromatography Media: Standard silica gel is acidic and can cause racemization of acid-sensitive compounds.[8] If column chromatography is necessary, consider using deactivated (neutral) silica gel (pre-treated with a base like triethylamine) or an alternative solid phase like alumina.
-
Temperature Management: Keep all workup and purification steps at or below room temperature to minimize the risk of temperature-induced racemization.[9][10]
-
Problem 2: Poor Chemical Yield
Low yield can be caused by incomplete conversion of the starting material, degradation of the product, or competing side reactions.
Possible Cause 2.1: Incomplete Conversion
-
Causality: The catalyst may have low turnover frequency (TOF) under the chosen conditions, or it may deactivate over time.
-
Solution:
-
Reaction Monitoring: Regularly monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to distinguish between a slow reaction and a stalled one.
-
Increase Catalyst Loading: While aiming for low catalyst loading is ideal, a slight increase in the substrate-to-catalyst (S/C) ratio (e.g., from 200:1 to 100:1) can often drive the reaction to completion without significantly impacting cost.
-
Extend Reaction Time: If the catalyst is stable, simply extending the reaction time may be sufficient to achieve full conversion.
-
Possible Cause 2.2: Catalyst Deactivation or Poisoning
-
Causality: The starting material or solvent may contain impurities that act as catalyst poisons. Common poisons for ruthenium catalysts include sulfur compounds, strong coordinating ligands, and some oxidizing agents.
-
Solution:
-
Purify Starting Materials: Ensure the starting aminoketone is pure. Recrystallization or column chromatography of the starting material can remove potential catalyst poisons.
-
Scrutinize Reagents: Use high-purity solvents and reagents. Ensure the inert gas used is of high quality and passed through an oxygen trap.
-
Problem 3: Difficulty in Catalyst Removal
Residual ruthenium levels are a major concern, especially in pharmaceutical applications, where strict limits (often <10 ppm) are enforced.[11]
Possible Cause 3.1: Homogeneous Nature of the Catalyst
-
Causality: Noyori-type catalysts are soluble in the reaction medium, making their separation from the soluble product challenging.
-
Solution:
-
Extraction with Chelating Agents: After the reaction, add a water-soluble coordinating ligand like tris(hydroxymethyl)phosphine (THMP), cysteine, or 2-mercaptonicotinic acid (MNA).[12] These agents form water-soluble complexes with ruthenium that can be removed through aqueous extraction.
-
Adsorption Methods: Pass the crude product solution through a plug of a scavenging material. Activated carbon, silica gel treated with specific scavengers, or commercial resins can effectively adsorb the ruthenium catalyst.[13][14]
-
Precipitation: In some cases, changing the solvent system can cause the catalyst or its byproducts to precipitate, allowing for removal by filtration.
-
| Method | Principle | Typical Reagents/Materials | Pros | Cons |
| Aqueous Extraction | Forms a water-soluble Ru-complex. | Cysteine, THMP, MNA, EDTA | Simple, inexpensive. | May require multiple extractions; introduces water. |
| Adsorption | Ru species bind to a solid support. | Activated Carbon, Scavenging Resins, Silica | High efficiency, can reach very low ppm levels. | Cost of adsorbent; potential for product loss on the solid phase. |
| Oxidative Treatment | Oxidizes Ru to a more easily removable form. | Bleach (NaOCl) | Effective for certain Ru species. | Harsh conditions may degrade the desired product. |
Table 1: Comparison of Common Ruthenium Removal Techniques.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high stereoselectivity?
Asymmetric transfer hydrogenation (ATH) of the corresponding precursor, 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride, is a highly effective and widely documented method.[1] Catalysts such as (S,S)- or (R,R)-[RuCl(p-cymene)(TsDPEN)] are commercially available and known to give excellent enantioselectivity (often >97% ee) and high yields for this class of substrates.[7]
Q2: How do I choose between the (S,S) and (R,R) catalyst enantiomers?
The choice of catalyst enantiomer determines the absolute configuration of the product alcohol. For Noyori-type ATH of ketones, a well-established mnemonic exists:
-
The (S,S)-TsDPEN catalyst typically yields the (R)-alcohol .
-
The (R,R)-TsDPEN catalyst typically yields the (S)-alcohol .
This predictability stems from the mechanism where the ketone's larger substituent (the 4-methoxyphenyl group) preferentially avoids steric clash with the phenyl groups of the DPEN ligand in the transition state.[1][15]
Q3: What analytical techniques are essential for this synthesis?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or reverse-phase HPLC.
-
Structure Verification: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure of the final product.
-
Enantiomeric Excess (ee%) Determination: Chiral HPLC is the gold standard.[16][17] Columns with polysaccharide-based chiral stationary phases (e.g., Chiralpak® or Chiralcel® series) are highly effective. The amino alcohol may require derivatization (e.g., with a benzoyl or carbamate group) to improve resolution and detection.[18][19]
Q4: Can biocatalysis be used for this transformation?
Yes, biocatalysis is a powerful alternative. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce α-amino ketones with extremely high enantioselectivity.[20] This approach offers several advantages, including mild reaction conditions (aqueous media, room temperature) and exceptional stereocontrol. Additionally, transaminases can be used for the asymmetric amination of corresponding hydroxy ketones.[20][21] However, it requires screening an enzyme library to find a suitable biocatalyst for the specific substrate.
Q5: What are the key safety precautions for this reaction?
-
Ruthenium Catalysts: While not pyrophoric, ruthenium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Hydrogen Donors: Formic acid is corrosive. Isopropanol is flammable. Triethylamine is corrosive and has a strong odor. Handle all reagents in a well-ventilated fume hood.
-
Pressure Reactions: If using direct asymmetric hydrogenation with H₂ gas instead of ATH, all operations must be performed in a certified high-pressure reactor by trained personnel.
Section 3: Protocols & Workflows
Protocol: General Procedure for Asymmetric Transfer Hydrogenation
This is a representative protocol and should be optimized for your specific setup.
-
Catalyst Preparation: In a glovebox or under a strong argon flow, add the chiral Ru-catalyst (e.g., (R,R)-[RuCl(p-cymene)(TsDPEN)]) (0.005 mmol, 1 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: Remove the flask from the glovebox. Add anhydrous, degassed solvent (e.g., dichloromethane or isopropanol, 5 mL).
-
Reagent Addition: Add the hydrogen source. For a formic acid/triethylamine system, prepare a 5:2 molar mixture of HCOOH:TEA and add it to the flask. For an isopropanol system, add the isopropanol (as solvent) and a base like potassium tert-butoxide (0.05 mmol, 10 mol%).
-
Substrate Addition: Add the substrate, 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride (0.5 mmol, 1.0 eq).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 28 °C) and monitor by TLC or HPLC until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Quench by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the crude product by column chromatography on neutral silica gel.
-
Analysis: Confirm the structure by NMR and MS. Determine the enantiomeric excess by chiral HPLC analysis.
Visual Workflows
References
- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 3. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. US4990666A - Racemization of optically active amino alcohols - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 21. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Enantiomeric Excess in Asymmetric Reactions with 2-Amino-2-(4-methoxyphenyl)ethanol
Welcome to the technical support center for optimizing asymmetric reactions involving 2-Amino-2-(4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the enantiomeric excess (e.e.) of their stereoselective transformations. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve your desired stereochemical outcomes.
Introduction: The Critical Role of this compound in Asymmetric Synthesis
This compound is a valuable chiral building block and precursor in asymmetric catalysis. Its vicinal amino alcohol motif makes it an excellent choice for the synthesis of chiral ligands and auxiliaries. These are frequently employed in key carbon-carbon bond-forming reactions and enantioselective reductions, where precise control of stereochemistry is paramount for the biological activity of the target molecules.
This guide will focus on two primary applications of this versatile compound:
-
As a Chiral Ligand: For the catalytic enantioselective addition of organozinc reagents (e.g., diethylzinc) to prochiral aldehydes.
-
As a Precursor to Chiral Catalysts: Specifically, for the in-situ generation of oxazaborolidine catalysts used in the asymmetric reduction of prochiral ketones.
We will explore the common pitfalls and optimization strategies for each of these applications in a user-friendly question-and-answer format.
Section 1: Troubleshooting Enantioselective Addition of Diethylzinc to Aldehydes
The addition of diethylzinc to aldehydes, catalyzed by a chiral amino alcohol, is a classic method for producing chiral secondary alcohols. However, achieving high enantioselectivity can be challenging. Here are some common issues and their solutions.
Frequently Asked Questions & Troubleshooting
Q1: My enantiomeric excess is consistently low, even though I'm using an enantiomerically pure this compound ligand. What are the likely causes?
A1: Low enantiomeric excess (e.e.) in this reaction can stem from several factors beyond the purity of the chiral ligand itself. The primary areas to investigate are the purity of your reagents and solvents, the reaction temperature, and the choice of solvent.
-
Reagent and Solvent Purity: The presence of impurities can significantly impact the selectivity of the reaction. Ensure that all reagents, especially the diethylzinc solution, are fresh and of high quality. All solvents, typically non-coordinating ones like toluene or hexane, must be anhydrous. Moisture can react with the organometallic reagents and the catalyst, leading to the formation of non-selective or less selective catalytic species.[1]
-
Reaction Temperature: The reaction temperature is a critical parameter. Even small fluctuations can diminish enantioselectivity. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Lower temperatures often lead to higher e.e.[2]
-
Solvent Choice: The solvent can play a crucial role in the organization of the transition state. A systematic screening of non-coordinating solvents such as toluene, hexane, and dichloromethane is recommended to find the optimal medium for your specific substrate.
Q2: I've noticed that my reaction is sluggish and gives a low yield in addition to poor e.e. Are these issues related?
A2: Yes, low reactivity and poor enantioselectivity can often be linked. A reaction that is not proceeding efficiently may indicate a problem with the catalyst's activity or the reaction conditions, which in turn affects the stereochemical outcome. An improperly formed catalyst will not only be less active but will also provide a poorly organized chiral environment for the transformation. Addressing the factors that improve yield, such as ensuring anhydrous conditions and using fresh reagents, will often simultaneously improve the enantiomeric excess.
Q3: How does the structure of the aldehyde substrate affect the enantioselectivity?
A3: The steric and electronic properties of the aldehyde substrate play a significant role. Aromatic and α-branched aliphatic aldehydes generally give higher enantioselectivities compared to straight-chain aliphatic aldehydes.[3] This is attributed to the more defined steric environment in the transition state, which allows for better differentiation between the two faces of the carbonyl group by the chiral catalyst.
Data-Driven Insights: Impact of Reaction Parameters on Enantioselectivity
While specific data for this compound is not extensively published, the performance of structurally similar chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde provides valuable insights.
| Ligand Type | Solvent | Temperature (°C) | Ligand Loading (mol%) | Conversion (%) | e.e. (%) | Reference |
| Carbohydrate-derived β-amino alcohol | Hexane | 0 | 20 | 90 | 56 | [4] |
| N-phenylfluorenyl β-amino alcohol | Toluene | 0 | 10 | >95 | 97 | [2] |
| Pinane-based 1,4-amino alcohol | Toluene | 25 | 20 | 90 | 99 | [5] |
This data highlights the importance of ligand structure, solvent, and temperature in achieving high enantioselectivity.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a general starting point and may require optimization for your specific substrate and ligand.
-
Preparation: To a flame-dried, argon-purged flask, add a solution of the chiral this compound ligand (10 mol%) in anhydrous toluene.
-
Catalyst Formation: Cool the solution to 0 °C and slowly add a 1.0 M solution of diethylzinc in hexanes (2.2 equivalents). Stir the mixture at this temperature for 30 minutes to allow for the in-situ formation of the chiral zinc-alkoxide catalyst.
-
Substrate Addition: Add benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified 1-phenylpropan-1-ol by chiral HPLC or GC.[6]
Section 2: Improving Enantioselectivity in Asymmetric Ketone Reduction via Oxazaborolidine Catalysts
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a borane source. This compound can serve as an excellent precursor for the in-situ generation of such catalysts.
Frequently Asked Questions & Troubleshooting
Q1: My asymmetric ketone reduction is giving low enantiomeric excess. I'm preparing the oxazaborolidine catalyst in situ. What could be going wrong?
A1: Low e.e. in CBS reductions often points to issues with the formation of the active catalyst or the reaction conditions.
-
Incomplete Catalyst Formation: The reaction between the amino alcohol and the borane source must be complete to ensure the formation of the active oxazaborolidine catalyst.[1] Incomplete reaction can lead to a mixture of catalytic species and a reduction in enantioselectivity. It is recommended to allow sufficient time for the catalyst to form before adding the ketone substrate.
-
Borane Source: The choice and handling of the borane source are critical. Borane-dimethyl sulfide (BMS) or borane-THF complexes are commonly used. Ensure these reagents are fresh and handled under strictly anhydrous and inert conditions.
-
Catalyst Loading: Both too high and too low catalyst loadings can negatively impact enantioselectivity. A typical starting point is 5-10 mol% of the chiral amino alcohol. It is advisable to screen different catalyst loadings to find the optimal concentration for your system.
Q2: How do I choose the optimal solvent and temperature for my CBS reduction?
A2: The choice of solvent and temperature significantly influences the outcome of the reaction.
-
Solvent: Non-coordinating solvents like THF and toluene are generally preferred. The solvent can affect the solubility of the catalyst and the substrate, as well as the stability of the transition state.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity. However, this can also decrease the reaction rate. A temperature screening study is recommended to find the optimal balance. Common reaction temperatures range from -78 °C to room temperature.
Q3: I am reducing an α,β-unsaturated ketone. What special considerations should I be aware of?
A3: The reduction of α,β-unsaturated ketones can sometimes lead to competing 1,4-reduction (conjugate reduction) of the double bond. To favor the desired 1,2-reduction of the carbonyl group, it is often beneficial to use specific borane reagents and to carefully control the reaction temperature. The use of p-iodophenoxyborane has been shown to improve enantioselectivities in the reduction of α,β-enones at low temperatures.[7]
Data-Driven Insights: Performance of Oxazaborolidine Catalysts
The following table summarizes the performance of oxazaborolidine catalysts derived from different chiral amino alcohols in the asymmetric reduction of acetophenone, a common benchmark substrate.
| Chiral Amino Alcohol Precursor | Borane Source | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| (1S, 2R)-(-)-cis-1-amino-2-indanol | TBABH₄/MeI | 10 | 25 | 89 | 91 | [8] |
| (S)-α,α-diphenyl-2-pyrrolidinemethanol | BH₃-THF | 5 | 25 | 95 | 97 | [9] |
| L-α-Amino Acid Derived | BH₃ | 10 | 25 | high | 23-76 | [3] |
This data illustrates that the structure of the chiral amino alcohol precursor has a profound impact on the enantioselectivity of the reduction.
Experimental Protocol: In-Situ Preparation of an Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone
This protocol is a general guideline for the in-situ generation of the chiral oxazaborolidine catalyst and subsequent ketone reduction.
-
Catalyst Preparation: To a flame-dried, argon-purged flask, add the chiral this compound (10 mol%) and anhydrous THF. Cool the solution to 0 °C.
-
Borane Addition: Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF) (1.2 equivalents) to the amino alcohol solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
Substrate Addition: Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise to the catalyst solution over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C until the reaction is complete (monitor by TLC or GC).
-
Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extraction and Purification: Add 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analysis: Purify the crude 1-phenylethanol by flash column chromatography and determine the enantiomeric excess by chiral HPLC or GC.[10]
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Concluding Remarks
Achieving high enantiomeric excess in asymmetric reactions requires a meticulous approach and a thorough understanding of the factors that influence stereoselectivity. By systematically evaluating reagent purity, reaction conditions, and catalyst formation, researchers can effectively troubleshoot and optimize their transformations. This guide provides a solid foundation for working with this compound and its derivatives, empowering you to achieve your desired chiral products with high optical purity.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
"stability issues of 2-Amino-2-(4-methoxyphenyl)ethanol under different conditions"
Welcome to the technical support center for 2-Amino-2-(4-methoxyphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices for handling and storage, all grounded in established scientific principles. Our goal is to provide you with the expertise to anticipate and address stability issues, ensuring the integrity and reliability of your experimental results.
Introduction: Understanding the Stability of this compound
This compound is a molecule of interest in various research and development applications. Its structure, containing a primary amine, a secondary alcohol, and a methoxy-substituted phenyl group, presents a unique set of stability considerations. The interplay of these functional groups dictates its susceptibility to degradation under different environmental conditions. This guide will delve into these potential liabilities and provide actionable strategies to mitigate them.
Forced degradation studies are essential for understanding the intrinsic stability of a molecule like this compound.[1][2][3] These studies involve subjecting the compound to stress conditions that are more severe than standard storage conditions to identify potential degradation products and pathways.[1][2][3] The insights gained from such studies are crucial for developing stable formulations and establishing appropriate storage and handling procedures.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues related to the stability of this compound in a practical question-and-answer format.
Storage and Handling
Question 1: What are the recommended long-term storage conditions for solid this compound?
Answer: For long-term stability of the solid compound, it is recommended to store it at 4°C and protected from light. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[4][5][6] Storing in a desiccator can provide an additional layer of protection against humidity.
Question 2: I've noticed a change in the color of my solid sample over time. What could be the cause?
Answer: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to oxidation of the amine or phenyl-ether functionalities, or photolytic degradation if the sample has been exposed to light. It is crucial to re-analyze the purity of the sample using a suitable analytical method, such as HPLC-UV, before use. To prevent this, always store the compound in an inert atmosphere (e.g., under argon or nitrogen) if possible, in an amber vial, and at the recommended low temperature.
Question 3: How should I prepare solutions of this compound for my experiments to ensure stability?
Answer: When preparing solutions, it is advisable to use freshly prepared solvents that have been de-gassed to minimize dissolved oxygen. The choice of solvent is also critical; protic solvents like methanol and ethanol are generally suitable, but their purity should be high.[7] For aqueous solutions, the pH should be carefully controlled, as the compound's stability can be pH-dependent. Prepare solutions fresh for each experiment whenever possible. If short-term storage of a stock solution is necessary, store it at low temperatures (e.g., -20°C) in a tightly sealed container, protected from light. However, be mindful that freeze-thaw cycles can also impact stability.[1]
Stability Under Stress Conditions
Question 4: My analytical results show unexpected peaks after exposing my compound to acidic conditions. What is happening?
Answer: The presence of a primary amine and a secondary alcohol makes this compound susceptible to acid-catalyzed degradation. The benzylic alcohol is prone to dehydration under strong acidic conditions and heat, potentially leading to the formation of a double bond. Additionally, the ether linkage of the methoxy group could be susceptible to cleavage under harsh acidic conditions. It is recommended to perform a systematic forced degradation study under varying acidic concentrations and temperatures to identify the degradation products.
Question 5: I am observing degradation of the compound in my formulation which is buffered at a basic pH. What are the likely degradation pathways?
Answer: While the primary amine is less likely to undergo degradation under basic conditions, other parts of the molecule can be susceptible. The primary concern in basic solutions, especially in the presence of oxygen, is oxidation. The electron-rich methoxy-substituted aromatic ring can be prone to oxidative degradation. It is also important to consider the potential for base-catalyzed elimination reactions involving the alcohol group, although this is generally less common than acid-catalyzed dehydration.
Question 6: My compound seems to be degrading even when stored in a neutral aqueous buffer at room temperature. What could be the issue?
Answer: Degradation in a neutral buffer at room temperature could be due to several factors. The most likely culprits are oxidation and photolytic degradation. Dissolved oxygen in the buffer can lead to oxidative degradation over time. Additionally, if the solution is not protected from light, photolytic degradation can occur. Ensure your buffer is de-gassed and store the solution in an amber vial or wrapped in aluminum foil. If the problem persists, consider adding an antioxidant to your formulation, if compatible with your experimental design.
Analytical Considerations
Question 7: What analytical techniques are best suited for monitoring the stability of this compound?
Answer: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The method should be validated to ensure it can separate the parent compound from all potential degradation products.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the mass of degradation products, which aids in their structural elucidation.[8]
Question 8: How can I confirm the identity of the degradation products I am observing?
Answer: Identifying unknown degradation products requires a multi-pronged approach. LC-MS will provide the molecular weight of the impurities. High-resolution mass spectrometry (HRMS) can help determine the elemental composition. To elucidate the structure, techniques like tandem mass spectrometry (MS/MS) can provide fragmentation patterns. For definitive structural confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
Validated HPLC-UV/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat one set of samples at 60°C for 24 hours and keep another set at room temperature.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Heat one set of samples at 60°C for 24 hours and keep another set at room temperature.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep the samples at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C in an oven for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Determine the retention times and peak areas of any degradation products.
-
Use the mass spectral data to propose structures for the degradation products.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates a hypothetical degradation workflow for this compound under different stress conditions.
Caption: Potential degradation pathways of this compound.
Data Summary Table
The following table summarizes the expected stability of this compound under various conditions, based on the chemical nature of its functional groups.
| Stress Condition | Reagents/Parameters | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Low | Dehydration products, ether cleavage products |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Moderate | Products of oxidation |
| Oxidation | 3% H₂O₂, RT | Low to Moderate | Oxidized amine, ring oxidation products |
| Thermal (Dry Heat) | 80°C | High | Minimal degradation expected |
| Photostability | ICH Q1B | Moderate | Photodimers, radical-induced degradation products |
Conclusion
The stability of this compound is a critical parameter that can influence its utility in research and development. A thorough understanding of its potential degradation pathways is essential for ensuring the quality and reliability of experimental data. By implementing proper storage and handling procedures and by conducting comprehensive stability studies, researchers can mitigate the risks associated with its degradation. This guide provides a foundational framework for addressing these challenges. For further inquiries, please consult the relevant scientific literature and safety data sheets.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. rjptonline.org [rjptonline.org]
- 3. scispace.com [scispace.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. carlroth.com [carlroth.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol
Welcome to the Technical Support Center for the synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important amino alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. Our goal is to equip you with the knowledge to not only identify and resolve common problems but also to understand the underlying chemical principles to optimize your synthetic route for higher yield and purity.
Troubleshooting Guides & FAQs
This section is structured to address common problems encountered during the synthesis of this compound. Each entry details the symptoms, potential causes, and actionable solutions, grounded in established chemical principles.
FAQ 1: Low Yield of the Desired Amino Alcohol
Question: I am experiencing a significantly lower than expected yield of this compound. What are the common culprits and how can I improve my yield?
Answer: Low yields can stem from several factors throughout the synthetic process, from incomplete reactions to product loss during workup. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Incomplete Reduction of the Carbonyl or Azide Group: The reduction of the precursor, whether it's an α-azido ketone or an α-amino ketone, is a critical step.
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For robust reductions, especially of azides, a powerful hydride source like Lithium Aluminum Hydride (LAH) is often employed.[1] Unlike sodium borohydride (NaBH₄), which is selective for aldehydes and ketones, LAH can effectively reduce both carbonyls and azides.[2][3]
-
Reagent Inactivity: LAH is highly reactive with water and moisture.[4] Ensure you are using freshly opened or properly stored LAH and anhydrous solvents to prevent quenching of the reagent.
-
Reaction Temperature: While many LAH reductions proceed at room temperature or below, some substrates may require gentle heating to go to completion.[5] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Side Reactions Competing with the Main Pathway: The formation of byproducts is a common reason for low yields. These can arise from the starting materials or intermediates reacting through alternative pathways. (See dedicated FAQs on specific side products below).
-
Product Loss During Workup and Purification: Amino alcohols can be challenging to isolate due to their polarity and potential to form salts.
-
Improper pH Adjustment: During aqueous workup, ensure the pH is carefully adjusted to the isoelectric point of the amino alcohol to minimize its solubility in the aqueous layer before extraction with an organic solvent.
-
Inadequate Extraction: Use a polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol, and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.
-
Loss During Purification: If using column chromatography, deactivation of the silica gel with a small percentage of triethylamine in the eluent can prevent streaking and irreversible adsorption of the polar amino alcohol. Recrystallization is often a preferred method for purifying amino alcohols and their salts.[4]
-
FAQ 2: Identification of an Unexpected, Less Polar Byproduct
Question: My TLC plate shows a significant, less polar spot that is not my starting material or desired product. What could this be?
Answer: A common, less polar byproduct in the synthesis of amino alcohols from α-haloketone precursors is the corresponding epoxide.
Causality and Mechanism:
If your synthesis involves an intermediate halohydrin (formed from the reduction of an α-haloketone), the presence of a base can lead to an intramolecular Williamson ether synthesis, forming an epoxide.[6][7] The alkoxide, formed by deprotonation of the hydroxyl group, acts as a nucleophile and displaces the adjacent halide in an intramolecular SN2 reaction.
Experimental Protocol for Identification and Mitigation:
-
Identification: The epoxide byproduct can be characterized by 1H NMR, where you would expect to see characteristic shifts for the protons on the oxirane ring. Mass spectrometry would also show a molecular ion corresponding to the loss of HX from the halohydrin intermediate.
-
Mitigation:
-
Control of Basicity: Avoid strongly basic conditions during and after the reduction of the α-haloketone until the halogen has been displaced by the desired amine. If a base is necessary, a milder, non-nucleophilic base should be used cautiously.
-
Order of Reactions: A more robust synthetic strategy is to first introduce the amino group (e.g., as an azide) to the α-position of the ketone, followed by reduction of both the ketone and the azide. This avoids the formation of a halohydrin intermediate.
-
Diagram: Epoxide Formation Side Reaction
Caption: Intramolecular Williamson ether synthesis leading to epoxide formation.
FAQ 3: Presence of a Higher Molecular Weight Impurity
Question: I am observing a higher molecular weight impurity in my final product. Could this be a dimer?
Answer: Yes, the formation of dimers is a potential side reaction, particularly during the synthesis of primary amines.
Causality and Mechanism:
The newly formed primary amino group of your product, this compound, is nucleophilic and can react with any remaining electrophilic starting material, such as the α-haloketone or even the intermediate imine in a reductive amination pathway. This results in the formation of a secondary amine, effectively a dimer of the desired product and a precursor.
Experimental Protocol for Identification and Mitigation:
-
Identification: This dimeric byproduct will have a significantly higher mass, which can be easily identified by mass spectrometry. 1H NMR spectroscopy would also show more complex signals corresponding to the two different monomer units.
-
Mitigation:
-
Control of Stoichiometry: Ensure the complete consumption of the electrophilic starting material. This can be achieved by using a slight excess of the amine source (e.g., ammonia or an azide salt).
-
Slow Addition: When adding the reducing agent or the amine, slow, controlled addition can help to minimize the concentration of the reactive intermediates at any given time, thus reducing the likelihood of side reactions.
-
Protecting Groups: In some cases, using a protected form of the amine that is deprotected in the final step can prevent this side reaction.
-
Diagram: Dimer Formation Troubleshooting Workflow
Caption: Troubleshooting workflow for dimer byproduct formation.
Quantitative Data Summary
| Issue | Potential Cause | Expected Yield | Yield with Issue | Analytical Observation |
| Low Product Yield | Incomplete Reduction | >80% | <50% | Starting material present on TLC/LC-MS |
| Low Product Yield | Epoxide Formation | >80% | Variable | Less polar spot on TLC, corresponding mass in MS |
| Low Product Yield | Dimer Formation | >80% | Variable | Higher molecular weight peak in MS |
| Impure Product | Over-reduction | High Purity | Mixture | Loss of aromatic signals in 1H NMR |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of 2-Azido-1-(4-methoxyphenyl)ethanone
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium Aluminum Hydride (LAH) (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-azido-1-(4-methoxyphenyl)ethanone (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine).
References
- 1. JP2669874B2 - Method for recovering 2-amino alcohol - Google Patents [patents.google.com]
- 2. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol. It offers a detailed experimental protocol, a comprehensive troubleshooting guide, and answers to frequently asked questions to facilitate a smooth and successful scale-up process. Our approach is grounded in established chemical principles and field-proven insights to ensure both scientific integrity and practical applicability.
Part 1: Recommended Synthesis Protocol
The synthesis of this compound is commonly achieved through the reduction of a suitable precursor. One of the most direct and scalable methods involves the reduction of an α-azido ketone, followed by in-situ reduction of the resulting azide. This pathway is often favored for its relatively mild conditions and high potential yields.
Experimental Workflow: A Two-Step, One-Pot Approach
This protocol details the synthesis starting from 2-azido-1-(4-methoxyphenyl)ethan-1-one.
Caption: One-pot synthesis workflow for this compound.
Detailed Step-by-Step Methodology
Reagents and Materials:
-
2-azido-1-(4-methoxyphenyl)ethan-1-one
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen (H₂) gas source or Formic Acid
-
Celite
-
Isopropyl Alcohol
-
Standard laboratory glassware and safety equipment
Procedure:
-
Ketone Reduction:
-
In a reaction vessel purged with nitrogen, dissolve 2-azido-1-(4-methoxyphenyl)ethan-1-one in a mixture of THF and Methanol (typically a 3:1 to 4:1 ratio).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add Sodium Borohydride (NaBH₄) in portions, maintaining the temperature below 10 °C. The use of NaBH₄ is a mild and selective method for reducing ketones to alcohols without affecting the azide group.[1]
-
Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
-
Azide Reduction (Catalytic Hydrogenation):
-
Once the ketone reduction is complete, carefully add 10% Palladium on Carbon (Pd/C) catalyst to the mixture (typically 1-5 mol%).
-
Securely set up the apparatus for hydrogenation. Introduce hydrogen gas (H₂) via a balloon or a pressurized system. Alternatively, a hydrogen donor like formic acid can be used for transfer hydrogenation. Catalytic hydrogenation is a clean and efficient method for reducing azides to amines.[2][3]
-
Allow the reaction to stir vigorously at room temperature for 8-16 hours. The reaction is often accompanied by the evolution of nitrogen gas.
-
-
Workup and Purification:
-
Upon completion, carefully purge the reaction vessel with nitrogen to remove any residual hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
The resulting crude product can be purified by recrystallization. Isopropyl alcohol is often a suitable solvent for this purpose.[2][3] Dissolve the crude solid in a minimal amount of hot isopropyl alcohol and allow it to cool slowly to form crystals.
-
Filter the purified crystals and dry them under vacuum to obtain pure this compound.
-
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Question & Answer Troubleshooting
Q1: My reaction is not proceeding to completion, and TLC analysis shows a significant amount of starting material remaining. What should I do?
-
Possible Cause 1: Inactive Catalyst. The palladium-carbon catalyst can lose activity over time or if it has been improperly stored. It can also be poisoned by contaminants such as sulfur or certain functional groups.
-
Suggested Solution: Use a fresh, high-quality Pd/C catalyst. Ensure all glassware is meticulously clean and solvents are free from potential poisons.[2]
-
-
Possible Cause 2: Insufficient Hydrogen Source. Inadequate supply of hydrogen gas or a depleted hydrogen donor (like formic acid) will cause the reaction to stall.
-
Suggested Solution: For gas-phase hydrogenation, check for leaks in your apparatus and ensure a continuous supply of hydrogen. For transfer hydrogenation, ensure the stoichiometry of the hydrogen donor is correct.
-
Q2: The final product is impure, with side products detected by NMR or LC-MS. What went wrong?
-
Possible Cause: Over-reduction or Side Reactions. Prolonged reaction times or excessive catalyst loading can sometimes lead to undesired side reactions, such as reduction of the aromatic ring.
-
Suggested Solution: Carefully monitor the reaction's progress and stop it as soon as the desired product is formed. Consider optimizing reaction conditions by reducing the temperature, pressure, or reaction time to minimize the formation of side products.[2]
-
Q3: My final product is an oil and will not crystallize, or it has a very low melting point. How can I fix this?
-
Possible Cause 1: Presence of Residual Solvent or Water. The product may retain solvent from the reaction or recrystallization process.
-
Suggested Solution: Dry the product thoroughly under a high vacuum, potentially at a slightly elevated temperature (e.g., 40-50 °C), to remove any trapped solvents.[2]
-
-
Possible Cause 2: Improper Recrystallization. Using too much solvent during recrystallization will result in the product remaining dissolved even at low temperatures, leading to poor recovery.
-
Suggested Solution: Minimize the amount of hot solvent used to dissolve the crude product. If the product remains oily, try a different recrystallization solvent or solvent system where the product has lower solubility at cold temperatures.[2]
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources. Always purge the system with an inert gas (like nitrogen or argon) before and after the reaction.
-
Palladium on Carbon Catalyst: Dry Pd/C can be pyrophoric (ignite spontaneously in air). It is crucial to handle the catalyst in a wet state and never allow it to dry completely on filter paper exposed to air.
-
Sodium Borohydride: This reagent reacts with acidic and protic solvents to release hydrogen gas. Add it slowly and in a controlled manner, especially to alcoholic solvents.
Q2: How can I achieve an optically active (chiral) version of this compound?
-
Achieving an enantiomerically pure product requires an asymmetric synthesis approach. This can be done in several ways:
-
Chiral Reducing Agents: Using a chiral reducing agent for the initial ketone reduction step can set the stereocenter early in the synthesis.
-
Enzymatic Processes: Biocatalytic methods, using enzymes like ketoreductases or transaminases, can offer very high enantioselectivity under mild conditions.[4][5]
-
Resolution of Racemic Mixture: The racemic final product can be resolved into its separate enantiomers by forming diastereomeric salts with a chiral acid (like mandelic or tartaric acid), followed by separation and liberation of the free base.[6][7]
-
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring the disappearance of starting material and the appearance of the product.
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity and, with a chiral column, to determine the enantiomeric excess (%ee) of an optically active product.
-
Part 4: Data Summary
The following table provides typical quantitative data for syntheses of this type. Actual results may vary based on specific conditions and scale.
| Parameter | Typical Value | Notes |
| Yield | 75-95% | Yield is highly dependent on the purity of starting materials and the efficiency of the purification steps. A yield of up to 93% has been reported for similar catalytic hydrogenations after recrystallization.[3] |
| Purity (Post-Recrystallization) | >98% | Purity can be assessed by HPLC or quantitative NMR. |
| Reaction Time (Ketone Reduction) | 2-4 hours | Monitor by TLC. |
| Reaction Time (Azide Reduction) | 8-16 hours | Can vary based on catalyst activity, hydrogen pressure, and temperature. |
| Typical Recrystallization Solvent | Isopropyl Alcohol | Other solvents like ethanol or mixtures with water may also be effective.[2] |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]
Technical Support Center: Resolving Impurities in 2-Amino-2-(4-methoxyphenyl)ethanol Samples
Welcome to the technical support center for 2-Amino-2-(4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve impurity-related issues during their experimental work with this compound.
Introduction
This compound is a key chiral building block in pharmaceutical synthesis. The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in ensuring the purity of this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: Impurities can originate from the synthetic route or degradation. Common synthesis-related impurities may include residual starting materials such as 4-methoxy acetophenone or byproducts from the amination process.[1][2] Degradation impurities can arise from oxidation or dimerization of the aminophenol structure.[3][4]
Q2: My sample has a slight yellow or brownish tint. Is this indicative of a specific impurity?
A2: A colored impurity often suggests the presence of oxidation products. Aminophenols can be susceptible to air oxidation, leading to the formation of colored quinone-imine species or other complex colored bodies.[4]
Q3: I am observing a peak in my HPLC analysis with a mass corresponding to a dimer of my product. How could this have formed?
A3: Dimerization can occur through oxidative coupling of the aminophenol molecules.[3][5][6] This process can be catalyzed by trace metals or exposure to air and light over extended periods.
Q4: What is the best solvent for recrystallizing this compound?
A4: Ethanol or a mixed solvent system of ethanol and water is often a good starting point for the recrystallization of polar compounds like amino alcohols.[7] The optimal solvent or solvent ratio should be determined experimentally to maximize recovery and purity.
Q5: How can I confirm the identity of an unknown impurity?
A5: The most effective approach is to isolate the impurity using preparative HPLC and then characterize its structure using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis and purification of this compound.
Guide 1: Unexpected Peaks in HPLC Analysis
Symptom: Your HPLC chromatogram shows one or more unexpected peaks in addition to the main product peak.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Residual Starting Materials | Compare the retention times of the unknown peaks with those of authentic standards of potential starting materials (e.g., 4-methoxy acetophenone, 2-azido-1-(4-methoxyphenyl)ethanone).[9] If a match is found, optimize the reaction conditions or purification process to ensure complete conversion and removal. |
| Synthesis Byproducts | Byproducts from reductive amination, such as over-alkylation products or unreacted intermediates, can be present.[1] Adjusting the stoichiometry of reagents or the reaction time may minimize their formation. |
| Degradation Products | If the sample has been stored for a prolonged period or exposed to harsh conditions, degradation may have occurred. Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products and compare their retention times to the unknown peaks.[10] |
| Contamination from Solvents or Glassware | Analyze a blank injection of your solvent to rule out contamination from the mobile phase. Ensure all glassware is thoroughly cleaned. |
Experimental Protocol: Stability Indicating HPLC Method Development
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential impurities and degradation products.[11][12][13][14]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). The non-polar stationary phase is well-suited for retaining aromatic compounds.[15]
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic acid in water. The acidic mobile phase will ensure the amine is protonated, leading to better peak shape.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Initial Gradient:
-
Start with a shallow gradient, for example, 5% B to 95% B over 30 minutes. This will help to elute a wide range of potential impurities with varying polarities.
-
-
Detection: Use a UV detector set at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 225 nm and 275 nm).
-
Optimization: Adjust the gradient slope, flow rate, and temperature to achieve optimal resolution between the main peak and any impurity peaks.
Caption: Workflow for HPLC analysis of this compound.
Guide 2: Poor Recovery or Purity After Recrystallization
Symptom: You experience a low yield of purified product or the purity has not significantly improved after recrystallization.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The compound may be too soluble in the chosen solvent at room temperature, or not soluble enough at elevated temperatures.[16] Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetonitrile, and mixtures with water) to identify an optimal system.[7] |
| Too Much Solvent Used | Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling, leading to low recovery.[17] Dissolve the crude material in the minimum amount of boiling solvent to achieve saturation. |
| Cooling Too Rapidly | Rapid cooling can trap impurities within the crystal lattice.[18] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
| "Oiling Out" | The compound may separate as an oil instead of crystals, which can trap impurities.[10] This often occurs when the melting point of the solute is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a solvent pair. If oiling out occurs, reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly. |
| Co-precipitation of Impurities | If an impurity has similar solubility characteristics to the product, it may co-precipitate. In this case, a different purification technique, such as column chromatography, may be necessary. |
Experimental Protocol: Two-Solvent Recrystallization of this compound
This protocol describes a general procedure for recrystallization using an ethanol/water solvent system.[5][19]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanol solution, add hot water dropwise until the solution becomes persistently cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Two-solvent recrystallization workflow.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical Dimerization of o-Aminophenols and Hydrogen Borrowing-like Cascade to Synthesize N-Monoalkylated Aminophenoxazinones via Paired Electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. jocpr.com [jocpr.com]
- 9. 2-Azido-1-[4-(methyloxy)phenyl]ethanone | C9H9N3O2 | CID 10997835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. ijsdr.org [ijsdr.org]
- 12. ijcrt.org [ijcrt.org]
- 13. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 14. ijtrd.com [ijtrd.com]
- 15. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. Recrystallization [wiredchemist.com]
- 19. Separation of Ethanol, 2-[(4-amino-2,5-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Derivatization of 2-Amino-2-(4-methoxyphenyl)ethanol
Welcome to the technical support guide for the derivatization of 2-Amino-2-(4-methoxyphenyl)ethanol. This molecule, a chiral amino alcohol, presents a unique synthetic challenge due to its two distinct nucleophilic centers: a primary amine and a secondary alcohol. Achieving high chemoselectivity is paramount for successful downstream applications in pharmaceutical and materials science. This guide provides in-depth, experience-driven answers to common challenges, helping you troubleshoot and optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: How can I selectively derivatize the amine group while leaving the alcohol untouched?
This is the most common derivatization pathway, leveraging the inherently higher nucleophilicity of the primary amine compared to the secondary alcohol.[1] Under controlled conditions, acylating agents will preferentially react with the amine. However, achieving high selectivity requires careful optimization to prevent the formation of N,O-diacylated byproducts.
Common Problem: My reaction produces a mixture of N-acylated, O-acylated, and N,O-diacylated products.
This lack of selectivity is a frequent issue stemming from overly reactive conditions. Here’s how to troubleshoot it:
-
Control Reagent Stoichiometry: A large excess of the acylating agent will eventually drive the reaction to acylate the less reactive alcohol group after the amine has reacted.
-
Solution: Begin by using a slight excess of the acylating agent (e.g., 1.05–1.1 equivalents).[2] This ensures the primary amine is fully consumed while minimizing the concentration of acylating agent available to react with the alcohol. Monitor the reaction closely by Thin Layer Chromatography (TLC) and add small additional amounts of the acylating agent only if the starting material is still present after a reasonable time.
-
-
Optimize the Base and Temperature: The choice of base and reaction temperature are critical for controlling selectivity.
-
Solution: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine.[2] The base's primary role is to neutralize the acid byproduct (e.g., HCl from an acyl chloride), which would otherwise protonate the starting amine and render it non-nucleophilic.[2][3] Avoid stronger bases or catalysts like 4-Dimethylaminopyridine (DMAP) initially, as they can promote O-acylation. Run the reaction at a reduced temperature (e.g., 0 °C to room temperature) to favor the kinetically preferred N-acylation.[3]
-
-
Select the Appropriate Acylating Agent: The reactivity of the acylating agent can significantly impact the outcome.
-
Solution: For high selectivity, start with a moderately reactive agent. Acid anhydrides are generally less reactive than acyl halides.[2] N-hydroxysuccinimide (NHS) esters are specifically designed to target primary amines, though a large excess can still lead to some O-acylation as a side reaction.[4]
-
Workflow for Selective N-Acylation
Caption: Decision workflow for selective N-acylation.
FAQ 2: How can I achieve the more difficult selective O-acylation?
Selectively derivatizing the secondary alcohol in the presence of the more nucleophilic primary amine is a significant challenge that requires strategic manipulation of the amine's reactivity. Two primary strategies are effective.
Strategy 1: Orthogonal Protection of the Amine Group
The most robust method is to "mask" the amine with a temporary protecting group, perform the O-acylation, and then remove the protecting group.[5] This is known as an orthogonal protecting group strategy.[5][6]
-
Step 1: Amine Protection: Convert the amine into a non-nucleophilic functional group, such as a carbamate.[5] The most common protecting groups for this purpose are Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy).[1][7]
-
Step 2: O-Acylation: With the amine protected, the alcohol is now the most reactive site. Standard acylation conditions can be used to derivatize the hydroxyl group.
-
Step 3: Deprotection: Selectively remove the amine protecting group under conditions that will not affect the newly formed ester.
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl in Dioxane) | Stable to base, hydrogenolysis |
| Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid/base |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | Stable to acid, hydrogenolysis |
Strategy 2: Amine Deactivation under Acidic Conditions
A more direct, "one-pot" approach involves deactivating the amine by protonating it in a strongly acidic medium.[8]
-
Mechanism: In a solvent like anhydrous trifluoroacetic acid (TFA), the amine group is fully protonated to form an ammonium salt (-NH₃⁺).[8] This positively charged species is no longer a nucleophile, effectively deactivating it. The alcohol group, however, remains available for acylation by a suitable agent, such as an acyl chloride or anhydride.[8] This method is particularly efficient and scalable, often allowing the product to be precipitated directly as a crystalline hydrochloride salt.[8]
Common Problem: Low yield during O-acylation.
-
If using a protecting group: The protection or deprotection step may be incomplete. Ensure you are using the correct stoichiometric amounts of reagents and appropriate reaction conditions. Monitor each step by TLC to confirm full conversion before proceeding.
-
If using acidic conditions: The reaction medium may not be sufficiently acidic to fully protonate the amine.
-
Solution: Anhydrous trifluoroacetic acid is an excellent medium for this transformation.[8] Ensure all reagents and glassware are dry, as water can compete with the alcohol for the acylating agent.
-
Workflow for Selective O-Acylation
Caption: Alternative strategies for selective O-acylation.
FAQ 3: My reaction is sluggish or has stalled completely. What are the likely causes?
A stalled reaction is often due to reagent deactivation or suboptimal conditions.
Troubleshooting Flowchart
Caption: General troubleshooting for low reaction yield.
-
Reagent Quality: Acylating agents such as acetic anhydride and acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which deactivates them.[3] Always use freshly opened bottles or purify reagents before use. Ensure your solvents are anhydrous.
-
Amine Protonation: As mentioned, if an acid byproduct is generated, it will protonate the starting material's amine group, effectively stopping the reaction by removing the nucleophile.[2] This is the most common reason for N-acylation reactions stalling after ~50% conversion. A suitable base is almost always required.
-
Temperature: While low temperatures favor selectivity, some less reactive acylating agents may require gentle heating to overcome the activation energy barrier.[3] If the reaction is clean but slow at room temperature, consider warming it to 40-60 °C while monitoring for byproduct formation.
FAQ 4: How should I monitor the reaction and purify the final product?
Proper reaction tracking and purification are essential for obtaining a high-purity final product.
-
Reaction Monitoring:
-
TLC: Thin Layer Chromatography is the quickest and most common method.[3][9] Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress.
-
HPLC/LC-MS: For more precise, quantitative monitoring, High-Performance Liquid Chromatography can be used.[9][10] This is particularly useful for identifying multiple products (e.g., N-acyl, O-acyl, and N,O-diacyl) and optimizing their relative ratios.
-
-
Workup and Purification:
-
Aqueous Wash: After the reaction is complete, a standard aqueous workup is often performed. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove any unreacted basic amine starting material.[2] A subsequent wash with a mild base (e.g., saturated NaHCO₃) can remove acidic byproducts.
-
Purification: The most common purification method is flash column chromatography on silica gel.[2] If the product is a stable, crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective method to achieve high purity.[2]
-
Detailed Experimental Protocols
Protocol 1: Selective N-Acetylation
-
Dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) and stir for 5 minutes.
-
Add acetic anhydride (1.05 eq.) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.
-
Quench the reaction by adding cold water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective O-Acetylation via Amine Protection
-
(Protection): Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir at room temperature overnight. Verify complete protection by TLC. Concentrate the mixture and purify the N-Boc protected intermediate.
-
(O-Acetylation): Dissolve the N-Boc intermediate (1.0 eq.) in anhydrous DCM. Add pyridine (1.5 eq.) and acetyl chloride (1.2 eq.) at 0 °C. Stir at room temperature until completion. Perform an aqueous workup as described in Protocol 1.
-
(Deprotection): Dissolve the purified N-Boc, O-acetyl product in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Carefully neutralize the mixture with saturated NaHCO₃ and extract the product with DCM. Dry, concentrate, and purify as needed.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
"handling and storage best practices for 2-Amino-2-(4-methoxyphenyl)ethanol"
Technical Support Center: 2-Amino-2-(4-methoxyphenyl)ethanol
Welcome to the technical support guide for this compound (CAS No: 138713-55-0). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the best practices for handling, storage, and troubleshooting. Our goal is to ensure the integrity of your experiments by maintaining the quality and stability of this versatile chemical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and safe handling of this compound.
Q1: What are the primary physical and chemical properties of this compound?
A1: Understanding the basic properties is the first step to proper handling. This compound is a solid at room temperature with a molecular weight of approximately 167.21 g/mol . Key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 138713-55-0 | Sigma-Aldrich |
| Molecular Formula | C₉H₁₃NO₂ | Sigma-Aldrich |
| Molecular Weight | 167.21 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 325.4 ± 32.0 °C at 760 mmHg | Sigma-Aldrich |
| Melting Point | 100-102 °C | ChemicalBook[1] |
| Purity | Typically ≥97% | Sigma-Aldrich |
Q2: What are the ideal storage conditions for long-term stability?
A2: The long-term stability of this compound is critically dependent on the storage environment. The presence of both an amino group and a hydroxyl group makes the molecule susceptible to oxidation and degradation.
Best Practice Protocol: Storage
-
Temperature: Store refrigerated at 4°C. Lower temperatures significantly slow the rate of potential degradation reactions.
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen). The amino group is susceptible to oxidation, which can lead to discoloration and the formation of impurities.
-
Light: Protect from light. Aromatic compounds can be light-sensitive, and exposure to UV light can catalyze degradation. Use amber vials or store containers in a dark location.
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[2][3]
Q3: What safety precautions should I take when handling this compound?
A3: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[4] It is crucial to adhere to standard laboratory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE):
| Hazard Statement | GHS Code | Recommended PPE | Rationale |
| Causes skin irritation | H315 | Protective gloves, Lab coat | Prevents direct contact with skin.[2] |
| Causes serious eye irritation | H319 | Safety goggles/faceshield | Protects eyes from accidental splashes.[2] |
| May cause respiratory irritation | H335 | Use in a chemical fume hood | Avoids inhalation of dust or aerosols.[2] |
Always wash hands thoroughly after handling and ensure an eyewash station and safety shower are readily accessible.[2][5]
Q4: In which solvents is this compound soluble?
A4: The molecule contains both polar (amino, hydroxyl) and non-polar (methoxyphenyl) regions, giving it moderate solubility in a range of solvents. While specific solubility data is not extensively published, based on its structural analogue 2-(4-Methoxyphenyl)ethanol, it is expected to be soluble in polar organic solvents.[6]
-
Recommended Solvents: Methanol, Dimethyl Sulfoxide (DMSO).[6]
-
Rationale: These polar aprotic and protic solvents can effectively solvate the amino and hydroxyl groups through hydrogen bonding and dipole-dipole interactions. Solubility in water is likely limited but may be enhanced at acidic pH due to the protonation of the amino group.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the use of this compound in experimental settings.
Issue 1: The solid compound has developed a yellow or brown tint upon storage.
-
Potential Cause: This is a classic sign of oxidation. The primary amine is susceptible to air oxidation, which can form colored impurities (nitroso or nitro compounds) over time. This process is accelerated by exposure to air, light, and elevated temperatures.
-
Troubleshooting Steps:
-
Assess Severity: A very faint yellowing may not significantly impact reactions where high purity is not critical. However, for sensitive applications like drug development or catalysis, the presence of impurities can be detrimental.
-
Analytical Verification: If in doubt, perform a purity check using techniques like TLC, LC-MS, or NMR to identify the extent of degradation and the nature of the impurities.
-
Preventative Action: If the compound is still usable, immediately purge the container with an inert gas (Argon or Nitrogen) before resealing. For future stock, aliquot the material upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
-
Issue 2: The compound shows poor solubility in my reaction solvent.
-
Potential Cause: A solvent-solute mismatch. The polarity of your chosen solvent may not be appropriate for the compound's structure.
-
Troubleshooting Steps:
-
Consult Solubility Chart: Refer to the recommended solvents (Methanol, DMSO) in FAQ Q4.
-
Employ a Co-Solvent System: If your reaction requires a less polar solvent, consider using a co-solvent. For example, add a small amount of methanol to help dissolve the compound in a solvent like dichloromethane before adding it to the main reaction mixture.
-
pH Adjustment: For aqueous solutions, lowering the pH with a dilute acid (e.g., HCl) will protonate the basic amino group, forming a more soluble ammonium salt.[7]
-
Gentle Warming: In some cases, gentle warming and sonication can aid dissolution. However, be cautious, as heat can also accelerate degradation.
-
Issue 3: My reaction is yielding unexpected side products or has failed completely.
-
Potential Cause: This can stem from either compound degradation or incompatibility with reaction conditions. The compound has multiple reactive sites (amine, alcohol, aromatic ring) that can participate in unintended reactions.
-
Troubleshooting Workflow: The following decision tree can help diagnose the issue.
Caption: Troubleshooting workflow for failed reactions.
-
Detailed Explanation:
-
Amine Reactivity: The primary amine is nucleophilic and basic. It will react readily with acids, acylating agents, and aldehydes/ketones. If your reaction involves these functional groups but is not intended to modify the amine, a protecting group strategy may be necessary.
-
Alcohol Reactivity: The primary alcohol can be oxidized to an aldehyde or carboxylic acid. It can also be esterified or dehydrated under certain conditions. Avoid strong, non-selective oxidizing agents if the alcohol is to remain intact.
-
Incompatible Reagents: The compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][8]
-
Section 3: Visual Handling and Storage Workflow
To ensure the highest integrity of this compound from receipt to use, follow this comprehensive workflow.
References
- 1. 2-amino-1-(4-methoxyphenyl)ethanol CAS#: 46084-23-5 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound hydrochloride | 1258649-69-2 | IAC64969 [biosynth.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Amino-2-(4-methoxyphenyl)ethanol
This guide provides a comprehensive comparison of validated analytical methods for the quantification and characterization of 2-Amino-2-(4-methoxyphenyl)ethanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, presents detailed, self-validating protocols, and offers a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory compliance.[1][2][3]
The Imperative for Method Validation
In pharmaceutical development, the purity, potency, and identity of any active pharmaceutical ingredient (API) or intermediate are paramount. The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate such validation to ensure that the data submitted in a regulatory filing is reliable and reproducible.[5][6][7] The recently updated ICH Q2(R2) guideline provides a harmonized framework for these validation studies, covering parameters essential for ensuring data quality.[5][8]
The core validation characteristics that will be addressed for each method include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[9][10]
-
Linearity & Range: The capacity to elicit test results that are directly proportional to the analyte concentration over a defined interval.[1][9]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[6][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-lab variations).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in procedural parameters.[6]
Method Comparison: HPLC vs. GC-MS
The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a polar, non-volatile molecule with a chiral center, making it an excellent candidate for HPLC analysis. Gas chromatography, conversely, is best suited for volatile and thermally stable compounds, necessitating a derivatization step to analyze this particular molecule.[11][12]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[13] | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[13] |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally labile compounds like this compound.[11][14] | Requires volatile and thermally stable analytes.[12] |
| Derivatization | Often not required, allowing for direct analysis.[13] | Frequently necessary for polar compounds to increase volatility and thermal stability (e.g., silylation).[13][15] |
| Instrumentation | HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis, MS). | GC system coupled to a mass spectrometer. |
| Sensitivity | Varies with the detector; MS detectors provide high sensitivity.[11] | Generally offers very high sensitivity, especially with selected ion monitoring (SIM).[12] |
| Analysis Time | Can range from a few minutes to over an hour.[13] | Typically offers faster run times, though sample preparation (derivatization) can be time-consuming.[11] |
High-Performance Liquid Chromatography (HPLC-UV) Method Validation
HPLC is the workhorse technique for pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[11][14] For this compound, a reverse-phase method using a C18 column provides excellent separation and quantification capabilities.
Experimental Workflow: HPLC Validation
Caption: General workflow for HPLC method validation.
Detailed Experimental Protocol: HPLC-UV
1. Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.05 M Phosphate Buffer (pH 3.5) (20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
2. Validation Protocol Steps:
-
System Suitability: Inject the standard solution six times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
-
Specificity: Inject a blank (diluent) and a placebo solution. No interfering peaks should be observed at the retention time of the analyte. Perform peak purity analysis using a photodiode array (PDA) detector if available.
-
Linearity: Prepare a series of at least five calibration standards ranging from 50% to 150% of the target concentration. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates per level. The mean percent recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Analyze six independent preparations of the sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst or on a different instrument. The overall %RSD for both sets of data should meet the predefined acceptance criteria (typically ≤ 2.5%).
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Summary of Hypothetical Validation Data (HPLC-UV)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 50% - 150% of target conc. | 10 - 30 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.5% | 1.35% |
| LOQ | S/N ≥ 10 | 0.1 µg/mL |
| Robustness | System suitability passes | Pass |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
For GC-MS analysis of this compound, derivatization is essential to block the polar -NH2 and -OH groups, thereby increasing volatility and preventing poor peak shape.[15] Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.
Experimental Workflow: GC-MS Validation with Derivatization
Caption: Workflow for GC-MS method validation including derivatization.
Detailed Experimental Protocol: GC-MS
1. Derivatization and Sample Preparation:
-
Evaporate an aliquot of the sample solution to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
GC-MS System: Standard GC coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV, monitoring characteristic ions in Selected Ion Monitoring (SIM) mode for quantification.
3. Validation Protocol: The validation steps (Specificity, Linearity, Accuracy, etc.) are performed similarly to the HPLC method, but applied to the entire process including the derivatization step. Specificity is confirmed by the absence of interfering peaks in the chromatograms of derivatized placebo samples and by the mass spectrum of the analyte peak.
Summary of Hypothetical Validation Data (GC-MS)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference, correct mass spec | Pass |
| Linearity (R²) | ≥ 0.998 | 0.9991 |
| Range | 80% - 120% of target conc. | 1 - 15 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.6 - 101.8% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 3.0% | 1.5% |
| - Intermediate Precision | ≤ 4.0% | 2.4% |
| LOQ | S/N ≥ 10 | 0.05 µg/mL |
| Robustness | System suitability passes | Pass |
Special Consideration: Chiral Separation
This compound possesses a stereogenic center, meaning it exists as a pair of enantiomers. In pharmaceutical applications, enantiomers can have different pharmacological and toxicological profiles. Therefore, it is often a regulatory requirement to control the enantiomeric purity of the drug substance.
Standard reverse-phase HPLC or GC methods will not separate enantiomers. This requires a specialized technique, most commonly Chiral HPLC .
Principle of Chiral HPLC: Chiral separation is achieved by creating a diastereomeric interaction between the enantiomers and a chiral environment. This is typically accomplished using a Chiral Stationary Phase (CSP).[16] For polar, underivatized amino alcohols like the target compound, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are highly effective.[17][18]
Caption: Enantiomers interacting differently with a Chiral Stationary Phase.
Validation of a chiral method follows the same principles as achiral methods, with additional requirements to demonstrate its ability to separate and quantify the undesired enantiomer at its specification limit (e.g., LOQ for the minor enantiomer).
Conclusion
The validation of analytical methods for this compound is a critical step in ensuring product quality and regulatory compliance.
-
HPLC-UV stands out as the preferred method for routine, achiral quantification (assay and purity). It is robust, direct (no derivatization), and well-established, making it ideal for quality control environments.
-
GC-MS offers superior sensitivity and selectivity, which can be advantageous for trace-level impurity identification. However, the mandatory derivatization step adds complexity and potential variability to the procedure.
-
Chiral HPLC is indispensable for controlling enantiomeric purity. The selection of an appropriate Chiral Stationary Phase is the most critical parameter for achieving a successful separation.
The choice between these validated methods should be guided by the specific analytical objective—be it routine assay, trace impurity analysis, or stereoisomeric control. Each method, when properly validated according to ICH guidelines, provides a reliable system for generating accurate and defensible data.[3][9]
References
- 1. youtube.com [youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. fda.gov [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 15. benchchem.com [benchchem.com]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Introduction
The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of physiologically active compounds, including neurotransmitters and synthetic drugs. These molecules, characterized by a phenethyl group bearing hydroxyl and amino substituents, can interact with various biological targets, most notably adrenergic receptors. The specific substitution patterns on the phenyl ring and the ethanolamine side chain dictate the compound's pharmacological profile, including receptor selectivity, potency, and duration of action.
This guide provides a comparative analysis of 2-Amino-2-(4-methoxyphenyl)ethanol, a specific derivative, and places it in context with its structurally and functionally related analogs. We will explore the well-characterized α1-adrenergic agonist, Methoxamine, and the versatile synthetic intermediate, 2-(4-Aminophenyl)ethanol. Through an examination of their synthesis, physicochemical properties, and biological activities, this guide will illuminate the critical structure-activity relationships that govern this important class of compounds. The insights provided are intended for researchers, scientists, and drug development professionals seeking to understand and leverage the chemical and pharmacological diversity of phenylethanolamines.
Section 1: Profile of the Core Compound: this compound
This compound is a phenylethanolamine derivative featuring a methoxy group at the para position of the phenyl ring. While not as extensively studied as some of its analogs, its structure suggests potential biological activity, likely related to adrenergic or other biogenic amine receptor systems.
Physicochemical Properties:
-
Molecular Formula: C₉H₁₃NO₂
-
Molecular Weight: 181.23 g/mol [1]
-
IUPAC Name: this compound
-
Physical Form: Solid
-
Boiling Point: 325.4 ± 32.0 °C at 760 mmHg
The presence of the amino and hydroxyl groups makes the molecule chiral and capable of forming hydrogen bonds, influencing its solubility and interaction with biological macromolecules. The 4-methoxy substitution increases the electron density of the phenyl ring, which can modulate receptor binding affinity compared to non-substituted analogs.
Section 2: Comparative Analysis with Key Analogs
To understand the potential of this compound, it is instructive to compare it with related, well-characterized compounds.
The Pharmacological Analog: Methoxamine
Methoxamine is a potent and selective α1-adrenergic receptor agonist that has been used clinically as a vasopressor to treat hypotension.[2][3][4] Its structure is closely related, formally named 2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol.[4]
-
Structural Differences: Compared to our core compound, Methoxamine possesses two methoxy groups (at positions 2 and 5) and an additional methyl group on the carbon alpha to the amino group.[2]
-
Mechanism of Action: Methoxamine's primary effect is potent vasoconstriction.[5] It binds to α1-adrenergic receptors on vascular smooth muscle, activating the phospholipase C pathway.[3] This leads to an increase in intracellular calcium, causing smooth muscle contraction and a subsequent rise in systemic blood pressure.[3][6] It has minimal to no effect on β-adrenergic receptors.[4]
-
Pharmacological Significance: The dimethoxy substitution and the alpha-methyl group contribute to its potency and prolonged duration of action compared to other sympathomimetics like phenylephrine.[2] This makes it a valuable tool for studying adrenergic signaling and a reference compound in the development of new cardiovascular agents.
The Synthetic Precursor Analog: 2-(4-Aminophenyl)ethanol
2-(4-Aminophenyl)ethanol serves as a valuable comparison for synthetic strategy and non-pharmacological applications. It shares the substituted phenyl and ethanol backbone but lacks the α-amino group.
-
Structural Differences: This compound has an amino group directly attached to the phenyl ring at the para-position, rather than on the ethanol side-chain.
-
Synthesis and Applications: It is utilized as a building block in organic synthesis.[7] For instance, it serves as a monomer in the synthesis of ordered polymers like poly(amide-ester) and is a precursor for producing 4-aminostyrene.[8] Its bifunctional nature, with both a nucleophilic amine and a hydroxyl group, makes it a versatile intermediate for creating a range of materials, including functionalized polymers and specialized resins.[8] It is also used in the preparation of honey, bread, and various floral fragrances.[9]
Section 3: Experimental Data and Protocols
Comparative Data Summary
| Property | This compound | Methoxamine | 2-(4-Aminophenyl)ethanol |
| Molecular Formula | C₉H₁₃NO₂ | C₁₁H₁₇NO₃[2] | C₈H₁₁NO[9] |
| Molecular Weight | 181.23 g/mol [1] | 211.26 g/mol [2] | 137.18 g/mol [9] |
| Primary Biological Target | Putative Adrenergic Receptor Ligand | α1-Adrenergic Receptor[3][5] | Not applicable (Synthetic Intermediate) |
| Key Application | Research Chemical | Antihypotensive Agent (Vasopressor)[2][4] | Monomer for Polymers, Fragrance Component[8][9] |
| CAS Number | 138713-55-0 | 390-28-3[2] | 104-10-9[9] |
Experimental Protocol: General Synthesis of a 2-Amino-2-phenylethanol Derivative
This protocol outlines a general, plausible method for synthesizing compounds like this compound, starting from the corresponding α-bromoketone. This method is illustrative of a common synthetic strategy in organic chemistry.
Objective: To synthesize a 2-amino-2-phenylethanol derivative via nucleophilic substitution followed by reduction.
Step-by-Step Methodology:
-
Step 1: Amination of α-Bromoketone.
-
Dissolve 1.0 equivalent of 2-bromo-1-(4-methoxyphenyl)ethan-1-one in a suitable solvent such as acetonitrile.
-
Add 2.2 equivalents of a protected amine source, such as sodium azide or hexamethylenetetramine, to the solution. The excess is used to ensure complete reaction and minimize side products.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: This step introduces the nitrogen functionality at the alpha position through an SN2 reaction. Using a protected amine source prevents over-alkylation of the resulting amine.
-
-
Step 2: Reduction of the Azide/Amine Adduct and Ketone.
-
To the crude reaction mixture from Step 1, add a suitable reducing agent. A strong hydride donor like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether) is effective as it will reduce both the azide (or iminium intermediate) and the ketone simultaneously.
-
Slowly add 2.0-3.0 equivalents of the reducing agent at 0 °C to control the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality: LiAlH₄ is a powerful, non-selective reducing agent necessary to convert the carbonyl group to a hydroxyl group and the azide/iminium to a primary amine in a single pot.
-
-
Step 3: Workup and Purification.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safely destroying excess LiAlH₄ and precipitating aluminum salts into a filterable solid.
-
Filter the resulting slurry and wash the solid precipitate with an organic solvent (e.g., ethyl acetate).
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final this compound.
-
Section 4: Visualizations
Diagram 1: General Synthetic Workflow
References
- 1. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methoxamine - Wikipedia [en.wikipedia.org]
- 3. What is Methoxamine Hydrochloride used for? [synapse.patsnap.com]
- 4. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. klandchemicals.com [klandchemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [guidechem.com]
A Comparative Guide to the Biological Activity of 2-Amino-2-(4-methoxyphenyl)ethanol Derivatives
This guide provides a comprehensive comparison of the biological activities of 2-Amino-2-(4-methoxyphenyl)ethanol derivatives, a class of compounds recognized for their therapeutic potential. By synthesizing data from various studies on structurally related β-amino alcohols, this document offers insights into their structure-activity relationships (SAR) and outlines detailed experimental protocols for their evaluation.
Introduction: The Versatile β-Amino Alcohol Scaffold
The 2-amino-2-phenylethanol framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active molecules and pharmaceuticals. The presence of a chiral center, a hydroxyl group, and an amino group provides multiple points for hydrogen bonding and covalent modification, enabling interaction with a wide array of biological targets. The inclusion of a 4-methoxyphenyl group often enhances lipophilicity and can influence metabolic stability and target engagement.
Derivatives of this core structure have been investigated for a range of pharmacological effects, including anticancer, antimicrobial, and antiprotozoal activities.[1][2][3][4] This guide will delve into these activities, presenting comparative data and the methodologies required to validate these findings in a research setting.
General Synthesis of this compound Derivatives
The synthesis of β-amino alcohol derivatives can be achieved through various routes. A common and effective method involves the ring-opening of an epoxide with an appropriate amine. This reaction is often regioselective and can be performed under mild conditions. A generalized workflow for synthesizing a library of these derivatives is presented below.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Representative Synthesis
This protocol describes a general procedure for the synthesis of a this compound derivative via epoxide ring-opening.
Materials:
-
2-(4-methoxyphenyl)oxirane
-
Desired primary or secondary amine (e.g., morpholine, piperidine)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(4-methoxyphenyl)oxirane (1.0 eq) in anhydrous ethanol.
-
Amine Addition: Add the selected amine (1.2 eq) to the solution at room temperature with stirring.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired β-amino alcohol derivative.[5]
Causality Note: The use of a slight excess of the amine drives the reaction to completion. The aqueous work-up is essential to remove unreacted amine and any salts formed, ensuring a pure product after chromatography.
Comparative Biological Evaluation
The therapeutic potential of these derivatives is best understood through direct comparison of their biological activities. This section details the anticancer and antimicrobial properties of representative compounds.
Anticancer Activity
Many β-amino alcohol derivatives exhibit significant cytotoxicity against various cancer cell lines.[1] The mechanism often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity | MDPI [mdpi.com]
- 4. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 2-Amino-2-(4-methoxyphenyl)ethanol
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation workflow for the spectroscopic data of 2-Amino-2-(4-methoxyphenyl)ethanol, a compound of interest in synthetic and medicinal chemistry. By integrating established validation principles with practical experimental insights, this document serves as a comprehensive resource for ensuring data integrity and making informed decisions in a research and development setting.
The Imperative of Spectroscopic Validation
In the pharmaceutical industry, analytical method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose. This is not merely a regulatory hurdle but the foundation of product quality, ensuring safety and efficacy.[1] For a compound like this compound, a multi-technique spectroscopic approach is essential for unequivocal structure elucidation and purity assessment. Each technique provides a unique piece of the structural puzzle, and their combined data, when properly validated, afford a high degree of confidence in the material's identity and quality.
This guide will walk through the acquisition and validation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. We will also compare the expected data for our target compound with that of structurally related alternatives to highlight the specificity of the analytical methods.
Predicted Spectroscopic Data for this compound
Due to the novelty of this specific compound in publicly available databases, we will proceed with a validation workflow based on highly accurate predicted spectroscopic data, a common scenario in early-stage drug discovery. These predictions are generated from validated computational models that consider the compound's unique electronic and steric environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, their proximity to other protons, and their relative numbers.
¹³C NMR (Carbon NMR): This technique provides information on the number of different types of carbon atoms and their chemical environment.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic (H-2, H-6) | ~ 7.25 | Doublet | 2H | ~ 8.5 |
| Aromatic (H-3, H-5) | ~ 6.88 | Doublet | 2H | ~ 8.5 |
| Methine (CH-N) | ~ 4.05 | Doublet of Doublets | 1H | J = 7.5, 4.5 |
| Methylene (CH₂-O) | ~ 3.65 (Ha), ~3.55 (Hb) | Doublet of Doublets | 2H | J = 11.0, 4.5 (Ha), J = 11.0, 7.5 (Hb) |
| Methoxy (OCH₃) | ~ 3.80 | Singlet | 3H | - |
| Amine/Hydroxyl (NH₂/OH) | Variable (1.5 - 3.0) | Broad Singlet | 3H | - |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |||
| Quaternary Aromatic (C-4) | ~ 159.0 | |||
| Aromatic (C-2, C-6) | ~ 128.0 | |||
| Quaternary Aromatic (C-1) | ~ 133.0 | |||
| Aromatic (C-3, C-5) | ~ 114.0 | |||
| Methylene (CH₂-O) | ~ 68.0 | |||
| Methine (CH-N) | ~ 60.0 | |||
| Methoxy (OCH₃) | ~ 55.3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400 - 3200 | Strong, Broad | O-H and N-H | Stretching |
| 3030 - 3000 | Medium | Aromatic C-H | Stretching |
| 2960 - 2850 | Medium | Aliphatic C-H | Stretching |
| 1610, 1510 | Strong | C=C | Aromatic Ring Stretching |
| 1250 | Strong | C-O | Aryl Ether Stretching |
| 1030 | Strong | C-O | Alcohol Stretching |
| 830 | Strong | C-H | para-disubstituted Aromatic Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |
| 167 | High | [M]⁺ (Molecular Ion) |
| 136 | High | [M - CH₂OH]⁺ |
| 108 | Medium | [M - C₂H₆NO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
A Self-Validating Experimental Workflow
To ensure the trustworthiness of the acquired data, a robust, self-validating experimental workflow is paramount. This involves not only acquiring the data but also performing system suitability checks and referencing appropriate standards.
References
A Comparative Guide to the Synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol
The chiral amino alcohol, 2-Amino-2-(4-methoxyphenyl)ethanol, serves as a valuable building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its structural motif, featuring a stereocenter adjacent to both an amino and a hydroxyl group, makes it a target of significant interest in medicinal and organic chemistry. The efficiency, scalability, and stereochemical control of its synthesis are paramount for researchers in drug development. This guide provides an in-depth comparison of prominent synthetic routes to this compound, offering insights into the underlying chemical principles and practical considerations for laboratory application.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired stereochemical purity, scalability, and the arsenal of reagents and equipment at a researcher's disposal. We will explore and compare two primary strategies:
-
Reductive Amination of a Glyoxal Derivative: A direct and often high-yielding approach starting from a commercially available α-ketoaldehyde.
-
Multi-step Synthesis from a Ketone Precursor: A versatile route commencing with 4-methoxyacetophenone, which allows for various modifications and introductions of chirality.
This guide will dissect each route, providing detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in making an informed decision for their specific synthetic goals.
Route 1: Reductive Amination of 4-Methoxyphenylglyoxal
This one-pot approach is notable for its efficiency, directly converting an α-ketoaldehyde into the target amino alcohol. The reaction proceeds via the in-situ formation of an imine or a related intermediate, which is then reduced to the final product.
Mechanistic Rationale
The synthesis begins with the reaction of 4-methoxyphenylglyoxal with an ammonia source to form an imine intermediate. This is followed by a reduction step, which can be achieved using various reducing agents. The choice of reductant is critical as it influences selectivity and yield. Catalytic hydrogenation or the use of hydride reagents are common choices.
Experimental Protocol
-
Materials: 4-Methoxyphenylglyoxal hydrate, ammonia source (e.g., ammonium acetate), reducing agent (e.g., sodium borohydride or catalytic hydrogenation setup with H₂/Pd-C), and a suitable solvent (e.g., methanol or ethanol).
-
Step 1: Imine Formation: In a round-bottom flask, dissolve 4-methoxyphenylglyoxal hydrate (1 equivalent) in methanol. Add an excess of ammonium acetate (e.g., 3-5 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Step 2: Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (e.g., 1.5-2 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.
-
Step 3: Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Step 4: Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Workflow Diagram
Caption: Reductive amination workflow.
Route 2: Synthesis from 4-Methoxyacetophenone
This multi-step pathway offers greater flexibility, particularly for the introduction of chirality through asymmetric synthesis methodologies. The route typically involves the α-functionalization of 4-methoxyacetophenone, followed by reduction and amination steps.
Mechanistic Rationale
A common approach involves the α-bromination of 4-methoxyacetophenone to yield 2-bromo-1-(4-methoxyphenyl)ethanone. This α-haloketone is a versatile intermediate. Subsequent substitution with an azide source, followed by reduction of both the azide and ketone functionalities, yields the target amino alcohol. Asymmetric reduction of the ketone can be employed to control the stereochemistry of the hydroxyl group.
Experimental Protocol
-
Materials: 4-methoxyacetophenone, bromine or N-bromosuccinimide (NBS), a radical initiator (e.g., AIBN), sodium azide, a reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation setup), and appropriate solvents (e.g., carbon tetrachloride, DMF, diethyl ether).
-
Step 1: α-Bromination of 4-Methoxyacetophenone: Dissolve 4-methoxyacetophenone (1 equivalent) in a suitable solvent like carbon tetrachloride. Add NBS (1.1 equivalents) and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC). Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain crude 2-bromo-1-(4-methoxyphenyl)ethanone.
-
Step 2: Azide Substitution: Dissolve the crude α-bromoketone in DMF. Add sodium azide (1.5 equivalents) and stir the mixture at room temperature overnight. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-azido-1-(4-methoxyphenyl)ethanone.
-
Step 3: Concurrent Reduction of Azide and Ketone: Caution: Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere. Suspend LAH (e.g., 2-3 equivalents) in anhydrous diethyl ether or THF in a flask under nitrogen. Cool the suspension in an ice bath. Add a solution of 2-azido-1-(4-methoxyphenyl)ethanone in the same solvent dropwise. After the addition, allow the reaction to stir at room temperature for several hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water. Filter the resulting aluminum salts and wash thoroughly with ether. Dry the combined organic filtrates and concentrate to afford the product.
-
Step 4: Purification: Purify the product by column chromatography or recrystallization as described in Route 1.
Workflow Diagram
Caption: Multi-step synthesis workflow.
Comparative Analysis
| Feature | Route 1: Reductive Amination | Route 2: From 4-Methoxyacetophenone |
| Starting Material | 4-Methoxyphenylglyoxal | 4-Methoxyacetophenone |
| Number of Steps | 1 (one-pot) | 3-4 |
| Overall Yield | Generally Good to Excellent | Moderate to Good |
| Scalability | Good, amenable to large-scale synthesis | Moderate, requires handling of hazardous intermediates |
| Stereocontrol | Achiral (produces racemate) | Can be adapted for asymmetric synthesis |
| Reagent Safety | Uses standard reducing agents like NaBH₄ | Involves hazardous reagents like Br₂, NBS, and LiAlH₄ |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps | Can be more expensive due to multiple steps and reagents |
Expert Insights and Selection Criteria
For Rapid, Racemic Synthesis: Route 1, the reductive amination of 4-methoxyphenylglyoxal, is the superior choice for researchers needing quick access to the racemic product. Its one-pot nature minimizes purification steps and handling losses, making it highly efficient for producing material for initial screening or derivatization studies.
For Chiral Synthesis and Analogue Development: Route 2, starting from 4-methoxyacetophenone, provides a more strategic platform when stereochemical control is crucial. The intermediate α-haloketone is a versatile branching point for creating a library of analogues. Furthermore, the ketone functionality can be reduced asymmetrically using chiral catalysts or enzymes, providing access to enantiopure forms of the final product. This is particularly relevant for drug development, where the biological activity often resides in a single enantiomer. Recent advances in catalytic asymmetric synthesis offer powerful tools for this purpose.[1][2][3][4]
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways. The direct reductive amination of 4-methoxyphenylglyoxal offers a rapid and high-yielding route to the racemic compound. In contrast, the multi-step synthesis from 4-methoxyacetophenone, while more involved, provides the necessary flexibility for asymmetric synthesis and the creation of diverse analogues. The ultimate choice of synthetic route will depend on the specific project goals, balancing the need for speed and scalability against the requirement for stereochemical purity and molecular diversity.
References
- 1. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 2. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Auxiliaries: Evaluating 2-Amino-2-(4-methoxyphenyl)ethanol Against Established Agents
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods for creating stereochemically defined molecules is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable strategy to control the stereochemical outcome of chemical transformations. This guide provides an objective comparison of the amino alcohol 2-Amino-2-(4-methoxyphenyl)ethanol, as a precursor to a novel chiral auxiliary, with other well-established chiral auxiliaries, supported by experimental data for the latter, and presents a framework for evaluating its potential.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary imparts its chirality to the substrate, leading to the formation of diastereomeric products in unequal amounts. After the desired stereocenter has been created, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity of the reaction, reported as diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), and the chemical yield.
This guide will focus on a comparative analysis of an oxazolidinone auxiliary derived from this compound against three classes of widely used chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines.
This compound: A Promising Scaffold for a Readily Cleavable Chiral Auxiliary
This compound is a chiral amino alcohol that can be readily converted into a chiral oxazolidinone auxiliary. The key feature of this auxiliary is the presence of the p-methoxyphenyl (PMP) group, which is susceptible to oxidative cleavage under mild conditions.[1][2][3] This provides a significant advantage over many traditional auxiliaries that require harsh acidic or basic conditions for removal, which can sometimes lead to racemization or degradation of the desired product.
The stereocontrol exerted by an oxazolidinone auxiliary derived from this compound is expected to be governed by the steric hindrance of the aryl substituent at the C4 position, analogous to the well-established models for Evans' auxiliaries. The bulky p-methoxyphenyl group would effectively shield one face of the enolate, directing the approach of an electrophile to the opposite face.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary derived from this compound.
Established Chiral Auxiliaries: A Benchmark for Performance
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries in asymmetric synthesis.[4] They are typically derived from readily available amino acids, such as valine and phenylalanine. The stereochemical outcome of reactions employing Evans' auxiliaries is highly predictable and generally leads to high diastereoselectivities in a variety of transformations, including alkylations and aldol reactions.[5][6]
Caption: Stereocontrol in alkylation reactions using Evans' auxiliaries.
Oppolzer's Sultams
Oppolzer's sultams are camphor-derived chiral auxiliaries that have proven to be highly effective in a range of asymmetric transformations, most notably in aldol reactions.[7][8] The rigid bicyclic structure of the sultam provides a well-defined chiral environment, leading to excellent stereocontrol.
Caption: Stereocontrol in aldol reactions using Oppolzer's sultams.
Meyers' Chiral Formamidines
Meyers' chiral formamidines are used to activate carboxylic acids towards asymmetric alkylation.[9][10] The chiral formamidine is derived from a chiral amino alcohol and directs the approach of the electrophile to the enolate.
Performance Comparison: A Data-Driven Analysis
The efficacy of a chiral auxiliary is best evaluated through a direct comparison of its performance in key asymmetric reactions. The following tables summarize the performance of established chiral auxiliaries in asymmetric alkylation and aldol reactions. While direct experimental data for an oxazolidinone derived from this compound is not yet widely available in the literature, we can anticipate its potential based on structurally similar auxiliaries.
Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | 98:2 | 61-77 | [11] |
| Evans' Oxazolidinone | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | LDA | >99:1 | 80-92 | [1] |
| Myers' Pseudoephedrine | N-Propionyl-(+)-pseudoephedrine | Benzyl bromide | LDA | ≥99:1 | 90 | [1] |
Table 2: Performance of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Aldehyde | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Oppolzer's Sultam | N-Propionyl-(2R)-bornane-10,2-sultam | Isobutyraldehyde | TiCl₄ | >95:5 | 88 | [8] |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >500:1 | 88 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the use of Evans' and Oppolzer's auxiliaries.
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is adapted from the work of Evans and coworkers.[5][6]
-
Acylation: To a solution of the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a base (e.g., n-butyllithium, 1.05 equiv.) dropwise. After stirring for 15 minutes, add the acyl chloride (e.g., propionyl chloride, 1.1 equiv.) and allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Alkylation: To a solution of the N-acyl oxazolidinone (1.0 equiv.) in dry THF at -78 °C, add a strong base (e.g., sodium bis(trimethylsilyl)amide, NaN(TMS)₂, 1.1 equiv.) dropwise. Stir the mixture for 30 minutes to form the enolate. Add the electrophile (e.g., allyl iodide, 1.2 equiv.) and continue stirring at -78 °C for several hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The product is then purified by flash column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved from the alkylated product under various conditions. For example, hydrolysis with LiOH/H₂O₂ in a THF/water mixture yields the carboxylic acid and allows for the recovery of the chiral auxiliary.[12]
Asymmetric Aldol Reaction using an Oppolzer's Sultam Auxiliary
This protocol is based on the work of Oppolzer and coworkers.[8]
-
Acylation: The Oppolzer's sultam is acylated with the desired acyl chloride in the presence of a base like triethylamine and a catalytic amount of DMAP in a solvent such as dichloromethane.
-
Aldol Reaction: To a solution of the N-acyl sultam (1.0 equiv.) in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C, add a Lewis acid (e.g., TiCl₄, 1.1 equiv.). After stirring for a few minutes, add a hindered base (e.g., diisopropylethylamine, 1.2 equiv.). Stir for 1-2 hours to form the titanium enolate. Add the aldehyde (1.2 equiv.) and continue stirring at -78 °C until the reaction is complete.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. After warming to room temperature, extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined, and the product is purified by chromatography.
-
Auxiliary Cleavage: The auxiliary can be removed by hydrolysis (e.g., LiOH) or reduction (e.g., LiAlH₄) to afford the corresponding β-hydroxy carboxylic acid or 1,3-diol, respectively.
The Potential of this compound-Derived Auxiliary: A Forward Look
While extensive experimental data is not yet available, the oxazolidinone derived from this compound presents several potential advantages:
-
Mild Cleavage Conditions: The p-methoxyphenyl group can be removed oxidatively with reagents like ceric ammonium nitrate (CAN) or periodic acid, often under milder conditions than those required for many other auxiliaries.[1][2][3] This is particularly beneficial for sensitive substrates.
-
High Diastereoselectivity: The steric bulk of the p-methoxyphenyl group is comparable to that of the benzyl group in Evans' auxiliary, suggesting that it should be highly effective in directing stereoselective transformations.
-
Tunable Electronics: The methoxy group on the phenyl ring can potentially be modified to tune the electronic properties of the auxiliary, which could influence its reactivity and selectivity.
Further research is needed to fully evaluate the efficacy of this chiral auxiliary in a range of asymmetric reactions and to directly compare its performance with established agents. However, its unique structural features and the potential for mild cleavage make it a highly promising candidate for the development of new and efficient asymmetric synthetic methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chemtube3d.com [chemtube3d.com]
- 11. chemistry.williams.edu [chemistry.williams.edu]
- 12. uwindsor.ca [uwindsor.ca]
A Comparative Analysis of In Vitro and In Vivo Methodologies for the Evaluation of 2-Amino-2-(4-methoxyphenyl)ethanol Derivatives
An In-Depth Technical Guide
This guide provides a comprehensive comparison of in vitro and in vivo research methodologies as they apply to the study of 2-Amino-2-(4-methoxyphenyl)ethanol derivatives. These compounds represent a versatile chemical scaffold with potential applications in medicinal chemistry and drug discovery.[1] Understanding the distinct advantages, limitations, and synergistic relationship between laboratory-based and whole-organism studies is critical for researchers, scientists, and drug development professionals seeking to efficiently advance promising chemical entities from initial screening to preclinical validation.
The journey of a drug candidate is a multi-stage process that begins with broad screening and progressively narrows to specific, highly validated leads. In vitro and in vivo studies represent two fundamental, sequential pillars of this process. In vitro (Latin for "in glass") studies are performed in a controlled environment outside of a living organism, such as in a test tube or a petri dish using purified proteins or cell cultures.[2] Conversely, in vivo (Latin for "within the living") studies are conducted within a whole, living organism, most commonly in animal models.[3] This guide will dissect the causality behind experimental choices in both settings, providing a logical framework for their application in the context of this compound derivatives.
Part 1: The Foundational Screen — In Vitro Evaluation
In vitro assays are the workhorse of early-stage drug discovery.[2] Their primary purpose is to rapidly screen large libraries of compounds, like various this compound derivatives, to identify "hits" that interact with a specific biological target. This approach offers high throughput, cost-effectiveness, and a controlled environment to probe specific molecular interactions.[2][4]
Key In Vitro Methodologies
-
Biochemical Assays: These are the most reductionist approaches, utilizing purified biological molecules. For this compound derivatives, which may target receptors or enzymes in the central nervous system (CNS), a primary biochemical assay would be a receptor binding assay . This experiment directly measures the affinity of a derivative for its target protein.[5]
-
Cell-Based Assays: These assays use living cells, either from established cell lines or primary cultures, providing a more complex biological system than purified proteins.[2][6] They can measure a compound's effect on cellular functions, such as cell viability (cytotoxicity), signaling pathway activation, or changes in electrophysiological activity in neuronal cultures.[6] Phenotypic screening in cell-based models is a powerful tool in CNS drug discovery, as it assesses the overall functional outcome of a compound on a complex cell system.[6]
Strengths and Inherent Limitations of In Vitro Models
The primary strength of in vitro testing is control. By isolating a specific target or cell type, researchers can gain clear insights into the mechanism of action. However, this strength is also a fundamental limitation. These simplified systems cannot replicate the intricate environment of a whole organism.[3] They lack metabolic processes, complex cell-cell interactions, and the influence of the blood-brain barrier (BBB), which is a critical hurdle for any potential CNS-active drug.[4] Therefore, a compound that shows high potency in vitro may ultimately fail in vivo due to poor absorption, rapid metabolism, or an inability to reach its target in the brain.
Part 2: Whole-System Validation — In Vivo Investigation
Once a derivative shows promise in in vitro assays, it must be validated in a living system. In vivo studies are indispensable for understanding how a compound behaves in the context of a complex physiological environment and are required by regulatory agencies before a drug can be approved for human trials.[3][7]
Key In Vivo Methodologies
-
Animal Models: Rodents, such as mice and rats, are the most common animal models in preclinical drug discovery due to their genetic similarity to humans, rapid life cycles, and well-characterized physiology.[7][8][9] For CNS-active compounds, specific behavioral models are used to assess efficacy. For example, the Forced Swim Test or Tail Suspension Test can indicate antidepressant-like activity, while open-field or photoactometer tests can measure stimulant or sedative effects.[10]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
-
Pharmacokinetics (PK) describes what the body does to the drug: Absorption, Distribution, Metabolism, and Excretion (ADME). A critical PK parameter for CNS drug candidates is the unbound brain-to-plasma concentration ratio (Kp,uu), which measures the ability of a compound to cross the blood-brain barrier.[4]
-
Pharmacodynamics (PD) describes what the drug does to the body. This involves correlating the drug's concentration with its observed physiological or behavioral effect. Techniques like electroencephalography (EEG) can be used to measure changes in brain activity following drug administration.[11]
-
The Indispensable Role of In Vivo Data
In vivo studies provide the physiological relevance that in vitro models lack. They reveal the true bioavailability, safety profile, and therapeutic efficacy of a compound. Animal models have been crucial in understanding the biology of various disorders and have demonstrated predictive validity for human outcomes, particularly in areas like alcohol research and addiction.[8][12] However, these studies are more costly, time-consuming, and ethically complex than in vitro work. Furthermore, inter-species differences can sometimes limit the direct translation of findings to humans.
Experimental Workflow: From Lab Bench to Preclinical Model
The logical progression from in vitro screening to in vivo validation is a cornerstone of modern drug discovery. Promising compounds identified through high-throughput in vitro screens are advanced to more complex cell-based assays before the most promising candidates are selected for rigorous in vivo evaluation.
Caption: Drug Discovery Workflow for Novel Derivatives.
Bridging the Divide: The Role of In Vitro-In Vivo Correlation (IVIVC)
A central goal in pharmaceutical development is to establish an in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., drug release rate) and an in vivo response (e.g., plasma drug concentration).[13][14] Establishing a strong IVIVC, particularly a "Level A" point-to-point correlation, is highly valuable.[13][15][16] It allows researchers to use in vitro dissolution data as a surrogate for in vivo bioequivalence studies, which can streamline development, support post-approval changes, and reduce the need for human testing.[15][17]
Caption: The Concept of In Vitro-In Vivo Correlation (IVIVC).
Data Comparison: A Hypothetical Case Study
To illustrate the interplay between these methodologies, consider the following hypothetical data for three different this compound derivatives being tested for antidepressant activity.
| Derivative ID | In Vitro Parameter: Serotonin Receptor Binding (Ki, nM) | In Vivo Parameter: Forced Swim Test (% Reduction in Immobility) | In Vivo Parameter: Brain Penetration (Kp,uu) | Senior Scientist's Assessment |
| AME-001 | 5.2 | 65% | 1.5 | Promising Lead. Strong in vitro affinity translates to significant in vivo efficacy, supported by excellent brain penetration. |
| AME-002 | 4.8 | 5% | 0.02 | Rejected. High in vitro potency does not translate to in vivo effect, likely due to failure to cross the blood-brain barrier. |
| AME-003 | 89.5 | 55% | 1.8 | Needs Optimization. Moderate in vivo efficacy despite weaker in vitro binding suggests a favorable pharmacokinetic profile. The scaffold is promising, but potency needs improvement. |
This table demonstrates that in vitro potency is necessary but not sufficient for in vivo success. A compound's pharmacokinetic properties, especially its ability to reach the target tissue, are equally critical.
Protocols for Key Experiments
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test derivative for a target CNS receptor.
-
Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells with human 5-HT2A receptor).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known radioligand (e.g., [³H]-Ketanserin), and varying concentrations of the test derivative.
-
Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filtermat to separate the bound radioligand from the unbound.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Plot the displacement of the radioligand by the test derivative and calculate the IC50 (concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Forced Swim Test (Rat Model)
Objective: To assess the potential antidepressant-like activity of a test derivative.
-
Acclimation: Acclimate male Wistar or Sprague-Dawley rats to the testing room for at least one week.[9]
-
Pre-Swim Session (Day 1): Place each rat in a transparent cylinder filled with water (25°C) for a 15-minute conditioning swim. This induces a stable baseline of immobility.
-
Drug Administration (Day 2): Administer the test derivative or vehicle control via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test session (e.g., 60 minutes).
-
Test Session (Day 2): Place the rats back into the swim cylinders for a 5-minute test session.
-
Data Recording: Videotape the session and score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Analysis: Compare the mean duration of immobility between the drug-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of antidepressant-like effects.
Conclusion
For the successful development of this compound derivatives, in vitro and in vivo studies must be viewed as complementary and synergistic, not as alternatives. In vitro assays provide the essential first pass, offering mechanistic insights and the ability to screen compounds efficiently. In vivo studies provide the indispensable whole-system validation, assessing the true therapeutic potential and safety profile in a physiologically relevant context. The ultimate success of a drug candidate hinges on its ability to demonstrate potent and selective activity at the molecular level (in vitro) and translate that activity into a safe and effective response in a complex living organism (in vivo).
References
- 1. This compound hydrochloride | 1258649-69-2 | IAC64969 [biosynth.com]
- 2. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prisysbiotech.com [prisysbiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuroproof.com [neuroproof.com]
- 7. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 8. Animal models of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cns stimulants and depressants screening models | PPTX [slideshare.net]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. premier-research.com [premier-research.com]
A Comparative Guide to the Cross-Reactivity of 2-Amino-2-(4-methoxyphenyl)ethanol in Biological Assays
This guide provides a comprehensive analysis of the cross-reactivity profile of 2-Amino-2-(4-methoxyphenyl)ethanol, a phenylethanolamine derivative. Given its structural similarity to known adrenergic agonists, understanding its binding specificity is paramount for researchers in pharmacology and drug development. This document outlines detailed experimental protocols and comparative data to assess its potential for on-target and off-target interactions in common biological assays.
Introduction: The Significance of Specificity
This compound belongs to the phenylethanolamine class of compounds, which includes endogenous neurotransmitters like norepinephrine and epinephrine, as well as synthetic drugs.[1][2] The defining feature of this class is a phenyl ring attached to an ethanolamine backbone. Variations in substituents on the phenyl ring and the amine group dictate the compound's affinity and selectivity for different receptors, primarily adrenergic receptors.[2][3]
The structure of this compound, with its methoxy group on the phenyl ring, suggests potential interaction with adrenergic receptors. However, without empirical data, its cross-reactivity with other receptors and its binding profile in immunoassays remain unknown. Cross-reactivity in immunoassays can lead to false-positive results, while off-target binding in receptor assays can result in unintended physiological effects.[4][5] Therefore, a thorough investigation of its binding characteristics is essential before its use in further research or development.
This guide compares this compound to a panel of structurally and functionally related compounds to provide a clear perspective on its potential biological activity and specificity.
Comparative Compound Panel
To contextualize the cross-reactivity of this compound, the following compounds have been selected for comparison:
-
This compound: The test compound.
-
Methoxamine: A selective α1-adrenergic receptor agonist.[6][7]
-
Synephrine: An alkaloid found in bitter orange, known to act on adrenergic receptors.[8][9]
-
Octopamine: A biogenic amine structurally related to norepinephrine, acting as a neurotransmitter in invertebrates and a trace amine in vertebrates.[10][11]
-
Epinephrine: A non-selective adrenergic agonist, serving as a positive control.
-
Propranolol: A non-selective β-adrenergic receptor antagonist, used as a negative control in functional assays and for determining non-specific binding.
Below is a visual representation of the structural relationships between these compounds.
References
- 1. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. siemens-healthineers.com [siemens-healthineers.com]
- 5. myadlm.org [myadlm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methoxamine - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 8. nbinno.com [nbinno.com]
- 9. Synephrine | C9H13NO2 | CID 7172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Octopamine | C8H11NO2 | CID 4581 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking Performance in Key Transformations
For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to synthesize chiral molecules is a cornerstone of modern chemistry. Chiral amino alcohols are a critical class of catalysts and synthons, pivotal in the creation of enantiomerically pure pharmaceuticals and fine chemicals. This guide provides an in-depth technical comparison of the performance of various chiral amino alcohols in two benchmark asymmetric reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric borane reduction of ketones. While we will focus on the well-documented performance of established catalysts such as (1R,2S)-(-)-Norephedrine and (1R,2S)-1-amino-2-indanol, we will also extrapolate the potential performance of 2-Amino-2-(4-methoxyphenyl)ethanol based on its structural characteristics, offering a forward-looking perspective for catalyst design.
The Crucial Role of Catalyst Structure in Asymmetric Induction
The efficacy of a chiral amino alcohol catalyst is intrinsically linked to its three-dimensional structure. The spatial arrangement of the amino and hydroxyl groups, along with the nature of the substituents on the chiral backbone, dictates the formation of a rigid, well-defined transition state. This, in turn, governs the facial selectivity of the reaction, leading to the preferential formation of one enantiomer over the other. Key structural features that influence catalyst performance include:
-
Rigidity of the Backbone: A rigid scaffold, such as the indane system in (1R,2S)-1-amino-2-indanol, often leads to higher enantioselectivity by minimizing conformational flexibility in the transition state.[1][2]
-
Steric Hindrance: The size and nature of substituents on the catalyst can create steric hindrance that directs the approach of the reactants.
-
Electronic Effects: Electron-donating or -withdrawing groups on the catalyst can influence its Lewis basicity and, consequently, its interaction with the reagents.
Performance Benchmark I: Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction used to evaluate the effectiveness of new chiral catalysts.[3] The reaction produces a chiral secondary alcohol, and the catalyst's performance is measured by the chemical yield and the enantiomeric excess (ee) of the product.
Below is a comparison of the performance of several widely used chiral amino alcohols in the addition of diethylzinc to benzaldehyde.
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Product Configuration |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 24 | 92 | 78 | (R) |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | (R) |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | 5 | Toluene | 0 | 24 | >95 | 94 | (S) |
Analysis and Projections for this compound:
-
Structural Features: this compound possesses a primary amino group and a benzylic stereocenter substituted with a p-methoxyphenyl group. The methoxy group is electron-donating, which could influence the Lewis basicity of the nitrogen and oxygen atoms involved in coordinating the zinc reagent.
-
Expected Performance: Compared to norephedrine, the absence of a methyl group on the carbon bearing the hydroxyl group may reduce steric bulk, potentially impacting enantioselectivity. The electronic effect of the methoxy group could either enhance or detract from the stability of the transition state. It is plausible that it would afford moderate to good enantioselectivity, likely with a predictable facial bias based on the stereochemistry of the starting material.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a representative procedure for the reaction using a chiral amino alcohol catalyst.
Materials:
-
Chiral amino alcohol catalyst (e.g., (1R,2S)-(-)-Norephedrine)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture Assembly: Cool the solution to 0 °C in an ice bath. Add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the benzaldehyde is consumed, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: Warm the mixture to room temperature and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification and Analysis: Remove the solvent under reduced pressure and purify the product by flash column chromatography. Determine the enantiomeric excess using chiral HPLC or GC analysis.
Performance Benchmark II: Asymmetric Borane Reduction of Ketones
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is another fundamental transformation for evaluating chiral catalysts. The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst formed in situ from a chiral amino alcohol and borane, is a widely used and highly effective method.[1]
Here, we compare the performance of different chiral amino alcohols in the asymmetric reduction of acetophenone.
| Chiral Ligand/Auxiliary | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Notes |
| (1R,2S)-1-Amino-2-indanol | Oxazaborolidine/BH₃ | Acetophenone | High | 87 | Stoichiometric use of the ligand-borane complex.[4] |
| (1R,2S)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂/KOH | Acetophenone | 70 | 91 (S) | Asymmetric transfer hydrogenation in isopropanol.[4] |
| (S)-Proline derivative | Oxazaborolidinone/BH₃ | Acetophenone | High | up to 76 (R) | |
| (1S,2R)-Norephedrine | Al(O-i-Pr)₃ | Acetophenone | ~60 | ~80 (R) | Meerwein-Ponndorf-Verley reduction.[4] |
Analysis and Projections for this compound:
-
Structural Features: The primary amine and secondary alcohol of this compound are well-suited for the formation of an oxazaborolidine catalyst. The p-methoxyphenyl group may influence the catalyst's steric and electronic properties.
-
Expected Performance: In a CBS-type reduction, the rigidity of the in situ formed oxazaborolidine is crucial. While lacking the inherent rigidity of the indanol backbone, the phenyl group provides some steric bulk. The performance would likely be comparable to or slightly lower than proline-derived catalysts. The enantioselectivity would be highly dependent on the ability of the p-methoxyphenyl group to effectively shield one face of the coordinated ketone.
Experimental Protocol: Asymmetric Borane Reduction of Acetophenone
This protocol describes the in situ formation of the oxazaborolidine catalyst followed by the asymmetric reduction of acetophenone.
Materials:
-
Chiral amino alcohol (e.g., (1R,2S)-1-amino-2-indanol)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone
-
Methanol
-
1N HCl
Procedure:
-
Catalyst Formation: To a dry, nitrogen-flushed round-bottom flask, add the chiral amino alcohol (0.1 mmol) and anhydrous THF (2 mL). Cool the solution to 0 °C. Slowly add a 1.0 M solution of borane-THF complex (0.2 mL, 0.2 mmol) dropwise. Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.[1]
-
Reduction: Cool the reaction mixture to the desired temperature (e.g., 25 °C). In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL). Add the acetophenone solution to the catalyst mixture dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor by TLC.
-
Quenching: Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.
-
Work-up: Add 1N HCl and extract the product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Purification and Analysis: Concentrate the solution and purify the resulting 1-phenylethanol by flash chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion and Future Outlook
The selection of an appropriate chiral amino alcohol is a critical parameter in the development of a successful asymmetric synthesis. While established catalysts like (1R,2S)-1-amino-2-indanol and derivatives of norephedrine consistently provide high levels of enantioselectivity in benchmark reactions, the exploration of novel structures is essential for expanding the synthetic chemist's toolbox.
This compound represents an interesting, yet under-explored, scaffold. Based on structural analysis, it holds promise as a catalyst for asymmetric transformations. Further experimental investigation is warranted to fully elucidate its catalytic potential and to benchmark its performance against the current state-of-the-art. The systematic study of such novel amino alcohols will undoubtedly contribute to the development of more efficient and selective catalysts for the synthesis of complex chiral molecules.
References
A Comparative Guide to the Applications of 2-Amino-2-(4-methoxyphenyl)ethanol in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective methods for synthesizing enantiomerically pure compounds is a perpetual challenge. Chiral auxiliaries have emerged as a powerful tool in this endeavor, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction. This guide provides a comprehensive literature review and comparison of the applications of 2-Amino-2-(4-methoxyphenyl)ethanol, a versatile chiral building block, and its derivatives in the field of asymmetric synthesis. We will delve into its performance, compare it with established alternatives, and provide detailed experimental insights to guide your research.
Introduction to this compound: A Promising Chiral Auxiliary Precursor
This compound is a chiral amino alcohol that serves as a valuable precursor for the synthesis of chiral auxiliaries, most notably oxazolidinones. The presence of a stereogenic center and functional groups amenable to modification makes it an attractive scaffold for asymmetric transformations. The methoxy-substituted phenyl group can influence the electronic and steric properties of the resulting auxiliary, potentially offering unique advantages in stereocontrol.
While direct and extensive comparative studies on this compound as a chiral auxiliary are not widely documented in publicly available literature, we can infer its potential and performance by examining closely related and well-documented analogues. A notable example is the derivative, (4S,5R)-5-(4-methoxyphenyl)-4-methyloxazolidin-2-one, which has been synthesized and characterized, providing valuable insights into the utility of this class of compounds[1].
Synthesis of Chiral Auxiliaries from Amino Alcohols
The primary application of this compound in asymmetric synthesis is as a precursor to chiral oxazolidinone auxiliaries. This class of auxiliaries, popularized by David A. Evans, has proven to be exceptionally effective in a variety of stereoselective reactions[2].
The general synthesis of an oxazolidinone from a 1,2-amino alcohol involves cyclization with a carbonate or phosgene equivalent. This process is well-established and can be adapted for this compound[3].
Experimental Protocol: General Synthesis of an Oxazolidinone Auxiliary
This protocol outlines the general steps for the synthesis of a chiral oxazolidinone from a 1,2-amino alcohol, which can be adapted for this compound.
Materials:
-
This compound
-
Diethyl carbonate or a similar cyclizing agent
-
A suitable base (e.g., potassium carbonate)
-
An appropriate solvent (e.g., toluene)
Procedure:
-
To a solution of this compound in toluene, add diethyl carbonate and a catalytic amount of potassium carbonate.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the ethanol byproduct.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (4S)-4-(4-methoxyphenyl)oxazolidin-2-one.
Caption: Synthesis of the chiral oxazolidinone from this compound.
Performance in Asymmetric Reactions: A Comparative Analysis
The efficacy of a chiral auxiliary is determined by its ability to induce high levels of stereoselectivity in chemical reactions. While specific data for an oxazolidinone derived directly from this compound is limited, we can draw comparisons with the well-established Evans' auxiliaries, which are structurally similar.
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the synthesis of enantiomerically enriched carboxylic acids and their derivatives. The stereochemical outcome is dictated by the steric hindrance provided by the substituent on the oxazolidinone ring.
Comparison with Evans' Auxiliaries:
| Chiral Auxiliary | Substituent | Diastereomeric Ratio (d.r.) | Reference |
| Evans' Valine-derived | Isopropyl | >99:1 | [4] |
| Evans' Phenylalanine-derived | Benzyl | >99:1 | [2] |
| Hypothetical 4-(4-methoxyphenyl)-oxazolidinone | 4-methoxyphenyl | Expected to be high | - |
The bulky 4-methoxyphenyl group is expected to provide excellent facial shielding of the enolate, leading to high diastereoselectivity, comparable to or potentially exceeding that of the standard Evans' auxiliaries.
Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a cornerstone of organic synthesis, allowing for the stereocontrolled formation of β-hydroxy carbonyl compounds. The reaction typically proceeds through a chair-like transition state, and the stereoselectivity is highly dependent on the chiral auxiliary.
Comparison with Evans' Auxiliaries:
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |
| Evans' Valine-derived | Isobutyraldehyde | >99:1 | [4] |
| Evans' Phenylalanine-derived | Benzaldehyde | 99:1 | [4] |
| Hypothetical 4-(4-methoxyphenyl)-oxazolidinone | Various | Expected to be highly syn-selective | - |
The electronic properties of the 4-methoxyphenyl group, in addition to its steric bulk, may influence the chelation of the Lewis acid in the transition state, potentially leading to even higher levels of stereocontrol.
Experimental Workflow: Asymmetric Alkylation using a Chiral Oxazolidinone Auxiliary
The following is a detailed, step-by-step methodology for a typical asymmetric alkylation reaction using an N-acyloxazolidinone auxiliary. This protocol can be adapted for an auxiliary derived from this compound.
Step 1: N-Acylation of the Chiral Auxiliary
-
Dissolve the (4S)-4-(4-methoxyphenyl)oxazolidin-2-one in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride) and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purify the N-acyloxazolidinone by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C.
-
Add a strong base, such as lithium diisopropylamide (LDA), to form the lithium enolate.
-
Add the alkylating agent (e.g., benzyl bromide) and stir at -78 °C.
-
Monitor the reaction by TLC and quench with saturated aqueous ammonium chloride upon completion.
-
Extract the product and purify by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The alkylated product can be hydrolyzed under acidic or basic conditions to yield the chiral carboxylic acid.
-
Alternatively, reduction with a reagent like lithium borohydride will afford the corresponding chiral alcohol.
-
The chiral auxiliary, this compound, can often be recovered and recycled.
Caption: A generalized workflow for asymmetric alkylation using a chiral oxazolidinone auxiliary.
Conclusion and Future Perspectives
This compound holds significant promise as a precursor for a new class of chiral auxiliaries. While direct comparative data is still emerging, the structural analogy to well-established Evans' auxiliaries and the characterization of its derivatives suggest that it can be a valuable tool for asymmetric synthesis. The 4-methoxyphenyl substituent offers a unique combination of steric and electronic properties that may lead to enhanced stereoselectivity in various reactions.
Future research should focus on the systematic evaluation of oxazolidinones derived from this compound in a range of asymmetric transformations and direct, quantitative comparisons with existing state-of-the-art chiral auxiliaries. Such studies will be crucial in fully elucidating the potential of this versatile chiral building block and expanding the toolkit available to synthetic chemists in their pursuit of stereochemically complex molecules.
References
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Hazard Identification and Risk Assessment: Understanding the Compound
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 138713-55-0 [sigmaaldrich.com]
- 3. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 6. osha.gov [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. mtu.edu [mtu.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. danielshealth.com [danielshealth.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-2-(4-methoxyphenyl)ethanol
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Amino-2-(4-methoxyphenyl)ethanol, a solid amino alcohol derivative, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Foundational Knowledge: Hazard Assessment
Understanding the "why" behind a safety protocol is critical for its effective implementation. This compound is classified with specific hazards that directly inform our PPE requirements. The primary risks associated with this compound involve direct contact and inhalation.
According to its classification under the Globally Harmonized System (GHS), this chemical presents the following hazards:
-
Skin Irritation : Causes skin irritation upon contact.[1]
-
Eye Irritation : Causes serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory tract irritation if inhaled as a dust or powder.[1]
-
Acute Oral Toxicity : Harmful if swallowed.[1]
These classifications necessitate a multi-faceted approach to PPE, ensuring that all potential routes of exposure—dermal, ocular, and respiratory—are adequately protected.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation[1] | GHS07 (Exclamation Mark) |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] | GHS07 (Exclamation Mark) |
Core Directive: Selecting the Right PPE
Based on the hazard assessment, a standard set of PPE is mandatory for any procedure involving this compound. The level of protection may need to be escalated depending on the scale and nature of the operation.
Eye and Face Protection
Direct splashes are a primary concern, capable of causing serious eye irritation.[1]
-
Minimum Requirement : Chemical safety goggles that provide a complete seal around the eyes are essential. Standard safety glasses with side shields do not offer sufficient protection from splashes.
-
Recommended for High-Risk Tasks : When handling larger quantities or creating solutions where splashing is more likely, a full-face shield should be worn in addition to safety goggles. This provides an extra layer of protection for the entire face.[2][3]
Hand and Body Protection
Given that the compound is a skin irritant, preventing dermal contact is paramount.[1]
-
Gloves : Chemical-resistant gloves are required. Nitrile or neoprene gloves are appropriate choices.[4] It is crucial to check the manufacturer's specifications for breakthrough time. Always double-glove if handling higher concentrations or for prolonged periods. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[3][5]
-
Lab Coat : A clean, buttoned lab coat must be worn to protect skin and personal clothing from contamination.
-
Footwear : Closed-toe shoes that cover the entire foot are mandatory in any laboratory setting to protect against spills.[5][6]
Respiratory Protection
As a solid, this compound can become airborne as dust, especially during weighing and transfer, posing a respiratory irritation risk.[1]
-
Engineering Controls : The primary method for controlling respiratory hazards is through engineering controls. All handling of the solid chemical should be performed within a certified chemical fume hood to minimize the inhalation of dust.[4]
-
When Respirators are Needed : In situations where a fume hood is not available or if dealing with a large spill, respiratory protection is necessary. An N95-rated respirator is suitable for protection against fine dust particles.
Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational protocol is crucial for safety.[4]
Preparation and Donning PPE
-
Work Area Assessment : Before starting, ensure your chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible and unobstructed.[4]
-
Gather Materials : Assemble all necessary equipment, including the chemical, spatulas, weigh boats, solvents, and waste containers.
-
Donning Sequence :
-
First, put on your lab coat and ensure it is fully buttoned.
-
Next, put on your chemical safety goggles.
-
Then, put on your inner pair of nitrile gloves.
-
Finally, put on your outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[3]
-
Handling the Chemical
-
Conduct all weighing and transfer operations inside the chemical fume hood to contain any dust.
-
Use tools like spatulas to handle the solid, avoiding direct contact.
-
Keep the container tightly closed when not in use to prevent accidental spills.[4]
Doffing and Decontamination
-
Decontaminate : If any reusable equipment is contaminated, clean it within the fume hood.
-
Doffing Sequence (in the lab, before exiting) :
-
Remove the outer pair of gloves first, peeling them off without touching the outside surface. Dispose of them in the designated solid waste container.
-
Remove your lab coat, turning it inside out as you do, and hang it in the designated area.
-
Remove your safety goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Immediately wash your hands thoroughly with soap and water. [5]
-
PPE Selection Workflow
The specific task dictates the necessary level of protection. This diagram outlines the decision-making process for selecting appropriate PPE.
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personal safety.
-
Chemical Waste : All waste containing this compound, including excess solid and solutions, must be collected in a designated hazardous waste container. The container must be clearly labeled and kept sealed.
-
Contaminated PPE : All single-use PPE, such as gloves, weigh boats, and paper towels used for cleanup, must be disposed of as solid hazardous waste. Do not discard them in the regular trash.
-
Regulatory Compliance : Arrange for the disposal of all waste through your institution's licensed environmental health and safety department, in accordance with all local, regional, and national regulations.[7]
Emergency Procedures
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation : Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
By integrating this expert guidance into your daily laboratory practices, you build a foundation of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- 1. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. pppmag.com [pppmag.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe working in laboratories [bath.ac.uk]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. afgsci.com [afgsci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
